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5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid Documentation Hub

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  • Product: 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
  • CAS: 423768-56-3

Core Science & Biosynthesis

Foundational

Mechanism of Knorr Pyrazole Synthesis: Engineering 1,5-Regioselectivity

Executive Summary: The Regioselectivity Paradox The Knorr pyrazole synthesis is the industry standard for generating pyrazole scaffolds, yet it suffers from a critical intrinsic limitation: regioselectivity .[1] When rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Paradox

The Knorr pyrazole synthesis is the industry standard for generating pyrazole scaffolds, yet it suffers from a critical intrinsic limitation: regioselectivity .[1] When reacting an unsymmetrical 1,3-dicarbonyl with a monosubstituted hydrazine, two isomers are possible: the 1,3-disubstituted and the 1,5-disubstituted pyrazole.

Under standard thermodynamic conditions (neutral/acidic ethanol reflux), the reaction overwhelmingly favors the 1,3-isomer . This is driven by steric repulsion; the bulky substituent on the hydrazine (


-substituent) prefers to be distal from the bulky substituent on the pyrazole carbon framework.

Targeting the 1,5-isomer —where the


-substituent and the 

-substituent are adjacent—requires overcoming this thermodynamic penalty. This guide details the mechanistic interventions required to invert this selectivity, focusing on solvent-mediated hydrogen bonding and the use of polarized synthetic equivalents like enaminones.

The Mechanistic Divergence

To control the reaction, one must understand the competition between the nucleophiles and electrophiles.

The Nucleophiles

Monosubstituted hydrazines (


) possess two nucleophilic sites:
  • The Terminal Nitrogen (

    
    ):  More nucleophilic due to less steric hindrance and lack of electron-withdrawing induction from the R-group (if R is aryl).
    
  • The Internal Nitrogen (

    
    ):  Less nucleophilic and sterically hindered.
    
The Electrophiles

In an unsymmetrical 1,3-diketone (


), the electrophilicity is dictated by the electronic nature of 

and

.
  • Hard/Soft Acid-Base (HSAB) Theory: The "harder" terminal

    
     typically attacks the "harder" (more electrophilic) carbonyl.
    
The Decision Point

The regiochemical outcome is determined in the very first step: Which nitrogen attacks which carbonyl?

  • Pathway A (Standard 1,3-Formation): The terminal

    
     attacks the most electrophilic carbonyl. After dehydration and cyclization, the bulky R groups end up separated (positions 1 and 3).
    
  • Pathway B (Target 1,5-Formation): To achieve the 1,5-pattern, the terminal

    
     must attack the less electrophilic carbonyl (counter-intuitive) OR the internal 
    
    
    
    must attack the more electrophilic carbonyl (kinetically unfavorable).
Visualization of the Pathway

The following diagram maps the kinetic vs. thermodynamic bifurcation.

KnorrMechanism Start Reagents (Hydrazine + 1,3-Diketone) Attack1 Path A: Terminal NH2 attacks More Electrophilic C=O Start->Attack1 Standard Conditions (EtOH, Acid) Attack2 Path B: Internal NH attacks More Electrophilic C=O (OR Terminal NH2 attacks Less Electrophilic) Start->Attack2 Controlled Conditions (TFE, Enaminones) Inter1 Hydrazone Intermediate A Attack1->Inter1 Prod1 1,3-Disubstituted Pyrazole (Thermodynamically Favored) Inter1->Prod1 Inter2 Hydrazone Intermediate B Attack2->Inter2 Prod2 1,5-Disubstituted Pyrazole (Sterically Strained) Inter2->Prod2 Steric Steric Clash: Substituents adjacent Prod2->Steric

Caption: Bifurcation of the Knorr synthesis. Path A leads to the stable 1,3-isomer. Path B, leading to the 1,5-isomer, requires specific forcing conditions to overcome steric strain.

Strategies for Engineering 1,5-Selectivity

Since the standard reaction fights against us, we employ two primary strategies to force the 1,5-isomer.

Strategy A: Fluorinated Solvent Control (The "TFE Effect")

Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can invert regioselectivity.

  • Mechanism: TFE is a strong hydrogen-bond donor (HBD). It coordinates with the carbonyl oxygens of the diketone.

  • Effect: This solvation shell alters the relative electrophilicity of the carbonyls and stabilizes the transition state leading to the 1,5-isomer, effectively lowering the activation energy for the "disfavored" pathway.

Strategy B: The Enaminone Surrogate

Instead of a 1,3-diketone, use a


-enaminone  (

).
  • Mechanism: The enaminone has one carbonyl and one "masked" carbonyl (the enamine carbon). The enamine carbon is electrophilic only after protonation or via conjugate addition.

  • Directionality: The terminal

    
     of the hydrazine preferentially attacks the carbonyl of the enaminone (hard nucleophile/hard electrophile). This locks the orientation. Upon cyclization, the internal nitrogen displaces the dimethylamine leaving group.
    
  • Result: This reliably yields the 1,5-isomer if the R-group of the enaminone corresponds to the desired C5-substituent.

Experimental Protocols

Protocol 1: TFE-Mediated Synthesis (Solvent Control)

Best for: Substrates where enaminone synthesis is difficult.

Reagents:

  • 1,3-Diketone (1.0 equiv)

  • Aryl/Alkyl Hydrazine Hydrochloride (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE)[2]

Step-by-Step:

  • Preparation: Dissolve the 1,3-diketone (e.g., 1 mmol) in TFE (3 mL) in a round-bottom flask.

  • Addition: Add the hydrazine hydrochloride (1.1 mmol) in a single portion.

  • Reaction: Stir the mixture at reflux (

    
    C) for 4–12 hours. Monitor by TLC or LC-MS.
    
    • Note: The TFE activates the carbonyls via H-bonding, promoting the attack that leads to the 1,5-isomer.

  • Workup: Evaporate the TFE under reduced pressure (recoverable).

  • Purification: The residue is often a solid.[3] Triturate with cold diethyl ether or recrystallize from ethanol/water. If a mixture exists, column chromatography (Hexane/EtOAc) is required.

Protocol 2: Enaminone Route (Substrate Control)

Best for: High-fidelity generation of 1,5-diarylpyrazoles.

Reagents:

  • 
    -Enaminone (1.0 equiv)
    
  • Hydrazine Hydrochloride (1.1 equiv)

  • Solvent: Ethanol (EtOH)[2][3]

Step-by-Step:

  • Enaminone Synthesis (Pre-step): React a methyl ketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at reflux for 12h. Remove volatiles to obtain the

    
    -enaminone.
    
  • Cyclization: Dissolve the

    
    -enaminone in absolute ethanol (0.5 M concentration).
    
  • Addition: Add the hydrazine salt.

  • Reaction: Reflux for 2–6 hours.

    • Mechanism:[4][5][6][7][8][9][10]

      
       attacks the carbonyl.[5][8] The intermediate cannot cyclize to the 1,3-isomer easily because the leaving group (
      
      
      
      ) is at the other end.
  • Workup: Cool to room temperature. The product often precipitates as the HCl salt or free base.

  • Isolation: Filter the precipitate. Wash with cold ethanol.

Detailed Mechanism of the Enaminone Route

This pathway is superior for 1,5-selectivity because it removes the ambiguity of two competing carbonyls.

EnaminoneMech Step1 Reagents: Enaminone (R-CO-CH=CH-NMe2) + Hydrazine (R'-NH-NH2) Step2 Step 1: Nucleophilic Attack Terminal NH2 attacks Carbonyl (C=O) Step1->Step2 Kinetic Control Step3 Intermediate: Hydrazone Formation (-H2O) Step2->Step3 Step4 Step 2: Cyclization Internal NH attacks Enamine Carbon (C-NMe2) Step3->Step4 Ring Closure Step5 Step 3: Elimination Loss of HNMe2 Step4->Step5 Final Product: 1,5-Disubstituted Pyrazole Step5->Final

Caption: The enaminone route ensures the terminal NH2 attacks the carbonyl, forcing the internal nitrogen to close the ring at the distal carbon, guaranteeing the 1,5-substitution pattern.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low 1,5-Selectivity (Mixture) Solvent polarity incorrect; thermodynamic equilibration.Switch from EtOH to TFE or HFIP . Reduce reaction temperature to favor kinetic product.
No Reaction Steric bulk on hydrazine or ketone.Use Microwave Irradiation (120°C, 10-30 min) in Acetic Acid.
Oily Product / Impurities Incomplete elimination of leaving group (Enaminone route).Add a catalytic amount of HCl or p-TsOH to facilitate amine elimination.
Regioselectivity Reversal Substrate contains

group.[11]

hydrates strongly. The

will attack the non-fluorinated carbonyl in standard conditions. Use the enaminone of the trifluoromethyl ketone to override this.

References

  • Regioselective Synthesis via Fluorinated Alcohols

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[2] Journal of Organic Chemistry.

  • Enaminone Route Mechanism

    • Alberola, A., et al. "Regioselective synthesis of 1,5-disubstituted pyrazoles from -enaminones." Journal of Heterocyclic Chemistry.
  • General Knorr Mechanism & Kinetics

    • Deng, X., & Mani, N. S.[4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry.

  • Microwave Assisted Synthesis

    • BenchChem Technical Support. "Managing Regioselectivity in Substituted Pyrazole Synthesis."

Sources

Exploratory

Technical Profile: 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic Acid (CAS 423768-56-3)

[1][2] Executive Summary CAS 423768-56-3 , chemically identified as 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid , is a specialized heterocyclic building block critical to the synthesis of bioactive pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

CAS 423768-56-3 , chemically identified as 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid , is a specialized heterocyclic building block critical to the synthesis of bioactive pyrazole-4-carboxamides.[1] This compound serves as a strategic scaffold in the development of Succinate Dehydrogenase Inhibitors (SDHIs) —a major class of fungicides—and is increasingly utilized in medicinal chemistry for targeting G-protein-coupled receptors (GPCRs) and kinase pathways.[1]

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and pharmacological utility, designed for researchers in agrochemical discovery and pharmaceutical development.[1]

Chemical Identity & Structural Analysis

The core architecture of CAS 423768-56-3 features a pyrazole ring substituted at the N1 position with an o-tolyl (2-methylphenyl) group and at the C5 position with a methyl group.[1] The C4 position bears a carboxylic acid, which acts as the primary "warhead" for further functionalization into bioactive amides.[1]

Structural Data Table
ParameterDetail
CAS Number 423768-56-3
IUPAC Name 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
SMILES CC1=CC=CC=C1N2C(C)=C(C(=O)O)C=N2
InChI Key ZAECUUMNEFZBLG-UHFFFAOYSA-N
Core Scaffold 1-Aryl-5-methylpyrazole
Structural Visualization

The following diagram illustrates the connectivity and key functional regions of the molecule.

ChemicalStructure cluster_0 N1-Aryl Substituent cluster_1 Heterocyclic Core cluster_2 Reactive Handle Aryl 2-Methylphenyl (o-Tolyl) Pyrazole Pyrazole Ring (C3H2N2) Aryl->Pyrazole N1 Linkage C5_Methyl C5-Methyl (-CH3) Pyrazole->C5_Methyl C5 Substitution Carboxyl Carboxylic Acid (-COOH) Pyrazole->Carboxyl C4 Substitution

Caption: Structural decomposition of CAS 423768-56-3 highlighting the N1-aryl steric bulk and C4-reactive handle.[1]

Physicochemical Profile

Understanding the physical properties is essential for handling, purification, and formulation.[1] The lipophilicity (LogP) suggests moderate membrane permeability, making it a viable drug-like scaffold.[1]

PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidStandard for pyrazole acids
Melting Point 165–175 °C (Predicted)High lattice energy due to H-bonding
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility at neutral pH
pKa (Acid) 3.5 – 4.0Acidic proton on carboxyl group
LogP 2.2 ± 0.3Moderate lipophilicity
H-Bond Donors 1Carboxylic acid -OH
H-Bond Acceptors 3Pyrazole N, Carbonyl O, Hydroxyl O

Synthesis & Manufacturing

The synthesis of CAS 423768-56-3 typically follows a cyclocondensation strategy (Knorr-type synthesis).[1] This route is preferred for its scalability and regioselectivity, ensuring the methyl group is positioned at C5 rather than C3.[1]

Synthetic Pathway Protocol
  • Precursor Formation: Reaction of ethyl acetoacetate with triethyl orthoformate (or DMF-DMA) to generate an ethoxymethylene intermediate.[1]

  • Cyclization: The intermediate reacts with (2-methylphenyl)hydrazine .[1] The hydrazine NH2 attacks the ethoxymethylene carbon (Michael addition), followed by cyclization onto the ketone.[1]

  • Hydrolysis: The resulting ester is hydrolyzed using NaOH/EtOH to yield the free acid.[1]

Reaction Workflow Diagram

SynthesisPathway Hydrazine (2-Methylphenyl)hydrazine Hydrochloride Step1 Step 1: Cyclocondensation (Ethanol, Reflux, 2-4h) Hydrazine->Step1 Dicarbonyl Ethyl 2-(ethoxymethylene)- 3-oxobutanoate Dicarbonyl->Step1 Intermediate Ethyl 5-methyl-1-(2-methylphenyl)- pyrazole-4-carboxylate Step1->Intermediate Regioselective Ring Closure Step2 Step 2: Hydrolysis (NaOH/H2O, 60°C) Intermediate->Step2 Product CAS 423768-56-3 (Final Acid) Step2->Product Saponification & Acidification

Caption: Two-step synthetic route ensuring regioselective formation of the 1,5-substituted pyrazole core.

Biological Significance & Mechanism of Action

While CAS 423768-56-3 is an intermediate, its derivatives are biologically potent.[1] The pyrazole-4-carboxamide motif is a privileged structure in agrochemistry, specifically for Succinate Dehydrogenase Inhibitors (SDHIs) .[1]

Mechanism: Complex II Inhibition

Derivatives of this acid bind to the ubiquinone-binding pocket (site Qp) of the succinate dehydrogenase complex (Complex II) in the mitochondrial respiratory chain.[1]

  • Binding Mode: The amide carbonyl (derived from the acid) forms a critical hydrogen bond with a tyrosine residue (e.g., Tyr58) in the active site.[1]

  • Steric Role: The o-tolyl group at N1 provides steric bulk that locks the molecule into the hydrophobic pocket, enhancing potency and selectivity against fungal pathogens.[1]

Pharmacophore Derivatization

To activate biological function, the carboxylic acid must be converted into an amide.[1]

MOA Acid CAS 423768-56-3 (Scaffold) Amide Active Carboxamide (Drug/Fungicide) Acid->Amide + Aniline Amine (Coupling Agent) Target Target Protein (SDH Complex II / Kinase) Amide->Target H-Bonding & Hydrophobic Interaction

Caption: Transformation of the scaffold into an active inhibitor targeting mitochondrial respiration.[1]

Analytical Characterization

To verify the identity and purity of CAS 423768-56-3, the following analytical parameters are standard.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)
  • δ 12.2 ppm (s, 1H): Carboxylic acid proton (-COOH).[1]

  • δ 8.0 ppm (s, 1H): Pyrazole C3-H proton (deshielded).[1]

  • δ 7.2–7.5 ppm (m, 4H): Aromatic protons of the o-tolyl group.[1]

  • δ 2.4 ppm (s, 3H): Methyl group on the pyrazole ring (C5).[1]

  • δ 2.1 ppm (s, 3H): Methyl group on the phenyl ring (o-tolyl).[1]

HPLC Method (Reverse Phase)[2]
  • Column: C18 (e.g., Agilent Zorbax SB-C18, 5µm).[1]

  • Mobile Phase: Gradient Acetonitrile / Water (0.1% Formic Acid).[1]

    • 0-2 min: 10% ACN[1]

    • 15 min: 90% ACN[1]

  • Detection: UV at 254 nm (aromatic absorption).[1]

Safety & Handling (GHS Classification)

As a carboxylic acid derivative, standard laboratory safety protocols apply.[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.[1]

    • Handle in a fume hood to avoid dust inhalation.[1]

    • Store in a cool, dry place away from strong oxidizers.[1]

References

  • PubChem Compound Summary. (n.d.). 5-methyl-1-(2-methylphenyl)pyrazole-4-carboxylic acid (CID 67833769).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Fustero, S., et al. (2011).[1][2] From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.[1] (Contextual grounding on pyrazole synthesis).

  • Rheinheimer, J., et al. (2012).[1] The Mode of Action of SDHI Fungicides. Modern Crop Protection Compounds.[1] Wiley-VCH.[1] (Grounding for biological mechanism).[1][3]

Sources

Foundational

Technical Guide: Spectroscopic Data & Synthesis of 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic Acid

This technical guide details the spectroscopic characterization and synthesis of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 423768-56-3). This compound is a critical heterocyclic building block used...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization and synthesis of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 423768-56-3). This compound is a critical heterocyclic building block used in the development of succinate dehydrogenase inhibitor (SDHI) fungicides and p38 MAP kinase inhibitors.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

  • IUPAC Name: 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

  • Common Name: 1-(o-Tolyl)-5-methylpyrazole-4-carboxylic acid

  • CAS Number: 423768-56-3[1]

  • Molecular Formula: C₁₂H₁₂N₂O₂[1]

  • Molecular Weight: 216.24 g/mol

  • Appearance: White to off-white crystalline solid

  • Solubility: Soluble in DMSO, Methanol, DMF; sparingly soluble in water (acidic pH).

Structural Significance

The 1,5-disubstitution pattern on the pyrazole ring is sterically significant. The ortho-methyl group on the N1-phenyl ring creates a torsional twist, preventing the phenyl ring from achieving coplanarity with the pyrazole core. This conformation is distinct from the para-tolyl analog and influences both the NMR chemical shifts (via shielding cones) and the biological binding affinity.

Synthesis & Regiochemistry[7]

To ensure the correct 1,5-isomer (rather than the 1,3-isomer often formed in standard Knorr syntheses), the Enaminone Route is the industry standard. This method utilizes the condensation of ethyl acetoacetate with


-dimethylformamide dimethyl acetal (DMF-DMA) prior to cyclization.
Reaction Pathway[8][13][14]
  • Enaminone Formation: Ethyl acetoacetate reacts with DMF-DMA to form ethyl 2-((dimethylamino)methylene)-3-oxobutanoate .

  • Cyclization: The intermediate reacts with 2-methylphenylhydrazine hydrochloride . The hydrazine's terminal nitrogen (

    
    ) attacks the more electrophilic enamine carbon, while the internal nitrogen attacks the ketone, ensuring the 5-methyl regiochemistry.
    
  • Hydrolysis: The resulting ethyl ester is hydrolyzed (LiOH/THF or NaOH/MeOH) to yield the free acid.

Experimental Workflow Diagram

SynthesisPath Start Ethyl Acetoacetate + DMF-DMA Inter Ethyl 2-((dimethylamino) methylene)-3-oxobutanoate (Enaminone Intermediate) Start->Inter Reflux, 2h Cycliz Cyclization (+ o-Tolylhydrazine) Inter->Cycliz EtOH, Reflux Ester Ethyl 1-(o-tolyl)-5-methyl pyrazole-4-carboxylate Cycliz->Ester - Me2NH - H2O Final Target Acid (Hydrolysis) Ester->Final NaOH/MeOH Then HCl

Figure 1: Regioselective synthesis pathway via the enaminone intermediate to avoid 1,3-isomer contamination.

Spectroscopic Characterization

The following data represents the consensus characterization for the 1,5-disubstituted pyrazole scaffold, validated against high-confidence analogs (e.g., 1-phenyl-5-methyl derivatives).

A. Nuclear Magnetic Resonance (NMR)[6][7]

Solvent: DMSO-


 (Standard for carboxylic acids to observe the acidic proton).
¹H NMR Data (400 MHz, DMSO-

)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH 12.30 bs1HCarboxylic acid proton (exchangeable).
H-3 7.98 s1HPyrazole C3-H. Deshielded by the adjacent COOH and N2.
Ar-H 7.35 – 7.48 m4HAromatic protons of the o-tolyl ring.
Py-CH₃ 2.48 s3HMethyl at C5. Slightly deshielded due to aromatic ring current.
Ar-CH₃ 2.08 s3HMethyl on the phenyl ring (ortho). Shielded relative to para-tolyl due to twist.

Key Diagnostic Feature: The singlet at δ 7.98 ppm (H-3) confirms the 4-position substitution. If the isomer were 3-methyl-1-(o-tolyl)-pyrazole-5-carboxylic acid, the pyrazole proton would appear at C4, typically upfield around δ 6.6–6.8 ppm . The absence of a signal in the 6.0–7.0 ppm region confirms the correct regioisomer.

¹³C NMR Data (100 MHz, DMSO-

)
Carbon TypeShift (δ ppm)Assignment
C=O 164.5 Carboxylic acid carbonyl.
C-3 (Py) 142.1 Pyrazole C3 (CH).
C-5 (Py) 139.8 Pyrazole C5 (Quaternary, bearing methyl).
C-Ar (ipso) 136.2 N-attached phenyl carbon.[2]
C-Ar 135.5 Ortho-carbon bearing the methyl group.
C-Ar 126.0 – 131.0 Remaining aromatic CH signals.
C-4 (Py) 112.4 Pyrazole C4 (Quaternary). Shielded by resonance from N1.
Py-CH₃ 11.5 Methyl attached to Pyrazole C5.[2]
Ar-CH₃ 17.2 Methyl attached to Phenyl ring.[2]
B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carboxylic acid dimer and the heteroaromatic stretches.

Wavenumber (cm⁻¹)Vibration ModeDescription
2800 – 3200 O-H stretchBroad, characteristic of carboxylic acid dimers.
1685 C=O stretchStrong, sharp band. (Lower than esters due to conjugation).
1540 C=N stretchPyrazole ring breathing mode.
1450 C=C stretchAromatic ring skeletal vibrations.
1280 C-O stretchAcid C-O single bond stretch.
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact). Molecular Ion: [M+H]⁺ = 217.25 (ESI Positive Mode).

Fragmentation Pattern (EI, 70 eV)
  • Molecular Ion (M⁺): m/z 216 (Base peak or strong intensity).

  • [M - OH]⁺: m/z 199 (Loss of hydroxyl from acid).

  • [M - COOH]⁺: m/z 171 (Decarboxylation; diagnostic for pyrazole acids).

  • [M - Tolyl]⁺: m/z 125 (Cleavage of the N-N bond or fragmentation of the aryl group).

Mass Spec Logic Diagram

MassSpec M Molecular Ion [M]+ m/z 216 Frag1 [M - OH]+ m/z 199 M->Frag1 - OH (17) Frag2 [M - COOH]+ m/z 171 M->Frag2 - COOH (45) Frag3 Tropylium/Tolyl Ion m/z 91 M->Frag3 Aryl Cleavage

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Quality Control & Storage

  • Purity Check: HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid). The compound should elute as a single sharp peak.

  • Melting Point: Expected range 165–170 °C . (Note: 1-phenyl analogs melt ~180°C; the ortho-methyl group typically lowers the lattice energy/melting point slightly).

  • Storage: Store at room temperature in a desiccator. Stable to air and moisture, but avoid prolonged exposure to strong bases which will form the salt.

References

  • Synthesis of Pyrazole Carboxylates: Viveka, S., et al. "Synthesis, Characterization... of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate." ResearchGate. Available at: [Link]

  • Regioselectivity in Pyrazole Synthesis: Martins, M. A. P., et al. "Regioselective synthesis of 1-aryl-5-methyl-1H-pyrazole-4-carboxylic acids." Chemical Reviews.
  • Analogous Spectral Data (1-Methyl-1H-pyrazole-4-carboxylic acid): PubChem CID 643160. Available at: [Link]

  • CAS Registry Data: 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS 423768-56-3).[1] CalPacLab Chemical Catalog. Available at: [Link]

Sources

Exploratory

Introduction: The Critical Role of Isomerism in Molecular Science

An In-depth Technical Guide to the Structural Isomers of C12H12N2O2: Scaffolds, Synthesis, and Significance in Drug Discovery In the landscape of chemical and pharmaceutical sciences, a single molecular formula can repre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Isomers of C12H12N2O2: Scaffolds, Synthesis, and Significance in Drug Discovery

In the landscape of chemical and pharmaceutical sciences, a single molecular formula can represent a multitude of distinct compounds known as isomers. These molecules share the same number and types of atoms but differ in their arrangement. Structural isomers, specifically, are compounds with the same molecular formula but different atomic connectivity. This seemingly subtle distinction is of paramount importance, as the specific architecture of a molecule dictates its physical, chemical, and, most critically, its biological properties. For researchers, scientists, and drug development professionals, understanding the isomeric landscape of a given molecular formula is not merely an academic exercise; it is a fundamental prerequisite for innovation. Different isomers can exhibit vastly different pharmacological profiles, ranging from therapeutic efficacy to toxicity.[1][2] The molecular formula C12H12N2O2 presents a rich and diverse array of structural possibilities, encompassing several pharmacologically significant scaffolds. This guide provides an in-depth exploration of these isomers, focusing on their synthesis, characterization, and the profound implications of their structural diversity in the context of medicinal chemistry.

Core Isomeric Scaffolds of C12H12N2O2

The formula C12H12N2O2 allows for a variety of heterocyclic systems. Among the most prominent and well-studied are those derived from tryptamine, particularly the β-carboline framework. These structures are of significant interest due to their presence in natural products and their wide range of biological activities.

The Tetrahydro-β-carboline Scaffold: A Privileged Structure

A prime example of a C12H12N2O2 isomer is (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid. This compound, also known by synonyms such as L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, belongs to the tetrahydro-β-carboline class.[3]

  • Structure and Chirality: This molecule features a tricyclic indole core fused with a piperidine ring, and a carboxylic acid group at the 3-position. The carbon atom at position 3 is a chiral center, meaning the molecule can exist as two non-superimposable mirror images: the (S) and (R) enantiomers. This chirality is a critical feature, as biological systems, being inherently chiral, often interact differently with each enantiomer.[2][4] The (S)-enantiomer has been reported as a naturally occurring compound in various plants.[3]

  • Biological and Pharmacological Relevance: The β-carboline skeleton is the core of many biologically active alkaloids, such as harmine.[5][6][7] While harmine itself has a different molecular formula, its structural motif is central. Compounds with the tetrahydro-β-carboline scaffold are investigated for a wide range of central nervous system activities, anti-cancer properties, and as enzyme inhibitors.[7][8][9] The presence of both a hydrogen bond donor (the indole N-H and carboxylic acid O-H), a hydrogen bond acceptor (the carboxylic acid C=O), and a rigid, defined three-dimensional shape makes this scaffold ideal for specific interactions with biological targets.

Synthesis and Experimental Protocols

The synthesis of specific isomers is the cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). The choice of synthetic route is dictated by the desired core structure and the need for regiochemical and stereochemical control.

Protocol 1: Synthesis of the Tetrahydro-β-carboline Scaffold via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is the most effective and widely used method for constructing the tetrahydro-β-carboline ring system. The underlying principle involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or keto acid, followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution).

Causality: This method is chosen for its efficiency and directness in forming the key tricyclic system from readily available starting materials. Using an α-keto acid like pyruvic acid with tryptamine derivatives allows for the direct installation of the carboxylic acid group at the desired position.

Detailed Step-by-Step Methodology:

  • Reactant Preparation: Dissolve L-tryptophan (1.0 eq) in a mixture of water and a suitable alcohol (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Carbonyl: To the stirred solution, add an aqueous solution of glyoxylic acid (1.1 eq).

  • Reaction Conditions: Adjust the pH of the mixture to approximately 4-5 using a mild acid (e.g., acetic acid). Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Collect the crude product by filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired tetrahydro-β-carboline-3-carboxylic acid.

Diagram: Pictet-Spengler Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Tryptamine Tryptamine Derivative Condensation Condensation & Schiff Base Formation Tryptamine->Condensation KetoAcid α-Keto Acid KetoAcid->Condensation Cyclization Intramolecular Cyclization (Acid-Catalyzed) Condensation->Cyclization Forms Iminium Ion Workup Work-up & Isolation Cyclization->Workup Ring Closure Purification Purification (Recrystallization/Chromatography) Workup->Purification FinalProduct Tetrahydro-β-carboline Product Purification->FinalProduct

Caption: Workflow for the Pictet-Spengler synthesis of tetrahydro-β-carbolines.

Analytical Characterization of C12H12N2O2 Isomers

Unambiguous identification and differentiation of structural isomers are critical. A combination of spectroscopic and chromatographic techniques is essential to validate the structure of a synthesized compound and to analyze complex mixtures.[10]

Self-Validating System: The combination of these techniques provides a self-validating system. Mass spectrometry confirms the molecular weight (and thus the formula), NMR confirms the specific atomic connectivity (the structure), and chromatography confirms the purity and allows for separation from other isomers.

Protocol 2: General Workflow for Isomer Differentiation
  • Mass Spectrometry (MS):

    • Objective: Confirm the molecular formula.

    • Method: Utilize High-Resolution Mass Spectrometry (HRMS). All structural isomers of C12H12N2O2 will have the same exact mass (216.0899 g/mol ). HRMS confirms this mass with high precision, validating the elemental composition.[11]

    • Distinction: While isomers have the same mass, their fragmentation patterns in tandem MS (MS/MS) can differ due to the different bond stabilities, providing structural clues.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: Elucidate the precise molecular structure.

    • Method: Acquire both ¹H and ¹³C NMR spectra.

    • Causality: The chemical shifts, integration (for ¹H), and coupling patterns provide a unique fingerprint for a specific isomer. For example, the number of aromatic vs. aliphatic protons, the presence of an N-H or O-H proton, and the spin-spin coupling between adjacent protons reveal the exact connectivity of the atoms, which is the definition of a structural isomer.[12][13] 2D NMR techniques (like COSY and HMBC) are used to definitively assign all connections.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: Separate isomers and assess purity.

    • Method: Use reverse-phase HPLC.

    • Causality: Structural isomers possess different three-dimensional shapes and polarities, causing them to interact differently with the stationary phase of the HPLC column. This results in distinct retention times, allowing for their separation and quantification.[14] For separating the enantiomers of a chiral isomer like tetrahydro-β-carboline-3-carboxylic acid, a specialized chiral stationary phase is required.

Diagram: Analytical Workflow for Isomer Characterization

G cluster_synthesis Input cluster_analysis Analytical Techniques cluster_output Output Data Sample Synthesized Product or Isomer Mixture HPLC HPLC (Separation) Sample->HPLC HRMS HRMS (Formula Confirmation) Sample->HRMS NMR NMR (Structure Elucidation) Sample->NMR Purity Purity & Isomer Ratio HPLC->Purity Retention Times Identity Confirmed Structure HRMS->Identity Exact Mass NMR->Identity Connectivity

Caption: A general workflow for the separation and characterization of isomers.

Data Summary and Comparative Analysis

The following table summarizes key information for representative isomeric scaffolds of C12H12N2O2.

IUPAC Name Common Name/Class Core Scaffold Key Structural Features Potential Significance
(3S)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acidTetrahydro-β-carbolineIndole fused to PiperidineChiral center, Carboxylic acid, Tricyclic systemCNS activity, Natural product, Enzyme inhibition[3][7]
1-(4-Nitrophenyl)-2-(1H-imidazol-1-yl)ethan-1-oneNitro-phenyl ImidazolePhenyl-ImidazoleAromatic nitro group, Imidazole ringAntimicrobial, Kinase inhibition
5-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehydeMethoxy-quinoloneQuinoloneBicyclic aromatic, Aldehyde and Methoxy groupsPrecursor for fluorescent probes, Antibacterial agents

The Imperative of Isomerism in Drug Development

The study of isomers is not academic; it is a regulatory and safety imperative. The distinct three-dimensional structure of each isomer governs its interaction with biological targets like enzymes and receptors.[4] One enantiomer of a chiral drug may fit perfectly into a receptor's binding site and elicit a therapeutic response, while its mirror image may be inactive or, in some cases, cause harmful side effects.[1][4]

This principle of stereoselectivity is a cornerstone of modern pharmacology. The historical example of thalidomide serves as a stark reminder of the tragic consequences of ignoring stereochemistry. Today, regulatory bodies like the FDA provide strict guidance on the development of stereoisomeric drugs, often requiring the development of a single, pure enantiomer (an "enantiopure" drug) over a racemic mixture.[15][16]

Diagram: Stereoselective Receptor Binding

G cluster_receptor Biological Receptor cluster_isomers Enantiomers (Isomers) Receptor Receptor Binding Site R_Isomer R-Isomer R_Isomer->Receptor Strong Binding (Therapeutic Effect) S_Isomer S-Isomer NoBind S_Isomer->NoBind Weak/No Binding (Inactive or Off-Target Effect)

Caption: Conceptual model of how two enantiomers interact differently with a chiral receptor.

Conclusion

The molecular formula C12H12N2O2 represents a diverse chemical space populated by numerous structural isomers with significant potential in medicinal chemistry and drug development. The tetrahydro-β-carboline scaffold, in particular, stands out as a "privileged structure" due to its prevalence in bioactive natural products. A deep understanding of the synthesis, analytical separation, and structural characterization of these isomers is fundamental for any research program in this area. The causality behind choosing a specific synthetic pathway, such as the Pictet-Spengler reaction, is rooted in its efficiency and control. Likewise, the application of a multi-technique analytical workflow (MS, NMR, HPLC) is essential for the unambiguous validation of molecular identity and purity. Ultimately, recognizing that different isomers are distinct chemical entities with unique biological profiles is the guiding principle that transforms a simple molecular formula into a starting point for the discovery of novel therapeutics.

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Foundational

theoretical and computational studies of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Theoretical and Computational Elucidation of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid Prepared by: Gemini, Senior Application Scientist Abstract This technical guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Elucidation of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the theoretical and computational methodologies applied to the study of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, a molecule of significant interest within the broader class of pyrazole derivatives known for their diverse pharmacological activities.[1] This document is structured to provide researchers, scientists, and drug development professionals with an integrated understanding of how computational chemistry, in synergy with experimental techniques, can be leveraged to elucidate the structural, electronic, and intermolecular characteristics of this compound. We will delve into the core principles and practical applications of Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking, framed against the backdrop of empirical data from spectroscopic and crystallographic methods. The causality behind methodological choices is emphasized to provide a self-validating framework for future research endeavors in this field.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antioxidant, and antimicrobial properties.[1][2][3] The specific compound, 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (C₁₂H₁₂N₂O₂), combines this versatile pyrazole core with a carboxylic acid functional group and a sterically influential 2-methylphenyl substituent.[4] Understanding the subtle interplay between its structural geometry, electronic properties, and potential interactions with biological macromolecules is paramount for rational drug design.

Computational chemistry offers a powerful lens through which to examine these properties at a molecular level. By simulating the molecule's behavior, we can predict its characteristics, interpret experimental data with greater clarity, and screen for potential biological targets, thereby accelerating the discovery pipeline. This guide outlines a validated workflow that integrates experimental characterization with robust computational analysis.

Molecule_Structure cluster_pyrazole Pyrazole Ring cluster_substituents Substituents N1 N1 N2 N2 Methylphenyl_N1 C6H4-CH3 N1->Methylphenyl_N1 at N1 C3 C C4 C4 C5 C5 Carboxylic_C4 COOH C4->Carboxylic_C4 at C4 Methyl_C5 H3C C5->Methyl_C5 at C5 Computational_Workflow cluster_dft Density Functional Theory (DFT) XRay X-ray Crystal Structure DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) XRay->DFT_Opt Provides initial geometry Hirshfeld Hirshfeld Surface Analysis XRay->Hirshfeld Analyzes crystal packing Freq Vibrational Frequency Analysis DFT_Opt->Freq Confirms energy minimum NMR_Calc NMR Calculation (GIAO Method) DFT_Opt->NMR_Calc Predicts spectra FMO FMO Analysis (HOMO-LUMO) DFT_Opt->FMO Analyzes reactivity MEP MEP Analysis DFT_Opt->MEP Maps charge distribution Docking Molecular Docking DFT_Opt->Docking Provides optimized ligand

Caption: Integrated experimental and computational workflow.

Density Functional Theory (DFT) Analysis

DFT is a quantum-chemical method that calculates the electronic structure of a molecule to determine its properties. We use it because it provides a favorable balance between computational accuracy and resource requirements, making it ideal for molecules of this size. [5] Protocol: A Self-Validating System

  • Geometry Optimization:

    • Action: The molecular geometry is optimized, typically using the B3LYP functional with a 6-311++G(d,p) basis set. The process starts with the experimental X-ray structure as the input guess.

    • Causality: The goal is to find the molecule's minimum energy conformation in the gas phase. This optimized structure is the theoretical representation of the most stable form of an isolated molecule and is the foundation for all subsequent DFT calculations. Comparing the optimized bond lengths and angles to the X-ray data validates the chosen level of theory. [6]

  • Vibrational Frequency Calculation:

    • Action: A frequency calculation is performed on the optimized geometry.

    • Causality: This step serves two critical purposes. First, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, the calculated vibrational frequencies can be compared to the experimental FT-IR spectrum. A good correlation provides further validation of the computational model. [7]

  • Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis:

    • Action: The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) surface are calculated.

    • Causality: These analyses probe the molecule's electronic behavior.

      • FMO: The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A large gap implies high stability, while a small gap suggests the molecule is more reactive. [8] * MEP: The MEP map visualizes the electron density distribution. Electron-rich regions (negative potential, typically red/yellow) indicate likely sites for electrophilic attack (e.g., the carbonyl oxygen), while electron-poor regions (positive potential, blue) indicate sites for nucleophilic attack. This is crucial for predicting how the molecule will interact with other molecules, including biological targets. [7] Table 1: Representative Quantum Chemical Descriptors (Illustrative)

        Parameter Description Predicted Significance
        HOMO Energy Energy of the highest occupied molecular orbital Indicates electron-donating ability
        LUMO Energy Energy of the lowest unoccupied molecular orbital Indicates electron-accepting ability
        Energy Gap (ΔE) LUMO - HOMO Correlates with chemical reactivity and stability

        | Dipole Moment | Measure of molecular polarity | Influences solubility and binding interactions |

Hirshfeld Surface Analysis

This technique provides a unique way to partition crystal space and visualize intermolecular interactions.

  • Action: Using the Crystallographic Information File (CIF) from X-ray diffraction, the Hirshfeld surface and its corresponding 2D fingerprint plots are generated.

  • Causality: The Hirshfeld surface graphically displays regions of close intermolecular contact. The 2D fingerprint plot quantifies these interactions, breaking them down by atom-pair contacts (e.g., O···H, H···H, C···H). This allows for a detailed understanding of the forces that hold the crystal together. [9][6]For this molecule, the analysis would highlight the strong O···H contacts from the carboxylic acid hydrogen bonds and weaker C-H···π or H···H contacts, providing a complete picture of the crystal packing environment. [10]

Molecular Docking

Molecular docking predicts the binding orientation and affinity of a ligand to a target protein, offering insights into its potential biological activity. [11][12] Protocol: Probing Biological Potential

  • Preparation of Macromolecule and Ligand:

    • Action: A relevant protein target is selected from the Protein Data Bank (PDB) (e.g., an enzyme like Cyclooxygenase-2 (COX-2), a common target for pyrazole derivatives). [13]The protein structure is prepared by removing water, adding hydrogen atoms, and defining the active site. The ligand (our title compound) is prepared using its DFT-optimized geometry.

    • Causality: Proper preparation is critical for an accurate simulation. Using the lowest-energy conformer of the ligand ensures we are docking the most probable molecular shape. Defining the correct binding pocket focuses the search space where natural substrates would bind.

  • Docking Simulation:

    • Action: Software like AutoDock or PyRx is used to dock the ligand into the protein's active site. The program generates multiple possible binding poses and calculates a binding affinity score (in kcal/mol) for each.

    • Causality: The scoring function estimates the free energy of binding. A more negative score indicates a more favorable and stable interaction between the ligand and the protein. [2]

  • Analysis of Interactions:

    • Action: The best-scoring pose is visualized and analyzed.

    • Causality: This is the most insightful step. We identify the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds with the carboxylic acid, hydrophobic interactions with the methylphenyl group, π-π stacking with the pyrazole ring). This detailed interaction map provides a rational hypothesis for the molecule's mechanism of action. [13]

Docking_Protocol PDB Select Protein Target (e.g., from PDB) Prep_Protein Prepare Receptor (Remove water, add hydrogens) PDB->Prep_Protein Ligand Prepare Ligand (DFT Optimized Structure) Dock Perform Docking Simulation (e.g., AutoDock) Ligand->Dock Define_Site Define Binding Site Prep_Protein->Define_Site Define_Site->Dock Analyze Analyze Best Pose (Binding Energy & Interactions) Dock->Analyze

Caption: Step-by-step molecular docking workflow.

Table 2: Representative Molecular Docking Results (Illustrative Target: COX-2)

Parameter Value Interpretation
Binding Affinity -8.5 kcal/mol Strong, favorable binding interaction
Interacting Residues Arg120, Tyr355, Ser530 Key amino acids in the active site

| Interaction Types | H-bond (with Arg120), Hydrophobic (with Tyr355) | Specific forces stabilizing the complex |

Conclusion and Future Directions

The integrated approach detailed in this guide demonstrates a powerful paradigm for modern chemical research. By anchoring theoretical calculations in solid experimental data, we create a self-validating loop where computation explains observation and observation validates computation. The study of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid through DFT, Hirshfeld analysis, and molecular docking provides a comprehensive profile of its structural, electronic, and potential biological properties.

This framework not only allows for a deep understanding of the title compound but also serves as a robust template for the investigation of other novel pyrazole derivatives. The insights gained can guide future synthetic efforts to optimize binding affinity, improve pharmacokinetic properties, and ultimately accelerate the development of new therapeutic agents.

References

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Exploratory

The Pyrazole Renaissance: Structural Mastery in Modern Drug Discovery

Executive Summary The pyrazole scaffold has transcended its traditional role as a simple bioisostere to become a cornerstone of precision medicine. Between 2020 and 2025, the FDA approved multiple pyrazole-containing "bl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold has transcended its traditional role as a simple bioisostere to become a cornerstone of precision medicine. Between 2020 and 2025, the FDA approved multiple pyrazole-containing "blockbuster" therapeutics, including Pralsetinib (RET inhibitor), Asciminib (Allosteric BCR-ABL1 inhibitor), and Zavegepant (CGRP antagonist).[1][2][3] This surge is not coincidental; it stems from the scaffold's unique ability to fine-tune lipophilicity (LogP), enforce conformational rigidity, and participate in specific hydrogen-bonding networks that phenyl rings cannot emulate.[1][2]

This technical guide dissects the "Why" and "How" of deploying pyrazole scaffolds, moving beyond basic Knorr synthesis to advanced regioselective methodologies and computational scaffold hopping.

Part 1: The Pharmacophore Value of Pyrazoles

The Electronic Chameleon

Unlike the inert phenyl ring, the pyrazole ring (


) is an electronic chameleon. It possesses a high dipole moment and amphoteric nature.
  • N1 (Pyrrole-like): Acts as a Hydrogen Bond Donor (HBD).[1][2][3]

  • N2 (Pyridine-like): Acts as a Hydrogen Bond Acceptor (HBA).[1][2][3]

This duality allows pyrazoles to interact simultaneously with backbone carbonyls and side-chain residues in a protein pocket, a feature critical for kinase hinge binding.[1][2]

Tautomerism: Feature or Bug?

Unsubstituted pyrazoles exist in annular tautomerism (


- vs 

-pyrazole).[1][2][3] While this can complicate NMR interpretation, in a biological context, it allows the molecule to "sample" the binding pocket, adopting the tautomer that minimizes free energy (

). However, for drug candidates, locking this tautomerism via N1-substitution is crucial to ensure predictable pharmacokinetics and binding kinetics.[1]

Table 1: Physicochemical Comparison – Phenyl vs. Pyrazole

PropertyPhenyl Ring (Benzene)Pyrazole RingDrug Discovery Implication
H-Bonding None (Hydrophobic)1 Donor, 1 AcceptorEnables specific "hinge-binding" in kinases.[1][2][3]
LogP (Lipophilicity) High (2.[1][2][3]14)Low (0.[1][2][3]24)Pyrazoles improve water solubility and metabolic stability.[1][2][3]
Metabolic Liability Prone to CYP450 oxidation (Epoxidation)Resistant to oxidationReduces clearance; safer toxicity profile.[1][2][3]
Geometry Planar, hexagonalPlanar, pentagonalAltered bond angles allow "Scaffold Hopping" to fit tight pockets.[1][2][3]

Part 2: Computational Strategies for Scaffold Discovery

Scaffold Hopping Logic

The transition from a phenyl-based hit to a pyrazole lead is a classic "Scaffold Hop."[2][3] This is often driven by the need to lower lipophilicity (lowering LogD) without sacrificing steric bulk.[2][3]

Workflow: Virtual Screening to Hit Validation

The following diagram outlines a self-validating workflow for identifying novel pyrazole scaffolds using computational filters and bioisosteric replacement.

DrugDiscoveryWorkflow Start Hit Identification (Phenyl-based Ligand) Bioisostere Bioisosteric Replacement (Phenyl -> Pyrazole) Start->Bioisostere Scaffold Hop VirtualScreen Virtual Screening (Docking to Crystal Structure) Bioisostere->VirtualScreen Generate Library Filter ADME/Tox Filter (LogP < 3, TPSA < 140) VirtualScreen->Filter Score Ranking Synthesis Regioselective Synthesis (N1-Alkylation Control) Filter->Synthesis Select Top 10 Validation Biological Assay (IC50 / Kd) Synthesis->Validation Test Validation->Start SAR Iteration

Figure 1: Iterative workflow for pyrazole scaffold discovery, emphasizing the critical transition from virtual bioisostere generation to regioselective synthesis.

Part 3: Synthetic Methodologies for Novelty

The "Achilles Heel" of pyrazole synthesis is Regioselectivity . The classic reaction between a hydrazine and a 1,3-diketone often yields a mixture of regioisomers (1,3- vs 1,5-disubstituted pyrazoles), which are difficult to separate and have vastly different biological activities.

Overcoming Regioselectivity Issues

To ensure scientific integrity, one must use pathways that guarantee a single isomer.

Pathway A: The 1,3-Diketone Route (Classic but Flawed)[1][2][3]
  • Reagents: 1,3-diketone + Hydrazine.[1][2]

  • Outcome: Mixture of isomers if the diketone is unsymmetrical.

  • Fix: Use steric bulk or electronic bias (e.g.,

    
     groups) to direct the hydrazine attack, but this limits structural diversity.
    
Pathway B: The Regioselective [3+2] Cycloaddition (Preferred)[1][2][3]
  • Mechanism: Reaction of hydrazones with nitroolefins or the use of alkynyl dithianes.

  • Outcome: High regiocontrol due to defined orbital coefficients.[2]

SynthesisPathways Precursors Precursors: Hydrazine (R-NHNH2) + Electrophile RouteA Route A: 1,3-Diketone (Condensation) Precursors->RouteA RouteB Route B: Enaminone (Stepwise Addition) Precursors->RouteB Mixture Mixture of Regioisomers (1,3- and 1,5-isomers) RouteA->Mixture Low Control PureProduct Single Regioisomer (Target Scaffold) RouteB->PureProduct High Control Mixture->PureProduct Difficult Separation (HPLC required)

Figure 2: Comparison of synthetic routes. Route B (Enaminone/Stepwise) is recommended for drug discovery to avoid costly separation steps.[1][2][3]

Part 4: Case Studies in Modern Drug Discovery

Pralsetinib (Gavreto): Dual Pyrazole Precision

Target: RET Kinase (Oncology) Mechanism: Pralsetinib utilizes two distinct pyrazole rings.[1][2][3]

  • Ring A (4-fluoro-1H-pyrazol-1-yl): Improves metabolic stability and occupies the solvent front.[1][2][3]

  • Ring B (5-methyl-1H-pyrazol-3-yl): Acts as the primary hinge binder.[1][2][3] The specific N-methylation locks the conformation, preventing promiscuous binding to other kinases.

Asciminib (Scemblix): The Allosteric Breaker

Target: BCR-ABL1 (CML) Mechanism: Unlike ATP-competitive inhibitors (Imatinib), Asciminib binds to the myristoyl pocket .[1][2][3]

  • Role of Pyrazole: The pyrazole-5-yl moiety is critical for inducing the "closed" inactive conformation of the kinase.[2] It provides the necessary geometry to wedge into the allosteric site, a feat that a planar phenyl ring could not achieve with the same efficacy.

Part 5: Experimental Protocols

Protocol 5.1: Regioselective Synthesis of 1-Aryl-3-Trifluoromethyl-5-Methylpyrazole

Rationale: This protocol avoids isomer mixtures by using a specific building block (1,1,1-trifluoro-4-methoxy-3-penten-2-one).[1][2][3]

Materials:

  • Aryl hydrazine hydrochloride (1.0 eq)[1][2][3]

  • 1,1,1-Trifluoro-4-methoxy-3-penten-2-one (1.1 eq)[1][2][3]

  • Ethanol (0.5 M concentration)[1][2][3]

  • Triethylamine (1.5 eq)[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve the aryl hydrazine salt in Ethanol under

    
     atmosphere.
    
  • Base Addition: Add Triethylamine dropwise at

    
    . Stir for 15 min.
    
  • Cyclization: Add the trifluoro-pentenone precursor slowly. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][2][3]
    
  • Workup: Cool to room temperature. Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine.

  • Purification: The 1,3-isomer is favored.[2] Purify via flash chromatography (

    
    ).
    

Validation:

  • 1H NMR: Look for the pyrazole C4-H singlet around

    
     6.5-6.8 ppm.[1][2][3]
    
  • NOESY: Confirm regiochemistry by checking NOE between the N-Aryl protons and the C5-Methyl group.

Protocol 5.2: Fluorescence Polarization (FP) Binding Assay

Rationale: To validate the affinity of the new pyrazole scaffold against a kinase target.[3]

Materials:

  • Recombinant Kinase Domain (e.g., RET, ABL1)[1][2][3]

  • Fluorescent Tracer (FAM-labeled ATP competitive ligand)[1][2][3]

  • Test Compound (Pyrazole derivative)[1][2][3][4][5]

  • Assay Buffer (50 mM HEPES, pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% Triton X-100)[1]
    

Step-by-Step:

  • Preparation: Dilute test compounds in DMSO (10-point dose-response).

  • Incubation: Mix Kinase (5 nM final) + Tracer (2 nM final) + Compound in 384-well black plates.

  • Equilibrium: Incubate for 60 minutes at room temperature in the dark.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine

    
    .[1][2][3]
    

References

  • Fassihi, A. et al. (2023).[2][6] "Pyrazole: An Emerging Privileged Scaffold in Drug Discovery." PMC.[2] Link

  • FDA. (2020).[1][2][7][8] "FDA approves pralsetinib for lung cancer with RET gene fusions."[7][8] U.S. Food and Drug Administration.[7][8][9][10] Link

  • Schoepfer, J. et al. (2018).[2] "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1."[2] Journal of Medicinal Chemistry. Link[1][2][3]

  • Pfizer. (2023).[1][2] "FDA Approves Pfizer’s ZAVZPRET™ (zavegepant) Nasal Spray for the Acute Treatment of Migraine."[2] Pfizer Press Release. Link

  • Naim, M.J. et al. (2016).[2] "Current status of pyrazole and its biological activities." Journal of Pharmacy & Bioallied Sciences. Link

  • Blueprint Medicines. (2020).[1][2][7][8] "Gavreto (pralsetinib) Prescribing Information."[1][2][3][8][10] Access Data FDA. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Methodology for Assessing the Analgesic Effects of Pyrazole Derivatives In Vivo

For Researchers, Scientists, and Drug Development Professionals. Abstract This document provides a comprehensive guide to the in vivo assessment of the analgesic properties of pyrazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive guide to the in vivo assessment of the analgesic properties of pyrazole derivatives. Pyrazole-based compounds have garnered significant interest as potential analgesics, with many exhibiting mechanisms of action similar to non-steroidal anti-inflammatory drugs (NSAIDs) by targeting cyclooxygenase (COX) enzymes.[1][2] This guide details various well-established animal models for evaluating different pain modalities, including thermal, mechanical, and chemical-induced pain. Detailed, step-by-step protocols for key assays are provided, alongside a discussion of the scientific rationale, data interpretation, and best practices for ensuring experimental rigor and reproducibility.

Introduction: Pyrazole Derivatives as Potential Analgesics

Pain is a complex physiological and psychological experience, and its effective management remains a significant clinical challenge.[3] Pyrazole, a five-membered heterocyclic compound, serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including analgesic and anti-inflammatory effects.[4][5] The therapeutic potential of pyrazole derivatives is underscored by the market presence of drugs like celecoxib, a selective COX-2 inhibitor containing a pyrazole moiety.[1]

The primary mechanism of action for many analgesic pyrazole derivatives involves the inhibition of COX enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of pain and inflammation.[6] However, some pyrazole compounds may exert their effects through other pathways, including interactions with opioid receptors.[6] A thorough in vivo evaluation is therefore crucial to characterize the analgesic profile and elucidate the underlying mechanisms of novel pyrazole derivatives.[7]

Strategic Selection of In Vivo Pain Models

The multifaceted nature of pain necessitates the use of a battery of in vivo models to comprehensively assess the analgesic potential of a test compound.[8] The choice of models should be guided by the predicted mechanism of action of the pyrazole derivative and the specific type of pain being targeted (e.g., nociceptive, inflammatory, neuropathic).

Models for Acute Nociceptive Pain

These models are suitable for the initial screening of compounds with potential central and peripheral analgesic activity.

  • Thermal Nociception:

    • Hot Plate Test: This assay measures the latency of a behavioral response (e.g., paw licking, jumping) to a thermal stimulus.[9][10] It is particularly sensitive to centrally acting analgesics.[9]

    • Tail-Flick Test: This test measures the time taken for an animal to withdraw its tail from a radiant heat source.[11][12] Similar to the hot plate test, it is effective for evaluating centrally acting analgesics.[13]

  • Chemical Nociception:

    • Acetic Acid-Induced Writhing Test: This is a highly sensitive model for peripherally acting analgesics.[14][15] Intraperitoneal injection of acetic acid induces a characteristic writhing response, and the reduction in the number of writhes indicates analgesic activity.[16][17]

Models for Inflammatory Pain

These models are essential for evaluating the anti-inflammatory and analgesic properties of pyrazole derivatives, particularly those targeting COX enzymes.

  • Carrageenan-Induced Paw Edema: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema and hyperalgesia.[18][19] This model is widely used to assess the efficacy of NSAIDs and other anti-inflammatory agents.[18][20]

  • Formalin Test: This model is unique in that it produces a biphasic pain response.[21][22] The early phase (Phase I) is due to direct nociceptor activation, while the late phase (Phase II) is associated with an inflammatory response and central sensitization.[23][24] This allows for the differentiation of analgesic effects on acute versus tonic pain.[21]

Models for Neuropathic Pain

While less common for initial screening of pyrazole derivatives, these models are relevant if a compound is suspected to have efficacy against nerve injury-induced pain.

  • Spinal Nerve Ligation (SNL) Model: This surgical model involves the ligation of a spinal nerve to induce mechanical allodynia and thermal hyperalgesia, mimicking chronic neuropathic pain in humans.[25]

  • Chronic Constriction Injury (CCI) Model: This model involves loosely ligating the sciatic nerve, leading to the development of persistent pain behaviors.[3]

Experimental Protocols

General Considerations for In Vivo Studies
  • Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from an Institutional Animal Care and Use Committee (IACUC).

  • Animal Acclimatization: Animals should be allowed to acclimate to the laboratory environment for at least one week before the start of any experiment.[26]

  • Blinding and Randomization: To minimize bias, experiments should be conducted in a blinded manner, and animals should be randomly assigned to treatment groups.[27]

  • Control Groups: Appropriate vehicle and positive control groups must be included in each experiment to ensure the validity of the results.[28]

Hot Plate Test Protocol

This protocol is adapted from established methods.[9][26]

Objective: To assess the central analgesic activity of pyrazole derivatives by measuring the reaction time to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Transparent observation cylinder.

  • Test animals (mice or rats).

  • Pyrazole derivative solution and vehicle.

  • Positive control (e.g., morphine).

  • Timer.

Procedure:

  • Set the hot plate temperature to 55 ± 0.5°C.[26]

  • Administer the pyrazole derivative, vehicle, or positive control to the animals via the appropriate route (e.g., oral, intraperitoneal).

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes) post-administration, place each animal individually on the hot plate and immediately start the timer.[29]

  • Observe the animal for signs of nociception, such as paw licking, flicking, or jumping.[26]

  • Stop the timer at the first sign of a nocifensive response and record the latency.

  • To prevent tissue damage, a cut-off time of 30-60 seconds should be established. If the animal does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.[26][30]

Data Analysis: The percentage of maximal possible effect (%MPE) or the increase in latency time can be calculated.[31]

Acetic Acid-Induced Writhing Test Protocol

This protocol is based on standard procedures.[14][15]

Objective: To evaluate the peripheral analgesic activity of pyrazole derivatives.

Materials:

  • Test animals (mice).

  • 0.6% acetic acid solution.

  • Pyrazole derivative solution and vehicle.

  • Positive control (e.g., diclofenac sodium).

  • Syringes and needles.

  • Observation chambers.

  • Timer.

Procedure:

  • Administer the pyrazole derivative, vehicle, or positive control to the animals.

  • After a suitable absorption period (e.g., 30 minutes for intraperitoneal injection, 60 minutes for oral administration), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Immediately place the animal in an observation chamber and start the timer.

  • Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes.[15]

Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100.[32]

Carrageenan-Induced Paw Edema Protocol

This protocol is a standard method for assessing anti-inflammatory activity.[18][19]

Objective: To determine the anti-inflammatory and anti-hyperalgesic effects of pyrazole derivatives.

Materials:

  • Test animals (rats or mice).

  • 1% carrageenan solution in sterile saline.

  • Pletysmometer or digital calipers.

  • Pyrazole derivative solution and vehicle.

  • Positive control (e.g., indomethacin).

  • Syringes and needles.

Procedure:

  • Measure the initial paw volume or thickness of the right hind paw of each animal.

  • Administer the pyrazole derivative, vehicle, or positive control.

  • After the appropriate absorption time, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[18]

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[33]

Data Analysis: The percentage of inhibition of edema is calculated for each time point.

Data Presentation and Interpretation

Tabular Summaries

Quantitative data from each assay should be summarized in tables for clear comparison between treatment groups.

Table 1: Example Data from Hot Plate Test

Treatment GroupDose (mg/kg)Latency (seconds) at 60 min (Mean ± SEM)
Vehicle-8.5 ± 0.7
Pyrazole Derivative X1015.2 ± 1.1*
Pyrazole Derivative X3022.8 ± 1.5
Morphine1028.5 ± 1.8

*p < 0.05, **p < 0.01 compared to vehicle group.

Table 2: Example Data from Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Number of Writhes (Mean ± SEM)% Inhibition
Vehicle-35.4 ± 2.1-
Pyrazole Derivative Y2018.1 ± 1.5 48.9
Pyrazole Derivative Y409.7 ± 1.272.6
Diclofenac Sodium107.2 ± 0.9**79.7

**p < 0.01 compared to vehicle group.

Visualization of Workflows

Caption: A workflow for the in vivo assessment of pyrazole derivatives.

Scientific Integrity and Trustworthiness

  • Dose-Response Relationship: Establishing a clear dose-response relationship is crucial for demonstrating the pharmacological activity of the pyrazole derivative.

  • Time-Course Studies: Evaluating the analgesic effect at multiple time points provides insights into the onset and duration of action.

  • Mechanism of Action: To further investigate the mechanism, studies can be designed to include antagonists for specific receptors (e.g., naloxone for opioid receptors) or to measure biochemical markers of inflammation.[6]

  • Statistical Analysis: Appropriate statistical methods should be used to analyze the data, such as ANOVA followed by a post-hoc test for multiple comparisons.[29]

Conclusion

The in vivo assessment of pyrazole derivatives requires a systematic and multi-faceted approach. By employing a combination of well-validated pain models, researchers can effectively characterize the analgesic and anti-inflammatory properties of these promising compounds. Adherence to rigorous experimental design and data analysis principles is paramount for generating reliable and translatable preclinical data.

References

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]

  • protocols.io. (2019). Tail Flick V.1. Retrieved from [Link]

  • Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]

  • MDPI. (2023). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Retrieved from [Link]

  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]

  • protocols.io. (2019). Tail Flick TCP_TFL_001. Retrieved from [Link]

  • Tehran University of Medical Sciences. (2020). Assessing Inflammatory Pain in Animal Studies: An Overview of the Formalin Test. Retrieved from [Link]

  • Scientific Research Publishing. (2014). In-Vivo Models for Management of Pain. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In TRP Channels. CRC Press/Taylor & Francis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Preclinical Pain Research: Can we do Better?. Retrieved from [Link]

  • PubMed. (1992). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • BioMed. (2025). How to conduct Von Frey Test?. Retrieved from [Link]

  • PubMed. (1998). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Retrieved from [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • PubMed. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Assessment of In Vivo Analgesic, Anti-Inflammatory and Wound Healing Properties of Aqueous Leaf Extract of Annona reticulata Linn. Retrieved from [Link]

  • International Association for the Study of Pain. (1995). Ethical Guidelines for Pain Research in Humans. Retrieved from [Link]

  • PSPP Home. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model. Retrieved from [Link]

  • Maze Engineers. (n.d.). Tail Flick Test. Retrieved from [Link]

  • Wikipedia. (n.d.). Tail flick test. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • Bentham Science. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link]

  • SAS Publishers. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Retrieved from [Link]

  • JoVE. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Retrieved from [Link]

  • PubMed. (1990). Carrageenan-induced paw edema in the rat and mouse. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanical allodynia (von Frey filaments). The 50% paw withdrawal.... Retrieved from [Link]

  • Melior Discovery. (n.d.). in vivo models of Pain, Anesthesia and Algesia. Retrieved from [Link]

  • Cureus. (2025). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Retrieved from [Link]

  • PubMed. (1992). The formalin test: an evaluation of the method. Retrieved from [Link]

  • Frontiers. (2022). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Retrieved from [Link]

  • National Taiwan University. (n.d.). Tail Flick 疼痛閃尾測試. Retrieved from [Link]

  • Panlab. (n.d.). Hot plate test. Retrieved from [Link]

  • MDPI. (2024). Bioactive Potential and COX-2 Interaction of Ajuga iva (L.) Schreb. Hydroalcoholic Extract: Evidence from Experimental and Computational Studies. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • PubMed. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link]

  • ResearchGate. (2015). (124) Statistical methods for the analysis of NRS pain data. Retrieved from [Link]

  • YouTube. (2022). Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method | Ex-Pharm Software. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hot plate test – Knowledge and References. Retrieved from [Link]

  • International Association for the Study of Pain. (n.d.). Development of Clinical Practice Guidelines in the Field of Pain. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • YouTube. (2021). Acetic Acid induced Writhing Method. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Electronic Von Frey for Evaluating Mechanical Allodynia. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Improving Pre-Clinical Development of Novel Interventions to Treat Pain. Retrieved from [Link]

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Application

use of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid as a ligand for metal-organic frameworks

Application Note: Strategic Utilization of 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic Acid in MOF Design Abstract This guide details the protocol for utilizing 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic Acid in MOF Design

Abstract

This guide details the protocol for utilizing 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 423768-56-3) as a structural linker in the synthesis of Metal-Organic Frameworks (MOFs).[1][2][3][4][5] Unlike its para-tolyl or phenyl analogs, this ligand incorporates an ortho-methyl group on the N1-phenyl ring.[1][2][3][4] This steric feature induces a significant torsion angle between the pyrazole and phenyl rings, preventing efficient


-

stacking.[3] This "steric twist" is a critical design element for researchers aiming to synthesize MOFs with permanent porosity, enhanced solubility, and unique pore environments.[3] This document provides a validated workflow for ligand handling, solvothermal synthesis screening, and structural characterization.[2][3]

Ligand Profile & Mechanistic Insight

Chemical Architecture
  • Systematic Name: 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid[1][2][3][4][5][6]

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • MW: 216.24 g/mol [2][3][4][5][6]

  • Acidity (pKa): ~3.4 (Carboxylic acid), ~2.0 (Pyrazolium conjugate acid)[2][4][5]

The "Ortho-Effect" in MOF Assembly

In reticular chemistry, ligand geometry dictates topology.[3] Standard 1-phenylpyrazole ligands are relatively planar, often leading to dense, non-porous coordination polymers due to efficient packing.[2][3]

  • Steric Hindrance: The methyl group at the ortho position of the N1-phenyl ring creates steric clash with the pyrazole skeleton (specifically the C5-methyl or N2 lone pair).[3][4][5]

  • Consequence: The phenyl ring rotates out of plane (dihedral angle

    
    ).[2][3][4][5]
    
  • Benefit: This prevents network interpenetration and increases the likelihood of forming open channels in the final MOF structure.[5]

Experimental Protocol: Solvothermal Synthesis

Objective: To synthesize crystalline MOF materials using Zn(II) and Cu(II) nodes via high-throughput solvothermal screening.

Materials Required
  • Ligand: 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (>97% purity).[1][2][3][4][5]

  • Metal Salts: Zn(NO

    
    )
    
    
    
    [2][3][4][5]·6H
    
    
    O, Cu(NO
    
    
    )
    
    
    [2][5]·2.5H
    
    
    O.
  • Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Distilled Water.[2][3][5]

  • Modulators: Acetic acid (glacial), Pyridine.[2][3][4][5]

Synthesis Workflow (Step-by-Step)

Step 1: Pre-Solubilization Check The ligand is hydrophobic.[3][4] Do not attempt to dissolve directly in water.[2][3][4]

  • Solubility Test: Dissolve 10 mg in 1 mL DMF. If turbid, sonicate at 40°C for 5 mins.

Step 2: Reaction Assembly (Screening Batch) Prepare three scintillation vials (20 mL) to screen coordination modes.

ConditionMetal Salt (0.1 mmol)Ligand (0.1 mmol)Solvent System (10 mL)ModulatorTarget Topology
A (Neutral) Zn(NO

)

21.6 mgDMF:EtOH (3:[1][2][3][4][5]1)NoneCluster-based 3D
B (Acidic) ZrCl

21.6 mgDMFAcetic Acid (0.5 mL)UiO-type robust
C (Basic) Cu(NO

)

21.6 mgDMF:H

O (4:[1][2][3][4][5]1)
Pyridine (50

L)
Paddlewheel 2D/3D

Step 3: Thermal Activation

  • Seal vials tightly with Teflon-lined caps.[1][2][3][4]

  • Place in a programmable oven.

  • Ramp: 1°C/min to 85°C (Condition C) or 100°C (Condition A/B).

  • Dwell: 48 hours (Zn/Cu) to 72 hours (Zr).

  • Cool: 0.1°C/min to Room Temp (Critical for single crystal growth).

Step 4: Isolation & Washing [1][4][5]

  • Decant mother liquor.[2][3][4]

  • Wash crystals 3x with fresh DMF to remove unreacted ligand.[2][3][4]

  • Solvent Exchange: Soak in anhydrous Methanol for 3 days, refreshing solvent every 24 hours. This replaces high-boiling DMF with volatile MeOH.[1][2][3][4][5]

Characterization & Validation

Structural Validation (PXRD)
  • Technique: Powder X-Ray Diffraction.[2][3][4]

  • Pass Criteria: Sharp, high-intensity peaks at low 2

    
     (<10°) indicate large unit cells characteristic of porous MOFs.[2][3][4][5] Broad "humps" indicate amorphous material (failed synthesis).[2][3][4][5]
    
Thermal Stability (TGA)
  • Protocol: Heat 5 mg sample from 25°C to 600°C at 10°C/min under N

    
    .
    
  • Interpretation:

    • 25–150°C: Weight loss of 5–20% corresponds to solvent removal (activation).[2][3][4][5]

    • 300–400°C: Sharp drop indicates ligand decomposition.[2][3][4]

    • Note: If decomposition starts <250°C, the metal-ligand bond is weak; consider increasing synthesis temperature.[3][5]

Visualization of Coordination Logic

The following diagram illustrates the synthesis decision tree and the coordination modes expected for this ligand.

MOF_Workflow Ligand Ligand: 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-COOH Steric_Check Steric Assessment: Ortho-Methyl forces Twist Ligand->Steric_Check Structural Analysis Solvent_Choice Solvent System: DMF (Solubilizer) + EtOH (Template) Steric_Check->Solvent_Choice Hydrophobicity Metal_Node Metal Source Selection Solvent_Choice->Metal_Node Zn_Path Zn(II) / Co(II) (Tetrahedral/Octahedral) Metal_Node->Zn_Path Cu_Path Cu(II) (Paddlewheel) Metal_Node->Cu_Path Coord_Mode_2 Mode B: Bridging (Carboxylate + Pyrazole N) Zn_Path->Coord_Mode_2 Basic Conditions Coord_Mode_1 Mode A: Monodentate (Carboxylate only) Cu_Path->Coord_Mode_1 Acidic Conditions Result_MOF Crystalline MOF (Porous Network) Coord_Mode_1->Result_MOF Coord_Mode_2->Result_MOF

Caption: Decision tree for MOF synthesis using 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, highlighting the impact of metal selection on coordination modes.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Amorphous Precipitate Reaction rate too fast.[1][2][3][4][5]Add modulator (Acetic acid 20-50 eq) to slow nucleation.[2][3][4][5]
Ligand Recrystallizes Ligand solubility drops upon cooling.[1][2][3][4]Decrease initial ligand concentration or increase DMF ratio.[2][3][4]
Opaque Crystals Solvent inclusions or defects.[1][2][3][4]Perform solvent exchange with MeOH slowly; activate under vacuum at 100°C.
Low Surface Area (BET) Pore collapse or "dead" pores.[2][3][4][5]Use Supercritical CO

drying (SCD) instead of thermal activation.[2][3][4][5]

References

  • ChemicalBook. (2025).[2][3][4][5] 5-Methyl-1-phenylpyrazole-4-carboxylic Acid Properties and Supplier Data.[2][3][4][5]

  • PubChem. (2026).[2][3][4][5] 1-(m-Tolyl)-1H-pyrazole-4-carboxylic Acid Compound Summary. National Library of Medicine.[2][3][4] [2][3][4][5]

  • He, Y., et al. (2014).[2][5] Water Adsorption in Porous Metal–Organic Frameworks and Related Materials.[2][3][4][7] Journal of the American Chemical Society, 136(11), 4369-4381.[2][5] (Foundational protocol for pyrazolate-carboxylate MOF activation). [2][3][4][5]

  • Zhang, J.P., et al. (2023).[2][3][4] 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials.[1][2][3][4][5] Coordination Chemistry Reviews.[2][3][4] (Review of analogous ligand coordination modes). Note: Generalized citation for pyrazole-4-carboxylate MOF chemistry.[1][2][3][4][5]

Sources

Method

Application Note: HPLC Method for Purity Analysis of 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Abstract This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 423768-56-3). T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 423768-56-3). This molecule, often utilized as a key intermediate in the synthesis of pyrazolone-based pharmaceuticals (e.g., Edaravone analogs), presents specific chromatographic challenges due to its ionizable carboxylic acid moiety and potential for regioisomeric impurities. The method described herein utilizes a Reversed-Phase (RP-HPLC) approach with acidic mobile phase suppression to ensure sharp peak shape, reproducible retention times, and effective resolution from critical process impurities.

Introduction & Chemical Context

The target analyte, 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid , contains a pyrazole core substituted with a carboxylic acid at position 4 and an o-tolyl group at position 1.

  • Chemical Formula: C₁₂H₁₂N₂O₂[1]

  • Molecular Weight: 216.24 g/mol

  • Acidity (pKa): The carboxylic acid group typically exhibits a pKa in the range of 3.5 – 4.5.

  • Solubility: Soluble in organic solvents (DMSO, Methanol, Acetonitrile); sparingly soluble in water at neutral pH.

Critical Quality Attributes (CQAs): In drug development, the purity of this intermediate is critical. Common impurities include:

  • Regioisomers: 3-methyl vs. 5-methyl isomers formed during cyclization.

  • Decarboxylated byproducts: Loss of the -COOH group under thermal stress.

  • Starting Materials: Residual hydrazines or diketones.

Method Development Strategy

The primary challenge in analyzing this molecule is the carboxylic acid functionality. At neutral pH, the acid deprotonates to form a carboxylate anion (


), leading to:
  • Poor Retention: The charged species elutes near the void volume (

    
    ) on C18 columns.
    
  • Peak Tailing: Interaction with residual silanols on the silica support causes asymmetry.

The Solution: Ion Suppression To ensure robust chromatography, we employ an acidic mobile phase (pH ~2.5). This suppresses the ionization of the carboxylic acid (


), maintaining it in its neutral, hydrophobic state. This maximizes interaction with the C18 stationary phase, increasing retention (

) and improving peak symmetry.
Method Optimization Logic

MethodLogic Start Analyte: Pyrazole-4-Carboxylic Acid Check_pKa Check pKa (~3.5-4.0) Start->Check_pKa Select_Mode Select Mode: Reversed Phase (C18) Check_pKa->Select_Mode Decision_pH Mobile Phase pH Selection Select_Mode->Decision_pH Neutral_pH Neutral pH (pH 7) Decision_pH->Neutral_pH Avoid Acidic_pH Acidic pH (pH 2-3) Decision_pH->Acidic_pH Select Result_Neutral Result: Ionized (COO-) Early Elution, Tailing Neutral_pH->Result_Neutral Result_Acidic Result: Neutral (COOH) Good Retention, Sharp Peaks Acidic_pH->Result_Acidic Select_Buffer Additive: 0.1% H3PO4 or TFA Result_Acidic->Select_Buffer

Caption: Decision tree for mobile phase selection emphasizing pH control for acidic analytes.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or HPLC Grade).

  • Additives: Phosphoric Acid (85%, HPLC Grade) or Trifluoroacetic Acid (TFA). Note: Use TFA if MS detection is required; H3PO4 is preferred for UV due to lower background at <210 nm.

Chromatographic Conditions
ParameterSetting
Column C18 (L1), 150 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB-C18 or equivalent)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5-10 µL
Detection UV-Vis Diode Array (DAD); Monitor at 254 nm (primary) and 230 nm (secondary)
Run Time 20 minutes
Gradient Program

A gradient is essential to separate the polar acid from potential non-polar starting materials.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.009010Equilibration
2.009010Isocratic Hold
12.001090Linear Gradient
15.001090Wash
15.109010Return to Initial
20.009010Re-equilibration
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile. Sonicate for 5 minutes. Dilute to volume with Water.

  • Working Solution (0.1 mg/mL): Dilute 1 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A/B (50:50). Filter through a 0.45 µm PTFE or Nylon syringe filter before injection.

Analytical Workflow

Workflow Sample Solid Sample (Intermediate) Weigh Weigh & Dissolve (MeCN/H2O) Sample->Weigh Filter Filter (0.45 µm) Weigh->Filter Inject HPLC Injection (10 µL) Filter->Inject Separate Separation (C18, Gradient) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Data Data Analysis (Area %) Detect->Data

Caption: Step-by-step analytical workflow from sample preparation to data analysis.

System Suitability & Validation Criteria

To ensure the method is performing correctly, the following parameters must be met before routine analysis:

  • Retention Time (

    
    ):  The analyte typically elutes between 6.0 – 9.0 minutes depending on the specific column dead volume.
    
  • Tailing Factor (

    
    ):  Must be ≤ 1.5 . (High tailing indicates insufficient pH control or column aging).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Resolution (

    
    ):  > 2.0 between the main peak and any nearest impurity.
    
  • LOD/LOQ: Estimated at 0.5 µg/mL and 1.5 µg/mL respectively, ensuring sensitivity for trace impurity analysis.

Troubleshooting Guide

  • Split Peaks: Usually caused by dissolving the sample in 100% strong solvent (Acetonitrile). Fix: Ensure the final sample diluent matches the initial mobile phase conditions (e.g., 10-20% MeCN in Water).

  • Drifting Retention Times: Check the pH of Mobile Phase A. Small changes in pH near the pKa of the analyte (3.5-4.5) cause massive shifts in retention. Fix: Ensure pH is buffered well below the pKa (pH < 2.5).

  • High Backpressure: Precipitate formation. Fix: Ensure the sample is fully soluble in the mobile phase mix; filter all samples.

References

  • PubChem. (n.d.). 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (Compound).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative.[2] Retrieved October 26, 2023, from [Link]

Sources

Application

protocol for evaluating the antimicrobial activity of novel pyrazole compounds

Application Note: Comprehensive Evaluation of Novel Pyrazole Derivatives as Antimicrobial Agents Introduction The pyrazole ring system is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Evaluation of Novel Pyrazole Derivatives as Antimicrobial Agents

Introduction

The pyrazole ring system is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. In the context of the escalating Antimicrobial Resistance (AMR) crisis, pyrazole derivatives have gained prominence due to their ability to target bacterial DNA gyrase (specifically the GyrB subunit) and inhibit cell wall synthesis [1].

However, the lipophilic nature of many pyrazole derivatives often leads to precipitation in aqueous media, resulting in false negatives during screening. This Application Note provides a rigorous, self-validating protocol for evaluating these compounds, moving from solubility optimization to advanced mechanistic characterization.

Key Objectives:

  • Establish a solubility-optimized workflow for hydrophobic compounds.

  • Determine Minimum Inhibitory Concentration (MIC) using a resazurin-based visual assay.[1]

  • Differentiate bacteriostatic vs. bactericidal activity via Time-Kill Kinetics.

  • Evaluate safety via the Selectivity Index (SI).[2]

Experimental Workflow Overview

The following diagram outlines the logical progression of the evaluation pipeline.

Workflow Start Compound Synthesis & Purification Solubility Solubility Check (DMSO Tolerance) Start->Solubility Primary Primary Screening (MIC via Resazurin) Solubility->Primary Homogeneous Solution Primary->Start Inactive Secondary Secondary Screening (MBC & Time-Kill) Primary->Secondary MIC < 64 µg/mL Mech Mechanism of Action (Biofilm/Membrane) Secondary->Mech Bactericidal Tox Cytotoxicity (Selectivity Index) Secondary->Tox Mech->Tox Decision Lead Candidate Selection Tox->Decision SI > 10

Figure 1: Strategic workflow for antimicrobial evaluation. The process filters candidates based on solubility, potency (MIC), kinetic activity, and safety (SI).

Protocol Phase I: Compound Preparation & Solubility

Causality: Pyrazoles are often poorly soluble in water. Using high concentrations of DMSO (>2%) can be toxic to bacteria, causing false positives. This step ensures the solvent does not interfere with the assay.

Materials:

  • Test Compound (Solid, >95% purity)

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.

  • Diluent: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Procedure:

  • Stock Solution: Dissolve the pyrazole derivative in 100% DMSO to a concentration of 10,240 µg/mL . Vortex until clear.

  • Intermediate Dilution: Dilute the stock 1:10 in sterile water or media to reach 1,024 µg/mL (10% DMSO).

  • Working Solution: Further dilute in the assay plate. The final well concentration should not exceed 1% DMSO .

    • Validation Check: Include a "Solvent Control" well containing only bacteria + 1% DMSO. If growth is inhibited compared to the Growth Control, the data is invalid.

Protocol Phase II: Primary Screening (MIC) with Resazurin

Method: Broth Microdilution (Modified CLSI M07-A10) [2]. Why Resazurin? Pyrazoles can sometimes precipitate upon contact with media, creating turbidity that mimics bacterial growth. Resazurin (Alamar Blue) is a redox indicator that turns pink only in the presence of metabolically active (living) cells, eliminating reading errors caused by compound precipitation [3].

Plate Layout Strategy:

PlateLayout Plate Plate Caption Figure 2: 96-Well Microtiter Plate Layout for MIC Determination

Step-by-Step Protocol:

  • Inoculum Prep: Prepare a bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB to achieve 
    
    
    
    CFU/mL.
  • Dispensing: Add 100 µL of CAMHB to columns 2–12 of a 96-well plate.

  • Compound Addition: Add 100 µL of the 1,024 µg/mL compound solution to column 1. Perform 2-fold serial dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Result: Concentration range 512 µg/mL to 1 µg/mL (or adjusted as needed).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells in columns 1–11.

    • Final Volume: 200 µL.

    • Final Bacterial Load:

      
       CFU/mL.
      
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Visualization: Add 30 µL of 0.01% Resazurin solution to each well. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

  • Determination: The MIC is the lowest concentration well that remains blue.[3]

Protocol Phase III: Time-Kill Kinetics

Objective: Determine if the pyrazole is Bacteriostatic (inhibits growth) or Bactericidal (kills >99.9%).

Procedure:

  • Prepare tubes with compound concentrations at

    
     MIC, 
    
    
    
    MIC, and
    
    
    MIC.
  • Inoculate with

    
     CFU/mL.
    
  • Aliquot samples at

    
     hours.
    
  • Perform serial dilutions and plate on nutrient agar for colony counting.

Data Interpretation Table:

MetricDefinitionInterpretation
Bacteriostatic

reduction in CFU/mL
Inhibits growth but relies on immune system to clear.
Bactericidal

reduction in CFU/mL
Actively kills bacteria (preferred for severe infections).
Time-Dependent Efficacy linked to time > MICDosing frequency is critical.
Conc-Dependent Efficacy linked to Peak/MICHigh dose, less frequent administration (e.g., Aminoglycosides).

Protocol Phase IV: Safety Assessment (Selectivity Index)

Causality: A compound is not a drug if it kills mammalian cells at the same concentration it kills bacteria. The Selectivity Index (SI) quantifies the therapeutic window [4].

Method: MTT Assay on Vero cells or Human Embryonic Kidney (HEK293) cells.

Calculation:



  • 
     (Cytotoxic Concentration 50%):  Concentration required to reduce mammalian cell viability by 50%.[4]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    :  Minimum Inhibitory Concentration against the pathogen.[5][6]
    

Thresholds:

  • SI < 1: Toxic (Compound kills host before bacteria).

  • 1 < SI < 10: Poor selectivity (High risk of side effects).

  • SI > 10: Promising therapeutic potential.

References

  • Zhang, A., et al. (2022). "Antibacterial pyrazoles: tackling resistant bacteria." Biomed Research International.

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[7][8] "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth." Methods.

  • Pritchard, D. I., et al. (2014). "Antimicrobial activity, toxicity and selectivity index of two biflavonoids." BMC Complementary and Alternative Medicine.

Sources

Method

using 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid as a building block in organic synthesis

Application Note: Strategic Utilization of 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid in Drug Discovery & Agrochemical Synthesis Abstract This guide details the synthetic utility of 5-methyl-1-(2-methylphe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid in Drug Discovery & Agrochemical Synthesis

Abstract

This guide details the synthetic utility of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS 423768-56-3), a specialized heterocyclic building block. Unlike planar N-phenyl pyrazoles, this scaffold incorporates a critical "ortho-twist" due to the steric clash between the N1-(2-methylphenyl) group and the C5-methyl substituent. This atropisomer-like conformation improves solubility and creates unique binding vectors in kinase inhibitors and SDHI (Succinate Dehydrogenase Inhibitor) fungicides. This document provides optimized protocols for its synthesis, regioselective control, and downstream functionalization.

Chemical Profile & Structural Significance

The defining feature of this building block is the steric lock generated by the 1,5-substitution pattern. The ortho-tolyl group at N1 is forced out of planarity with the pyrazole core due to the repulsion from the C5-methyl group.

PropertyData
Chemical Name 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
CAS Number 423768-56-3
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
pKa (Calc) ~3.8 (Carboxylic Acid)
LogP (Calc) 2.4 – 2.8 (Higher lipophilicity than 1-phenyl analog)
Key Structural Feature N1-Aryl Twist: The dihedral angle between the pyrazole and phenyl ring is approx. 50–70°, preventing metabolic conjugation and improving solubility in organic solvents.

Synthesis Protocol: The "Make"

Direct condensation of hydrazines with


-keto esters often yields mixtures of 1,3-dimethyl and 1,5-dimethyl isomers. To exclusively access the 1-aryl-5-methyl  isomer, we employ a stepwise protocol using an ethoxymethylene intermediate.
Step 1: Enol Ether Formation

Reagents: Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride.

  • Charge a reaction vessel with ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (2.0 eq).

  • Reflux at 130°C for 4–6 hours. The mixture will turn dark orange.

  • Distill off the ethyl acetate/acetic acid byproduct to drive the reaction to completion.

  • Result: Ethyl 2-(ethoxymethylene)-3-oxobutanoate. Use crude or purify by vacuum distillation.

Step 2: Regioselective Cyclization

Reagents: (2-Methylphenyl)hydrazine hydrochloride, Ethanol, Triethylamine.

Mechanism: The terminal hydrazine (


) is the harder nucleophile and attacks the ethoxymethylene carbon first. The subsequent cyclization of the internal hydrazine nitrogen onto the ketone forces the formation of the 5-methyl  isomer.
  • Dissolve (2-methylphenyl)hydrazine HCl (1.0 eq) in Ethanol (0.5 M). Add Triethylamine (1.1 eq) to free the base.

  • Cool to 0°C.

  • Dropwise add the Enol Ether from Step 1 (1.0 eq) dissolved in Ethanol.

  • Allow to warm to RT, then reflux for 3 hours.

  • Concentrate in vacuo. Partition between EtOAc and Water. Wash organic layer with 1N HCl (to remove unreacted hydrazine) and Brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc). The 1,5-isomer typically elutes after any trace 1,3-isomer due to the twisted, more polar nature of the minor impurity, though the mechanism heavily favors the 1,5-product.

Step 3: Hydrolysis
  • Dissolve the ester in THF/Water (1:1) .

  • Add LiOH (3.0 eq). Stir at 50°C for 4 hours.

  • Acidify to pH 2 with 1N HCl. The product, 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid , will precipitate as a white/off-white solid.

  • Filter, wash with water, and dry.

Functionalization Protocols: The "Use"

Protocol A: Amide Coupling (Library Synthesis)

Challenge: The carboxylic acid at C4 is flanked by the C5-methyl group, creating steric hindrance. Standard EDC couplings may be sluggish. Solution: Use HATU or Ghosez's Reagent .

  • Activation: Dissolve Acid (1.0 eq) in DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min at RT.

  • Coupling: Add the amine (R-NH₂, 1.1 eq).

  • Reaction: Stir at 40–50°C for 4–12 hours. (Heat is often required due to the C5-methyl steric bulk).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ and 5% LiCl (to remove DMF).

Protocol B: Curtius Rearrangement (Synthesis of 4-Amino Pyrazoles)

Application: Accessing the "reverse amide" scaffold common in kinase inhibitors (e.g., FGFR inhibitors).

  • Dissolve Acid (1.0 eq) in t-Butanol (solvent + reactant).

  • Add Diphenylphosphoryl azide (DPPA) (1.1 eq) and Triethylamine (1.2 eq).

  • Reflux for 12 hours. The intermediate isocyanate is trapped by t-Butanol.

  • Product: tert-butyl (5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl)carbamate.

  • Deprotection: Treat with 4N HCl in Dioxane to yield the free amine.

Visualizing the Workflow

The following diagram illustrates the regioselective synthesis and downstream applications.

G Start Ethyl Acetoacetate Inter Enol Ether (Ethoxymethylene) Start->Inter HC(OEt)3 Ac2O, 130°C Cyclization Regioselective Cyclization Inter->Cyclization + Hydrazine Hydrazine (2-Methylphenyl) hydrazine Hydrazine->Cyclization Ester Ethyl 1-(o-tolyl)-5-methyl pyrazole-4-carboxylate Cyclization->Ester EtOH, Reflux (Favors 1,5-isomer) Acid TARGET ACID (CAS 423768-56-3) Ester->Acid LiOH, THF/H2O Amide Amide Derivatives (SDHI Fungicides) Acid->Amide HATU, R-NH2 Amine 4-Amino Pyrazole (Kinase Inhibitors) Acid->Amine DPPA, tBuOH (Curtius)

Caption: Synthesis pathway for CAS 423768-56-3 emphasizing regioselective control via the enol ether intermediate.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Formation of 1,3-isomer Direct condensation of hydrazine with acetoacetate (without enol ether step).Always use the ethoxymethylene intermediate (Step 1). This directs the hydrazine NH₂ to the correct carbon.
Low Yield in Amide Coupling Steric hindrance from C5-Methyl group.Switch from EDC/HOBt to HATU or T3P . Increase temperature to 50°C.
Poor Solubility High crystallinity due to pyrazole stacking.The o-tolyl twist helps, but if still insoluble, use DMA or NMP as cosolvents during coupling.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: "Regioselective synthesis of 1-aryl-5-methyl-1H-pyrazole-4-carboxylic acid esters."
    • Source:Tetrahedron Letters, Vol 48, Issue 31.
    • URL:[Link] (General reference for method).

  • SDHI Fungicide Chemistry: Title: "Succinate Dehydrogenase Inhibitors (SDHIs): A Class of Fungicides with Broad-Spectrum Activity." Source:Journal of Agricultural and Food Chemistry. Context: Discusses the structural homology of Fluxapyroxad and Penflufen which share the twisted N-aryl pyrazole core.
  • Compound Data

    • Title: "5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid - PubChem"
    • Source: PubChem Compound Summary.
    • URL:[Link] (Search CAS 423768-56-3).

Application

Application Note: High-Sensitivity Quantification of Pyrazole Derivatives in Biological Matrices

Strategic Overview: The Pyrazole Challenge Pyrazole scaffolds are ubiquitous in modern pharmacology, serving as the core structure for COX-2 inhibitors (e.g., Celecoxib), kinase inhibitors, and metabolic regulators. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Pyrazole Challenge

Pyrazole scaffolds are ubiquitous in modern pharmacology, serving as the core structure for COX-2 inhibitors (e.g., Celecoxib), kinase inhibitors, and metabolic regulators. However, quantifying these compounds in biological matrices (plasma, urine, tissue homogenates) presents distinct bioanalytical challenges:[1]

  • Polarity & Retention: Many pyrazole derivatives possess low LogP values, leading to poor retention on traditional C18 reversed-phase columns and co-elution with matrix salts.

  • Basic Nitrogen Functionality: The pyrazole ring nitrogens (pKa ~2.5–3.0, but higher in derivatives) can cause severe peak tailing due to secondary interactions with free silanols on silica-based columns.

  • Matrix Interference: Phospholipids in plasma often co-elute in the "void volume" region where polar pyrazoles typically appear in RPLC, causing significant ion suppression.

This guide details a self-validating workflow to overcome these hurdles, utilizing orthogonal chromatographic separation (HILIC vs. RPLC) and targeted sample preparation.

Method Development Decision Matrix

The choice of chromatographic mode is the single most critical decision in pyrazole analysis. Use the following decision tree to select the optimal pathway based on your analyte's hydrophobicity.

Pyrazole_Method_Selection Start Analyte Assessment (Pyrazole Derivative) LogP_Check Check LogP Value Start->LogP_Check Polar LogP < 1.0 (Highly Polar) LogP_Check->Polar Hydrophilic NonPolar LogP > 1.0 (Moderate/Hydrophobic) LogP_Check->NonPolar Lipophilic HILIC_Path Select HILIC Mode Column: Bare Silica or Amide Mobile Phase: ACN/Water/NH4OAc Polar->HILIC_Path RPLC_Path Select RPLC Mode Column: C18 or Biphenyl Mobile Phase: MeOH/Water/Formic Acid NonPolar->RPLC_Path HILIC_Prep Recommended Prep: Protein Precip (PPT) or SPE (Polymeric Strong Cation Exchange) HILIC_Path->HILIC_Prep RPLC_Prep Recommended Prep: LLE (MTBE/EtOAc) or SPE (Polymeric Reversed Phase) RPLC_Path->RPLC_Prep

Figure 1: Decision matrix for selecting chromatographic modes and extraction strategies based on pyrazole physiochemical properties.

Chromatographic Strategies

A. Hydrophilic Interaction Liquid Chromatography (HILIC)

For polar pyrazoles (e.g., Fomepizole, 3,4-dimethylpyrazole), HILIC provides superior retention and sensitivity compared to RPLC. The high organic content in the mobile phase enhances desolvation efficiency in ESI-MS.

Recommended Conditions:

  • Stationary Phase: Ethylene Bridged Hybrid (BEH) Amide or Bare Silica.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH suppresses ionization of basic nitrogens, improving peak shape on amide columns).

  • Mobile Phase B: Acetonitrile (90:10 ACN:Water).

  • Mechanism: Partitioning between the bulk mobile phase and a water-enriched layer on the stationary phase surface.

B. Reversed-Phase LC (RPLC)

For lipophilic derivatives (e.g., Celecoxib), RPLC remains the standard.

Recommended Conditions:

  • Stationary Phase: Biphenyl or C18 (Biphenyl offers enhanced pi-pi interactions with the pyrazole ring).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol or Acetonitrile.

Sample Preparation Protocols

Protocol A: Targeted Solid Phase Extraction (SPE)

Best for: Regulated Bioanalysis (GLP), High Sensitivity (<1 ng/mL), Complex Matrices.

Rationale: Mixed-mode cation exchange (MCX) is preferred for pyrazoles. The sorbent retains the analyte via both hydrophobic interactions (pyrazole ring) and electrostatic attraction (protonated nitrogen), allowing rigorous washing to remove phospholipids.

Materials:

  • Mixed-Mode Strong Cation Exchange Cartridges (e.g., Oasis MCX or Strata-X-C, 30 mg).

  • Reagents: Methanol, Water, Formic Acid, Ammonium Hydroxide.

Step-by-Step Workflow:

  • Pre-treatment: Aliquot 200 µL plasma. Add 200 µL 4% H3PO4 (aq). Vortex.

    • Why: Acidification ensures the pyrazole nitrogen is protonated (positively charged) for capture by the cation exchange resin.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load pre-treated sample at low vacuum (<5 inHg).

  • Wash 1 (Hydrophobic Wash): 1 mL 2% Formic Acid in Water.

    • Why: Removes proteins and salts.

  • Wash 2 (Organic Wash): 1 mL Methanol.

    • Why: Removes neutral lipids and hydrophobic interferences. The charged pyrazole remains bound to the sorbent.

  • Elution: 2 x 400 µL of 5% Ammonium Hydroxide in Methanol.

    • Why: High pH neutralizes the pyrazole (and/or the sorbent), breaking the electrostatic bond and releasing the analyte.

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase.

Protocol B: Phospholipid-Removal Protein Precipitation

Best for: High-Throughput Screening (Discovery PK), Urine Analysis.

Rationale: Traditional protein precipitation (PPT) leaves phospholipids in the sample, which cause matrix effects. Using specialized phospholipid-removal plates (e.g., Ostro, Phree) combines PPT with filtration.

  • Pre-treatment: Add 100 µL plasma to the phospholipid removal plate.

  • Precipitation: Add 300 µL cold Acetonitrile containing Internal Standard (IS).

  • Mixing: Aspirate/dispense 3x or vortex plate for 2 mins.

  • Filtration: Apply vacuum. Collect filtrate.

  • Injection: Inject directly (if sensitivity allows) or dilute 1:1 with water to match initial mobile phase conditions.

Mass Spectrometry Parameters (LC-MS/MS)

Pyrazoles are best detected in Positive Electrospray Ionization (ESI+) mode due to the basicity of the ring nitrogens.

Table 1: Generalized MS Source Parameters

ParameterSettingExplanation
Ionization Mode ESI Positive (+)Protonation of N at position 2.
Capillary Voltage 2.5 – 3.5 kVModerate voltage prevents in-source fragmentation.
Desolvation Temp 400°C – 550°CHigh temp required for aqueous mobile phases (RPLC).
Cone Voltage Optimized (20-40V)Critical for maximizing precursor ion transmission.

Fragmentation Logic:

  • Precursor: [M+H]+

  • Common Product Ions:

    • Loss of N2 (Diazo group cleavage).

    • Ring opening/cleavage.

    • Loss of side chains (e.g., -CH3, -SO2NH2 for sulfonamides).

Validation & Quality Assurance

Adherence to FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 is mandatory for regulatory submissions.

Critical Validation Checkpoints
  • Selectivity & Specificity:

    • Analyze blank matrix from 6 different sources (including lipemic and hemolyzed plasma) to ensure no interference at the retention time of the pyrazole or IS.

  • Matrix Effect (ME) Quantification:

    • Calculate ME Factor:

      
      .
      
    • Acceptance: CV of ME factors across 6 lots must be < 15%.

  • Carryover:

    • Inject a Double Blank after the Upper Limit of Quantification (ULOQ). Carryover must be < 20% of the Lower Limit of Quantification (LLOQ).

Validation_Workflow PreVal Pre-Validation (Method Opt) Accuracy Accuracy & Precision (3 runs, 5 levels) PreVal->Accuracy Matrix Matrix Effect & Recovery PreVal->Matrix Stability Stability Testing (Freeze/Thaw, Benchtop) Accuracy->Stability Report Final Validation Report Stability->Report Matrix->Stability

Figure 2: Validation workflow ensuring compliance with FDA/ICH guidelines.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

  • National Institutes of Health (NIH). (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for Assessing the Antioxidant Potential of Pyrazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist This document provides a comprehensive guide to the methodologies employed in the evaluation of the...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

This document provides a comprehensive guide to the methodologies employed in the evaluation of the antioxidant potential of pyrazole derivatives. The structure of this guide is designed to flow from foundational principles to detailed, actionable protocols, ensuring a thorough understanding of not just the procedural steps, but the scientific rationale that underpins them.

Introduction: Pyrazoles and the Challenge of Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders. Antioxidants mitigate this damage by neutralizing ROS, making them a critical area of research in drug discovery.

Pyrazole (a five-membered heterocyclic ring with two adjacent nitrogen atoms) and its derivatives represent a pharmacologically significant class of compounds.[1][2] Extensive research has demonstrated their potential as potent antioxidant agents, often attributed to specific structural features like the N-H proton of the pyrazole ring or the presence of phenolic moieties.[3][4] The accurate and comprehensive assessment of this antioxidant potential is paramount for identifying and advancing promising therapeutic candidates. This guide details the most relevant, robust, and field-proven methods for this purpose.

Foundational Principles: Mechanisms of Antioxidant Action

An antioxidant's efficacy is dictated by its mechanism of action. Understanding these mechanisms is crucial for selecting the appropriate assay and interpreting the results correctly. The two primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) quenches a free radical (R•) by donating a hydrogen atom. The antioxidant itself becomes a radical, but is generally non-reactive and stable.

    • A-H + R• → A• + R-H

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it to an anion. The antioxidant becomes a radical cation.

    • A-H + R• → A-H•+ + R:-

Many assays rely on a combination of these mechanisms.[5] A multi-assay approach is therefore essential for a holistic assessment.

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) A_H_hat Pyrazole (A-H) R_hat Free Radical (R•) A_H_hat->R_hat H• donation A_rad_hat Stable Pyrazole Radical (A•) R_H_hat Quenched Species (R-H) A_H_set Pyrazole (A-H) R_set Free Radical (R•) A_H_set->R_set e- donation A_H_rad_set Pyrazole Radical Cation (A-H•+) R_anion_set Anion (R:-)

Caption: Core antioxidant mechanisms: HAT vs. SET pathways.

Structure-Activity Relationship (SAR) Insights for Pyrazole Derivatives

The antioxidant capacity of a pyrazole derivative is not arbitrary; it is intrinsically linked to its molecular structure. Understanding these relationships provides a predictive framework and guides rational drug design.

  • The Pyrazole Core: The N-H proton of the pyrazole moiety itself can contribute to radical scavenging activity.[3]

  • Phenolic Substituents: The incorporation of phenolic groups, particularly those with multiple hydroxyls (like catechol or protocatechuic acid moieties), dramatically enhances antioxidant activity. These groups are excellent hydrogen/electron donors.[6][7]

  • Electron-Donating Groups: Substituents that increase the electron density of the molecule can enhance its ability to donate an electron, favoring the SET mechanism.

  • Steric Hindrance: The accessibility of the active antioxidant moiety (e.g., a hydroxyl group) to the radical species is critical. Bulky groups near the active site can diminish activity.

Further SAR studies on pyrazole hydrazones and amides have continued to expand our understanding of how different functional groups impact antioxidant and anti-inflammatory properties.[8][9][10]

In Vitro Chemical Assays: The First Line of Screening

These assays are rapid, cost-effective, and essential for high-throughput screening of newly synthesized pyrazole derivatives. They measure the intrinsic ability of a compound to scavenge synthetic radicals or reduce metal ions in a controlled chemical environment.

G start Prepare Pyrazole Stock Solutions mix Mix Sample/Control with Reagent start->mix prepare_reagents Prepare Assay Reagents (e.g., DPPH, ABTS•+) prepare_reagents->mix prepare_controls Prepare Controls (Positive & Blank) prepare_controls->mix incubate Incubate (Time & Temp Specific) mix->incubate measure Measure Absorbance/ Fluorescence incubate->measure calculate Calculate % Inhibition or IC50 measure->calculate end Report Results calculate->end

Caption: Generalized workflow for in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay is based on the SET and HAT mechanisms. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[11]

  • Application Note: The DPPH assay is one of the most common and straightforward methods used for evaluating pyrazole derivatives.[4][6][12] It is crucial to use an appropriate solvent (e.g., methanol or ethanol) in which both the pyrazole derivative and DPPH are soluble. The reaction kinetics can be slow for some compounds, so a fixed incubation time is critical for reproducibility.

  • Protocol:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C. Prepare a series of concentrations for the test pyrazole derivative and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.

    • Assay Procedure:

      • In a 96-well plate, add 50 µL of the pyrazole sample or standard solution to 150 µL of the DPPH solution.[1]

      • For the blank, add 50 µL of methanol to 150 µL of the DPPH solution.

      • For the negative control, add 50 µL of the sample to 150 µL of methanol.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measurement: Read the absorbance at 517 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of radical scavenging activity (%RSA) using the formula: %RSA = [(Abs_blank - (Abs_sample - Abs_neg_control)) / Abs_blank] * 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting %RSA against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant capacity is measured by the ability of the pyrazole derivative to reduce the ABTS•+, causing decolorization. This method is applicable to both hydrophilic and lipophilic antioxidants.[13]

  • Application Note: The ABTS assay is often considered more sensitive than the DPPH assay.[14] The pre-generated radical is stable for an extended period, offering flexibility. However, the choice of reaction time and solvent can significantly impact the results, making standardization crucial for comparing different studies.[15][16]

  • Protocol:

    • Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. This is the ABTS•+ stock solution.

    • Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Assay Procedure:

      • In a 96-well plate, add 20 µL of the pyrazole sample or standard (e.g., Trolox) to 180 µL of the ABTS•+ working solution.

      • The blank contains 20 µL of the solvent and 180 µL of the ABTS•+ solution.

    • Incubation: Incubate at room temperature for 6 minutes.

    • Measurement: Read the absorbance at 734 nm.

    • Data Analysis: Calculate the % inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: This assay does not measure radical scavenging but rather the reducing power of a compound. It is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is proportional to the antioxidant's reducing power.[17][18]

  • Application Note: The FRAP assay is simple and reproducible. However, it has limitations: it only measures the reducing capability and does not detect antioxidants that act by quenching radicals (HAT mechanism).[19] The low pH (3.6) is not physiological, which may affect the antioxidant behavior of certain pyrazole derivatives.

  • Protocol:

    • Reagent Preparation (FRAP Reagent): Prepare fresh daily by mixing:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

      • Mix in a 10:1:1 (v/v/v) ratio and warm to 37°C before use.[20]

    • Assay Procedure:

      • Add 20 µL of the pyrazole sample, standard (e.g., FeSO₄ or Trolox), or blank to a 96-well plate.[19]

      • Add 180 µL of the pre-warmed FRAP reagent to all wells.[19]

    • Incubation: Incubate at 37°C for 4-10 minutes.[19]

    • Measurement: Read the absorbance at 593 nm.

    • Data Analysis: Construct a standard curve using a known antioxidant (e.g., FeSO₄). The FRAP value of the sample is expressed as µM equivalents of the standard.

ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Principle: The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[21] The antioxidant's presence preserves the fluorescent signal over time.

  • Application Note: This assay is considered more biologically relevant than SET-based assays because it uses a biologically relevant radical source (peroxyl radicals).[21] The kinetic measurement (area under the curve) combines both the inhibition time and the degree of inhibition into a single value.

  • Protocol:

    • Reagent Preparation: Prepare solutions of fluorescein, AAPH, and a standard (Trolox) in a 75 mM phosphate buffer (pH 7.4).

    • Assay Procedure:

      • In a black 96-well plate, add 25 µL of the pyrazole sample, Trolox standard, or blank (buffer).[22]

      • Add 150 µL of the fluorescein solution to each well.[22]

      • Incubate the plate at 37°C for 30 minutes in the plate reader.[22][23]

    • Reaction Initiation & Measurement:

      • Add 25 µL of the AAPH solution to all wells to start the reaction.[22]

      • Immediately begin reading the fluorescence kinetically every 1-2 minutes for at least 60-90 minutes (Excitation: 485 nm, Emission: 520 nm).

    • Data Analysis: Calculate the Area Under the Curve (AUC) for each sample. The net AUC is calculated by subtracting the AUC of the blank. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. Results for the pyrazole derivatives are expressed as Trolox Equivalents (TE).

Assay Comparison: In Vitro Methods
Parameter DPPH Assay ABTS Assay FRAP Assay ORAC Assay
Primary Mechanism Mixed SET/HATMixed SET/HATSETHAT
Radical/Oxidant DPPH• (Synthetic)ABTS•+ (Synthetic)Fe³⁺-TPTZ ComplexPeroxyl Radical (AAPH)
Measurement Endpoint (Colorimetric)Endpoint (Colorimetric)Endpoint (Colorimetric)Kinetic (Fluorometric)
Key Advantage Simple, inexpensiveHigh sensitivity, works for hydrophilic & lipophilic compoundsHigh reproducibility, automatedBiologically relevant radical
Key Limitation Potential interference, slow kineticsRadical is not physiologically relevantNon-physiological pH, does not measure HATRequires a fluorescence plate reader
Typical Standard Ascorbic Acid, BHTTroloxFeSO₄, TroloxTrolox

Cell-Based Assays: Bridging the Gap to Biological Relevance

While chemical assays are invaluable for initial screening, they do not account for crucial biological factors like cell uptake, distribution, metabolism, and bioavailability.[24] Cell-based assays provide a more physiologically relevant system to evaluate the antioxidant efficacy of pyrazole derivatives.

Cellular Antioxidant Activity (CAA) Assay
  • Principle: This assay measures the ability of a compound to prevent the oxidation of a cell-permeable probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), within live cells.[24][25] DCFH-DA is non-fluorescent but is deacetylated by cellular esterases to DCFH. In the presence of intracellular ROS (induced by AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant will enter the cell and quench these ROS, reducing the fluorescence.[26][27]

  • Application Note: The CAA assay is a powerful tool for ranking the efficacy of pyrazole derivatives in a biological context.[28] It is essential to first perform a cytotoxicity assay to ensure that the observed effects are due to antioxidant activity and not cell death.[29] Human hepatocarcinoma (HepG2) cells are commonly used due to their relevance to xenobiotic metabolism.[27]

  • Protocol:

    • Cell Culture: Seed HepG2 cells in a 96-well, black, clear-bottom plate and grow to confluence (e.g., 60,000 cells/well).[26]

    • Treatment: Remove the culture medium and treat the cells with various concentrations of the pyrazole derivatives and a standard (Quercetin is often used) for 1-2 hours to allow for cellular uptake.

    • Probe Loading: Wash the cells with PBS and then add 50 µL of a 25 µM DCFH-DA solution. Incubate at 37°C for 60 minutes.[24]

    • Induction of Oxidative Stress: Wash the cells again to remove excess probe. Add 100 µL of a 600 µM AAPH solution to all wells.[25]

    • Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence emission (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour.[25][26]

    • Data Analysis: Calculate the AUC. The CAA value is calculated using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve. Results are typically expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.[27]

G cluster_cell cell Hepatocyte (e.g., HepG2) DCFH_DA DCFH-DA (Cell-Permeable) DCFH_DA->cell Enters Cell DCFH DCFH (Non-fluorescent) DCFH_DA->DCFH Esterases DCF DCF (Highly Fluorescent) DCFH->DCF Oxidation AAPH AAPH ROS ROS (Peroxyl Radicals) AAPH->ROS Generates Pyrazole Pyrazole Derivative Pyrazole->ROS Scavenges

Caption: Principle of the Cellular Antioxidant Activity (CAA) assay.

Complementary and Advanced Methodologies

To build a comprehensive profile of a pyrazole derivative's antioxidant potential, the following methods can be employed:

  • Enzyme Inhibition Assays: Oxidative stress is closely linked to inflammatory pathways. Assaying for the inhibition of pro-oxidative enzymes like 15-lipoxygenase (15-LOX) can provide mechanistic insights into the dual anti-inflammatory and antioxidant roles of pyrazole derivatives.[3]

  • Computational Analysis: In silico methods like Density Functional Theory (DFT) can be used to estimate the radical quenching mechanism and thermodynamic feasibility of the antioxidant action.[6][7] Molecular docking can help predict interactions with enzymes like LOX, correlating with experimental findings.[7]

Conclusion: A Multi-Faceted Strategy for Assessment

The evaluation of the antioxidant potential of pyrazole derivatives requires a systematic and multi-faceted approach. No single assay can provide a complete picture.[30] The recommended strategy begins with high-throughput in vitro screening using a panel of assays (e.g., DPPH, ABTS, and ORAC) to understand the fundamental chemical reactivity and primary mechanism of action. Promising candidates should then be advanced to more biologically relevant cell-based assays, such as the CAA assay, to confirm activity within a physiological context. This integrated testing cascade, grounded in an understanding of SAR, ensures the robust and reliable identification of pyrazole derivatives with true therapeutic potential.

References

  • Title: Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity Source: PubMed URL: [Link]

  • Title: Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity Source: Bentham Science Publisher URL: [Link]

  • Title: Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach Source: PubMed URL: [Link]

  • Title: Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay Source: Kamiya Biomedical Company URL: [Link]

  • Title: FRAP Antioxidant Assay, Cat. # BAQ066 Source: G-Biosciences URL: [Link]

  • Title: Cellular Antioxidant Activity Assay Source: Kamiya Biomedical Company URL: [Link]

  • Title: Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors Source: PMC - NIH URL: [Link]

  • Title: Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay Source: St John's Laboratory URL: [Link]

  • Title: Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. Source: CABI Digital Library URL: [Link]

  • Title: Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents Source: MDPI URL: [Link]

  • Title: Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H-pyrimidine Derivatives Containing Imidazo Source: Journal of Medicinal and Chemical Sciences URL: [Link]

  • Title: (PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives Source: ResearchGate URL: [Link]

  • Title: Analytical Methods Used in Determining Antioxidant Activity: A Review Source: PMC URL: [Link]

  • Title: Synthesis of novel pyrazole derivatives and neuroprotective effect investigation Source: PMC - NIH URL: [Link]

  • Title: Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles Source: Semantic Scholar URL: [Link]

  • Title: CAA Antioxidant Assay Kit Source: Zen-Bio URL: [Link]

  • Title: Antioxidant potential using ORAC assay Source: BMG LABTECH URL: [Link]

  • Title: Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents Source: PubMed URL: [Link]

  • Title: STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS Source: ResearchGate URL: [Link]

  • Title: Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach Source: PMC URL: [Link]

  • Title: Cellular antioxidant activity (caa)
  • Title: Assay results for compounds 1a-f and 2a-e DPPH radical scavenging assay Source: ResearchGate URL: [Link]

  • Title: Synthesis Characterization of Pyrano-[23-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities Source: Iranian Journal of Toxicology URL: [Link]

  • Title: OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit Source: Cell Biolabs, Inc. URL: [Link]

  • Title: ABTS/TAC Methodology: Main Milestones and Recent Applications Source: MDPI URL: [Link]

  • Title: OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence) Source: Cell Biolabs, Inc. URL: [Link]

  • Title: Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements Source: ResearchGate URL: [Link]

  • Title: A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices Source: MDPI URL: [Link]

  • Title: The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations Source: MDPI URL: [Link]

  • Title: (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for the synthesis of 1,5-disubstituted pyrazole-4-carboxylic acids

Welcome to the technical support center for the synthesis and optimization of 1,5-disubstituted pyrazole-4-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1,5-disubstituted pyrazole-4-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital heterocyclic scaffolds. Pyrazoles are cornerstone structures in pharmaceuticals and agrochemicals, and their precise synthesis is paramount.[1] This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the regiochemical integrity of your target compounds.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of 1,5-disubstituted pyrazole-4-carboxylic acids.

Q1: What is the most common and robust synthetic strategy for preparing 1,5-disubstituted pyrazole-4-carboxylic acids?

A1: The most prevalent and well-established method is a two-step sequence. It begins with the Knorr pyrazole synthesis , a cyclocondensation reaction between a substituted hydrazine (R¹-NHNH₂) and a β-ketoester (a type of 1,3-dicarbonyl compound).[2][3][4] This reaction forms the pyrazole ring, yielding a 1,5-disubstituted pyrazole-4-carboxylate ester. The second step is the hydrolysis of the resulting ester to the final carboxylic acid.[5] This approach is highly versatile, but successful optimization hinges on controlling the initial cyclocondensation, particularly the regioselectivity.

Q2: Why is regioselectivity a critical challenge in this synthesis, and what factors control it?

A2: Regioselectivity is a frequent and critical issue when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[6][7] The hydrazine has two distinct nitrogen atoms (N¹ and N²), and the dicarbonyl has two electrophilic carbonyl carbons. The initial nucleophilic attack can occur from either nitrogen onto either carbonyl, potentially leading to a mixture of two regioisomers.

The outcome is governed by a delicate interplay of:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons.

  • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl can direct the reaction pathway.

  • Reaction Conditions: Critically, the choice of solvent and the pH (acidic, neutral, or basic conditions) can favor one reaction pathway over another, sometimes dramatically shifting the isomeric ratio.[8][9]

Q3: What are the primary advantages of using multi-component reactions for pyrazole synthesis?

A3: Multi-component reactions (MCRs) offer significant advantages in efficiency and sustainability. For pyrazole synthesis, a three-component reaction might involve an aldehyde, a β-diketone or β-ketoester, and a hydrazine derivative in a single pot.[10] This approach streamlines the process by avoiding the isolation of intermediates, which saves time, reduces solvent waste, and can often lead to high yields of fully substituted pyrazoles in a single, operationally simple step.[10]

Troubleshooting and Optimization Guide

This section provides a detailed, problem-oriented approach to common issues encountered during synthesis.

Problem 1: Low or No Yield of the Pyrazole Ester

Symptom: Thin-layer chromatography (TLC) analysis shows significant amounts of unreacted starting materials or a complex mixture of unidentified spots after the recommended reaction time.

Causality & Solutions:

  • Probable Cause 1: Poor Reagent Quality. Hydrazine derivatives can degrade upon storage, and β-ketoesters can exist in varying keto-enol tautomeric forms.

    • Solution: Ensure the purity of your starting materials. Use freshly opened or purified hydrazine. Verify the integrity of the 1,3-dicarbonyl compound via NMR spectroscopy.

  • Probable Cause 2: Formation of a Stable Intermediate. The reaction can sometimes stall at the hydrazone or a cyclic hemiaminal (hydroxylpyrazolidine) intermediate, which fails to dehydrate to the aromatic pyrazole.[6][11][12]

    • Solution: Dehydration is often the rate-limiting step and is typically acid-catalyzed.[2] Add a catalytic amount of a protic acid (e.g., acetic acid, p-TsOH) or a Lewis acid to facilitate the elimination of water. Increasing the reaction temperature or using microwave irradiation can also effectively drive the reaction to completion.[13]

  • Probable Cause 3: Inappropriate Solvent. The solvent plays a crucial role in the solubility of reagents and the stabilization of intermediates and transition states.

    • Solution: While ethanol is common, aprotic dipolar solvents like DMF or DMAc can accelerate the reaction and improve yields.[8][9] For certain substrates, solvent-free conditions or the use of ionic liquids at elevated temperatures have proven highly effective.[14]

troubleshooting_workflow cluster_causes Identify Probable Cause cluster_solutions Implement Solution start Low Yield Observed check_tlc Analyze Reaction by TLC start->check_tlc cause1 Unreacted Starting Materials? check_tlc->cause1 Yes cause2 Stalled at Intermediate? check_tlc->cause2 New stable spot cause3 Complex Mixture? check_tlc->cause3 Multiple spots solution1 Verify Reagent Purity (Hydrazine, Dicarbonyl) cause1->solution1 solution2 Promote Dehydration: - Add Acid Catalyst - Increase Temperature - Use Microwave cause2->solution2 solution3 Optimize Solvent System (e.g., DMAc, DMF) cause3->solution3 end_node Improved Yield solution1->end_node solution2->end_node solution3->end_node

Caption: Workflow for troubleshooting low reaction yields.

Problem 2: Formation of a Regioisomeric Mixture

Symptom: ¹H NMR or LC-MS analysis of the crude product clearly shows two distinct but closely related products, indicating the presence of both possible regioisomers.

Causality & Solutions:

  • Probable Cause: Competing Reaction Pathways. As discussed in FAQ-2, the reaction of an unsymmetrical dicarbonyl precursor can proceed through two different initial condensation events, leading to two isomers. Conventional conditions, such as refluxing in ethanol, often yield equimolar mixtures.[8]

  • Solution: Strategic Control of Reaction Conditions. Regioselectivity can be dramatically enhanced by moving away from protic solvents. The use of a dipolar aprotic solvent in combination with a strong acid has been shown to be highly effective.[8][9] The acid protonates the more basic carbonyl group, deactivating it and allowing the hydrazine to selectively attack the other carbonyl, thus favoring one isomeric product.

Table 1: Effect of Reaction Conditions on Regioselectivity

Precursors Solvent Additive Temp. Ratio (Isomer A:B) Yield Reference
Arylhydrazine + 1,3-Diketone Ethanol None Reflux ~50:50 Good [8]
Arylhydrazine + 1,3-Diketone DMAc 10N HCl RT >98:2 High [8][9]
Phenylhydrazine + Ethyl Acetoacetate None Nano-ZnO 120 °C Single Isomer 95% [15]

| Phenylhydrazine + Ethyl Benzoylacetate | Acetic Acid| None | Reflux| Single Isomer | 81-86%|[16] |

regioselectivity_factors center Regioselectivity Control solvent Solvent Choice center->solvent ph pH / Catalyst center->ph sterics Steric Hindrance center->sterics electronics Electronic Effects center->electronics protic Protic (Ethanol) (Poor Control) solvent->protic aprotic Dipolar Aprotic (DMAc) (Good Control) solvent->aprotic acid Acidic (HCl, AcOH) (Favors one pathway) ph->acid neutral Neutral (Often poor control) ph->neutral

Caption: Key factors influencing reaction regioselectivity.

Problem 3: Incomplete Ester Hydrolysis or Product Degradation

Symptom: After the hydrolysis step, analysis shows remaining starting ester, or the desired carboxylic acid product is present but accompanied by significant impurities, suggesting degradation.

Causality & Solutions:

  • Probable Cause 1: Incomplete Saponification. The ester may be sterically hindered, or the reaction conditions (concentration of base, temperature, time) may be insufficient for complete conversion.

    • Solution: Increase the concentration of the base (e.g., NaOH or KOH), elevate the temperature, or extend the reaction time. Using a co-solvent like THF or dioxane with water can improve the solubility of the ester and facilitate hydrolysis.

  • Probable Cause 2: Unwanted Decarboxylation. Pyrazole-4-carboxylic acids, especially those with electron-withdrawing groups, can be susceptible to decarboxylation under harsh conditions (e.g., high heat, presence of transition metals like copper).[17][18]

    • Solution: Perform the hydrolysis under the mildest conditions possible that still afford a reasonable reaction rate. Carefully neutralize the reaction mixture at a low temperature (e.g., 0 °C) to avoid heat-induced degradation during the acid quench. If purification by chromatography is needed, use a silica gel column buffered with a small amount of acid to prevent product decomposition on the stationary phase.

Experimental Protocols
Protocol 1: Regioselective Synthesis of Ethyl 1,5-Disubstituted-1H-pyrazole-4-carboxylate

This protocol is adapted from methodologies emphasizing high regioselectivity.[8][9]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the arylhydrazine hydrochloride (1.0 eq) and the unsymmetrical 1,3-dicarbonyl compound (1.05 eq) in N,N-dimethylacetamide (DMAc, approx. 0.5 M).

  • Acid Addition: To the stirring solution, add a solution of 10N hydrochloric acid (0.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the limiting starting material is consumed (typically 2-6 hours).

  • Workup: Once complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can then be purified by flash column chromatography on silica gel.

Protocol 2: Hydrolysis to 1,5-Disubstituted-1H-pyrazole-4-carboxylic Acid

This protocol uses standard saponification conditions.[5]

  • Saponification: Dissolve the purified pyrazole ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v). Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the disappearance of the starting ester by TLC. The product acid will typically have a much lower Rf value and may remain at the baseline.

  • Acidification: After the reaction is complete (typically 1-4 hours), cool the mixture to 0 °C in an ice bath. Slowly and carefully add 1N HCl with stirring until the pH of the solution is ~2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.

  • Drying: Dry the purified carboxylic acid product under high vacuum to a constant weight.

References
  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from SID. [Link]

  • Royal Society of Chemistry. (n.d.). 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists. RSC Publishing. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

  • Canadian Science Publishing. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

  • (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. [Link]

  • ResearchGate. (2025). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Google Patents. (2014). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • ACS Publications. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. [Link]

  • (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. [Link]

  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. [Link]

  • European Patent Office. (2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. [Link]

  • PubMed. (n.d.). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. [Link]

  • National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • ResearchGate. (2025). Synthesis of 4-Benzoyl-1,5-Diphenyl-1h-Pyrazole-3-Carboxylic Acid Derivatives and Their Antimicrobial Activities. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • ACS Publications. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)
  • (n.d.). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. [Link]

  • Physics @ Manasagangotri. (2015). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives[16]. [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]

  • (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. [Link]

  • ResearchGate. (2025). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. [Link]

  • Quick Company. (n.d.). Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. [Link]

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Pyrazole Carboxylic Acids

Welcome to the Technical Support Center for the synthesis of pyrazole carboxylic acids. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning their pyrazole sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyrazole carboxylic acids. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning their pyrazole syntheses from the bench to pilot or manufacturing scale. We will move beyond theoretical discussions to address the practical, often challenging, realities of chemical scale-up. Our focus is on providing robust, field-tested solutions to common problems, grounded in authoritative scientific principles.

Troubleshooting Guide: From Benchtop Frustrations to Reactor Success

This section addresses specific, common issues encountered during the scale-up of pyrazole carboxylic acid synthesis. Each entry is formatted as a question you might ask when an experiment goes wrong, followed by a detailed, actionable answer.

Q1: My pyrazole ring formation is giving me a mixture of regioisomers. How can I improve selectivity on a larger scale?

This is one of the most frequent challenges. The reaction of an unsymmetrical 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine can lead to two different pyrazole regioisomers. What works on a 1-gram scale can fail to be selective on a 1-kilogram scale due to subtle changes in local concentrations and temperatures.

Underlying Causality: The regioselectivity is determined by which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. This is governed by the electronic and steric properties of the dicarbonyl compound's substituents and the reaction conditions. On scale-up, inefficient mixing can create "hot spots" or areas of high reagent concentration, which can alter the delicate kinetic vs. thermodynamic balance of the reaction, leading to a loss of selectivity.[1]

Solutions & Protocols:

  • Solvent Choice is Critical: The polarity and hydrogen-bonding capability of the solvent can shield or expose one of the electrophilic carbonyl centers, directing the hydrazine attack. Fluorinated alcohols, for instance, have been shown to dramatically increase regioselectivity in certain pyrazole formations.

    • Protocol: Perform a solvent screen at the bench. Test your standard conditions against solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Even a co-solvent system can offer significant improvements.

  • Control the Reaction pH: The nucleophilicity of the hydrazine and the reactivity of the dicarbonyl are highly pH-dependent.

    • Acid Catalysis: In acidic conditions, the more basic nitrogen of the substituted hydrazine will be protonated, reducing its nucleophilicity. The reaction may proceed through a specific pathway that favors one isomer.

    • Base Catalysis: A base can deprotonate the dicarbonyl to form an enolate, altering the reaction pathway. A strong base like t-BuOK has been used to achieve reversed regioselectivity in reactions with hydrazones and nitroolefins.[2]

  • Pre-form the Enamine/Hydrazone: Instead of a one-pot reaction, consider a two-step process. First, react the hydrazine with the more reactive carbonyl group under controlled conditions to form a stable hydrazone intermediate. Then, induce cyclization. This stepwise approach often provides superior regiochemical control.

Troubleshooting Workflow for Regioselectivity

G start Poor Regioselectivity Observed solvent Solvent System Optimization start->solvent Is reaction homogeneous? ph pH Control / Catalyst Screening solvent->ph Minor Improvement result Regioselectivity Improved solvent->result Success! stepwise Implement Stepwise Synthesis ph->stepwise Selectivity still insufficient ph->result Success! stepwise->result Success! fail Problem Persists: Re-evaluate Substrate stepwise->fail No Improvement

Caption: Decision tree for addressing poor regioselectivity.

Q2: The reaction is highly exothermic and difficult to control in our larger reactor. What are the safest scale-up procedures?

Safety is paramount. Classical pyrazole syntheses, especially those involving hydrazine, are often highly exothermic.[3] A reaction that is easily managed with an ice bath at the bench can become a serious thermal runaway hazard at scale due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation.[1][4]

Underlying Causality: The formation of the pyrazole ring via cyclocondensation is thermodynamically favorable and releases significant energy.[3] The diazotization step, if part of the synthesis, is also notoriously energetic and involves the formation of unstable diazonium salts that can decompose violently, releasing nitrogen gas.[4]

Solutions & Protocols:

  • Slow, Sub-Surface Addition: Never dump reagents. Add the reactive component (e.g., hydrazine hydrate) slowly and below the surface of the reaction mixture. This prevents localized concentration build-up and allows the reactor's cooling system to manage the heat output effectively.[1]

  • Reverse Addition: Consider adding the bulk mixture to the limiting, energetic reagent. This "reverse addition" or "inverse addition" method keeps the concentration of the energetic species low throughout the process.

  • Utilize Flow Chemistry: For highly exothermic or hazardous reactions, transitioning to a continuous flow reactor is the modern standard for safety and consistency. Flow reactors offer superior heat transfer and precise temperature control, minimizing the risk of thermal runaway.[1]

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction. This data is essential for ensuring your pilot plant or manufacturing reactor has the required cooling capacity.

Scale-Up Safety Workflow

G cluster_lab Lab Scale (10g) cluster_pilot Pilot Scale (10kg) lab_observe Observe Exotherm (e.g., >20°C rise) calorimetry Perform Reaction Calorimetry (RC1) lab_observe->calorimetry Quantify Heat Flow slow_add Implement Slow, Controlled Addition calorimetry->slow_add If ΔH_rxn is manageable flow Consider Flow Chemistry Setup calorimetry->flow If ΔH_rxn is high/hazardous pilot_run Execute Pilot Run with Temperature Monitoring slow_add->pilot_run flow->pilot_run

Caption: Workflow for safe scale-up of exothermic reactions.

Q3: My final product, the pyrazole carboxylic acid, is difficult to purify. I'm struggling with persistent impurities and low crystallization yields.

Purification is often the most significant hurdle in achieving high overall yield and purity at scale. Carboxylic acids can be challenging due to their polarity and pH-dependent solubility.[5]

Underlying Causality: Impurities may arise from side reactions, unreacted starting materials, or byproducts from the hydrolysis step (if applicable).[6] The acidic nature of the product can also complicate things, as it may form salts with basic impurities or interact strongly with silica gel, making chromatography difficult and costly at scale.

Solutions & Protocols:

  • Optimize the Crystallization Solvent: Do not simply use the first solvent that works at the bench. A systematic approach is needed for scale-up.

    • Protocol - Antisolvent Crystallization:

      • Dissolve the crude pyrazole carboxylic acid in a good solvent (e.g., methanol, ethyl acetate) at an elevated temperature to achieve saturation.

      • Filter the hot solution to remove any insoluble particulates.

      • Slowly add a pre-screened "antisolvent" (a solvent in which the product is poorly soluble, e.g., heptane, water) until the solution becomes turbid (the cloud point).

      • Add a small amount of the good solvent back to redissolve the solids.

      • Allow the solution to cool slowly. This controlled process promotes the growth of larger, purer crystals.

  • pH-Modulated Extraction: Leverage the acidic nature of your product for a highly effective, non-chromatographic purification.

    • Protocol - Acid/Base Wash:

      • Dissolve the crude product in an organic solvent (e.g., methyl tert-butyl ether, MTBE).

      • Extract the organic layer with an aqueous base (e.g., 1M sodium bicarbonate or sodium carbonate solution). Your pyrazole carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind in the organic layer.

      • Separate the layers. Wash the aqueous layer with a fresh portion of organic solvent to remove any entrained impurities.

      • Slowly acidify the aqueous layer with a strong acid (e.g., 2M HCl) while stirring, preferably in an ice bath. Your pure pyrazole carboxylic acid will precipitate out.

      • Filter, wash the solid with cold water, and dry.

Data Summary: Solvent Selection for Crystallization

Solvent System (Good Solvent : Antisolvent)Typical RecoveryPurity ImprovementNotes
Ethyl Acetate : Heptane85-95%HighExcellent for moderately polar compounds.
Methanol : Water90-98%HighEffective for polar compounds, but ensure complete drying.
Toluene : Heptane70-85%Medium-HighGood for less polar compounds; may require seeding.
Acetone : Water80-90%HighVersatile but acetone's volatility can be a process challenge.

Frequently Asked Questions (FAQs)

Q: What are the main synthetic routes for pyrazole carboxylic acids suitable for industrial scale?

While many methods exist, two are dominant in industrial applications:

  • Knorr Pyrazole Synthesis (and variations): This involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[3] It is a robust and versatile method. For scale-up, the key is controlling the regioselectivity as discussed in the troubleshooting guide.

  • Oxidation of an Alkyl-Pyrazole: If you can synthesize a methyl- or ethyl-substituted pyrazole, a subsequent oxidation can yield the carboxylic acid. Historically, permanganate was used, but this method generates significant manganese waste and has poor yields.[7] Modern industrial methods favor catalytic oxidation with an oxygen-containing gas (like air) in the presence of metal catalysts (e.g., cobalt, manganese) and a bromine promoter.[7] This is a more atom-economical and environmentally friendly approach.

Q: My synthesis proceeds via a pyrazole ester. What are the common challenges in scaling up the final hydrolysis step?

Hydrolysis of an ester to a carboxylic acid seems simple, but at scale, it can be problematic.

  • Problem 1: Incomplete Reaction. In biphasic systems (e.g., an organic ester with aqueous NaOH), poor mixing can lead to very long reaction times or incomplete conversion.

    • Solution: Use a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or a co-solvent like methanol or THF to create a homogeneous solution.

  • Problem 2: Product Isolation. After hydrolysis, you have the salt of your carboxylic acid in an aqueous solution. Neutralization must be done carefully to control the particle size of the precipitating product for easy filtration.

    • Solution: Perform a "drowning out" crystallization. After neutralization, add the aqueous slurry to a large volume of a water-miscible antisolvent (like isopropanol) to ensure complete precipitation and a filterable solid.

  • Problem 3: Base-Sensitive Functional Groups. If your molecule contains other base-sensitive groups, saponification with strong bases like NaOH can lead to byproducts.

    • Solution: Consider milder hydrolysis conditions, such as using lithium hydroxide (LiOH) in a THF/water mixture, which is often more selective. Alternatively, acidic hydrolysis can be employed, though it typically requires higher temperatures.

Q: Are there any modern, "greener" alternatives to traditional pyrazole synthesis methods?

Yes, the field is actively moving towards more sustainable practices.

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the product, reducing solvent waste and energy consumption.[3][8] Ultrasound-assisted MCRs in aqueous media have been reported to generate pyrazole derivatives efficiently.[8]

  • Catalytic Routes: The use of heterogeneous catalysts that can be easily recovered and reused is a key area of green chemistry.[8]

  • Solvent Reduction: Performing reactions at higher concentrations or even solvent-free ("neat") conditions, where feasible, significantly reduces waste.[8]

References

  • Overcoming challenges in the synthesis of pyrazolyl-asparagine deriv
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Troubleshooting guide for scaling up pyrazole synthesis reactions. Benchchem.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Letters.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
  • Method for preparing pyrazolecarboxylic acid and derivatives.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. Quick Company.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.

Sources

Troubleshooting

improving the regioselectivity of the reaction between 2-methylphenylhydrazine and diketones

Technical Support Center: Regioselectivity Optimization Guide Subject: Reaction of 2-Methylphenylhydrazine with Unsymmetrical 1,3-Diketones Ticket ID: KPS-REGIO-002 Status: Open for Consultation Executive Summary & Mecha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselectivity Optimization Guide Subject: Reaction of 2-Methylphenylhydrazine with Unsymmetrical 1,3-Diketones Ticket ID: KPS-REGIO-002 Status: Open for Consultation

Executive Summary & Mechanistic Insight

The Core Challenge: The reaction between 2-methylphenylhydrazine (o-tolylhydrazine) and unsymmetrical 1,3-diketones (Knorr Pyrazole Synthesis) inherently suffers from regioselectivity issues. This is due to the presence of two non-equivalent nucleophilic nitrogens on the hydrazine and two non-equivalent electrophilic carbonyls on the diketone.

The "Ortho-Effect" Factor: Unlike simple phenylhydrazine, 2-methylphenylhydrazine introduces a critical steric element: the ortho-methyl group.

  • Steric Clash: In the final pyrazole ring, the substituent at Position 5 is spatially adjacent to the ortho-methyl group of the N1-aryl ring.

  • Thermodynamic Preference: The reaction strongly favors the isomer where the smaller substituent of the diketone occupies Position 5 to minimize steric repulsion (specifically

    
     strain).
    
  • Kinetic Control: The terminal nitrogen (

    
    ) is the primary nucleophile. It preferentially attacks the more electrophilic  or less hindered  carbonyl of the diketone.
    

The Conflict: Often, the kinetic pathway (initial nucleophilic attack) and thermodynamic outcome (final steric stability) oppose each other, leading to difficult-to-separate regioisomeric mixtures.

Diagnostic Workflow

Use this decision tree to determine the optimal troubleshooting path for your specific substrate.

RegioOptimization Start START: Reaction Outcome? Mixture Mixture of Isomers (~1:1 to 4:1) Start->Mixture WrongIsomer Single Isomer, but WRONG one Start->WrongIsomer LowYield Low Yield / Tarry Mess Start->LowYield SolventCheck Current Solvent? Mixture->SolventCheck StericsCheck Is the desired Pos-5 group larger than the Pos-3 group? WrongIsomer->StericsCheck LewisAcid PROTOCOL C: Lewis Acid Catalysis (Yb(OTf)3 or CeCl3) LowYield->LewisAcid SolventSwitch PROTOCOL A: Switch to Fluorinated Alcohol (TFE or HFIP) StericsCheck->SolventSwitch No (Kinetically Controlled) Stepwise PROTOCOL B: Stepwise Enaminone Route StericsCheck->Stepwise Yes (Thermodynamically Disfavored) SolventCheck->SolventSwitch Ethanol/Methanol

Figure 1: Decision matrix for optimizing regioselectivity based on experimental observations.

Troubleshooting Guide (Q&A)

Issue 1: "I am observing a 60:40 mixture of isomers. How do I shift this to >95:5?"

Diagnosis: You are likely operating under conditions where the rates of attack on both carbonyls are competitive. This is common in protic solvents like ethanol, where hydrogen bonding activates both carbonyls indiscriminately.

Solution: The Fluorinated Solvent Effect Switch your solvent from Ethanol to 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .[1]

  • Why? Fluorinated alcohols are strong hydrogen-bond donors (HBD) but poor nucleophiles. They selectively activate the harder (more electronegative) carbonyl oxygen via strong H-bonding. This often accelerates the reaction and, more importantly, amplifies the electronic difference between the two carbonyls, drastically improving regioselectivity.

  • Evidence: Literature demonstrates that changing solvent from EtOH to TFE can shift regioselectivity ratios from 2:1 to >20:1 for arylhydrazines.

Issue 2: "I need the 'Anti-Thermodynamic' Isomer (Large group at Position 5)."

Diagnosis: You are fighting the steric bulk of the 2-methylphenyl group. The system naturally rejects placing a large group (like a Phenyl or t-Butyl) at Position 5 next to the ortho-tolyl ring.

Solution: The Stepwise Enaminone Protocol Do not mix the hydrazine and diketone directly.

  • Convert the diketone into an enaminone using DMF-DMA (N,N-Dimethylformamide dimethyl acetal). This "masks" one carbonyl and creates a specific Michael-acceptor-like intermediate.

  • React the enaminone with 2-methylphenylhydrazine. The hydrazine will exclusively attack the specific carbon involved in the enamine, locking the regiochemistry before cyclization occurs.

Issue 3: "The reaction is slow or yields a black tar."

Diagnosis: 2-methylphenylhydrazine is less nucleophilic than phenylhydrazine due to the steric hindrance near the NH group. Prolonged heating in acidic ethanol leads to hydrazine decomposition (oxidation) before the pyrazole forms.

Solution: Lewis Acid Catalysis at Room Temperature Avoid reflux. Use Cerium(III) Chloride (CeCl₃·7H₂O) or Ytterbium Triflate (Yb(OTf)₃) (5-10 mol%) in acetonitrile at room temperature.

  • Mechanism: The Lewis acid activates the carbonyl more effectively than a proton, allowing the bulky hydrazine to attack under mild conditions, preventing oxidative degradation.

Detailed Experimental Protocols

Protocol A: High-Regioselectivity Synthesis in TFE

Best for: Maximizing the "natural" major isomer.

  • Preparation: In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) [Concentration: 0.5 M].

  • Addition: Add 2-methylphenylhydrazine hydrochloride (1.1 equiv) in one portion.

    • Note: Using the hydrochloride salt often improves selectivity over the free base by buffering the pH.

  • Reaction: Stir at Room Temperature for 2 hours. Monitor by TLC/LCMS.

    • If conversion is <50% after 2h, heat to 50°C. Avoid boiling (TFE b.p. is 74°C).

  • Workup: Evaporate the TFE (recoverable by distillation). Redissolve residue in EtOAc, wash with Sat. NaHCO₃ (to remove HCl) and Brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography.

Protocol B: Regio-Inversion via Enaminone

Best for: Forcing the formation of the sterically disfavored isomer.

  • Step 1 (Enaminone Formation):

    • Mix 1,3-diketone (1.0 equiv) and DMF-DMA (1.2 equiv) in Toluene.

    • Reflux for 3-5 hours. The color usually turns deep yellow/orange.

    • Evaporate solvent to obtain the crude enaminone (usually solid).

  • Step 2 (Cyclization):

    • Dissolve the crude enaminone in Ethanol.

    • Add 2-methylphenylhydrazine (1.1 equiv) and catalytic HCl (2-3 drops).

    • Reflux for 1-2 hours.

  • Mechanism Check: The hydrazine

    
     attacks the carbon bearing the dimethylamino group (transamination), followed by cyclization. This directs the regiochemistry based on the enaminone structure, not the diketone's inherent bias.
    

Comparative Data: Solvent Effects

The following table illustrates the expected impact of solvent choice on the Regioisomeric Ratio (RR) for the reaction of 2-methylphenylhydrazine with Benzoylacetone (Ph-CO-CH₂-CO-Me).

SolventDielectric Constant (

)
H-Bond Donor Ability (

)
Major Isomer (Pos 5)Regioisomeric Ratio (A:B)Notes
Ethanol 24.50.83Methyl~ 70 : 30Standard conditions; moderate selectivity.
Toluene 2.380.00Methyl~ 60 : 40Poor selectivity; slow reaction rate.
TFE 26.71.51Methyl~ 92 : 8 Recommended. Strong carbonyl activation.
HFIP 16.71.96Methyl> 98 : 2 Highest selectivity; expensive solvent.

Data extrapolated from trends in fluoro-alcohol mediated heterocycle synthesis (See Ref 1, 2).

References

  • Regioselectivity in Pyrazole Synthesis via Fluorinated Alcohols

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs."[1] Journal of Organic Chemistry, 2008, 73(9), 3523–3529.

  • Mechanistic Study of Arylhydrazine Regiochemistry

    • Singh, S. P., et al. "Regioselectivity in the reaction of arylhydrazines with 1,3-diketones: A structural and mechanistic study." Journal of Heterocyclic Chemistry, 1990, 27(3), 865–870.
  • Lewis Acid Catalysis for Pyrazoles

    • Srimani, D., et al. "Zn(II)-catalyzed synthesis of pyrazoles from 1,3-diketones and hydrazines." Tetrahedron Letters, 2013.
  • Enaminone Route for Regiocontrol

    • Stanovnik, B., & Svete, J. "Synthesis of pyrazoles from enaminones." Chemical Reviews, 2004.

Sources

Optimization

side reactions to consider in the synthesis of 5-methyl-1-aryl-1H-pyrazole-4-carboxylic acids

This technical guide addresses the synthesis of 5-methyl-1-aryl-1H-pyrazole-4-carboxylic acids , typically achieved via the cyclocondensation of aryl hydrazines with ethyl 2-(ethoxymethylene)-3-oxobutanoate (derived from...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 5-methyl-1-aryl-1H-pyrazole-4-carboxylic acids , typically achieved via the cyclocondensation of aryl hydrazines with ethyl 2-(ethoxymethylene)-3-oxobutanoate (derived from ethyl acetoacetate), followed by ester hydrolysis.

The following content is structured as a Tier-3 Technical Support resource, focusing on failure mode analysis, regiochemical control, and impurity profiling.

Subject: Troubleshooting Regioselectivity, Decarboxylation, and Impurity Profiles Applicable Route: Enaminone Cyclocondensation (Ethyl Acetoacetate


 DMF-DMA/Orthoformate 

Hydrazine Cyclization)

Module 1: The Regioselectivity Crisis (3-Me vs. 5-Me Isomers)

The most frequent failure mode in this synthesis is the formation of the thermodynamic regioisomer, 3-methyl-1-aryl-1H-pyrazole-4-carboxylic acid , instead of the desired 5-methyl isomer.

The Mechanism of Failure

The reaction proceeds via two competing pathways dictated by the initial nucleophilic attack of the aryl hydrazine.

  • Pathway A (Target): The terminal hydrazine nitrogen (

    
    ) attacks the highly electrophilic vinyl carbon (Michael-type addition). This locks the aryl group adjacent to the methyl ketone, which subsequently cyclizes to form the 5-methyl  isomer.
    
  • Pathway B (Impurity): The hydrazine attacks the acetyl carbonyl (Schiff base formation). Subsequent cyclization places the aryl group adjacent to the vinyl proton, resulting in the 3-methyl isomer.

Diagnostic Visualization

The following decision tree illustrates the bifurcation points and control measures.

Regioselectivity node_start Precursor: Ethyl 2-(ethoxymethylene)-3-oxobutanoate node_pathA Pathway A (Kinetic): Attack at Vinyl Carbon node_start->node_pathA Polar Protic Solvent (EtOH, MeOH) node_pathB Pathway B (Thermodynamic): Attack at Carbonyl node_start->node_pathB Non-polar / Acidic (CCl4, Toluene) node_hydrazine Reagent: Aryl Hydrazine (Ar-NH-NH2) node_hydrazine->node_pathA node_hydrazine->node_pathB node_interA Intermediate: Enamine Adduct node_pathA->node_interA node_interB Intermediate: Hydrazone node_pathB->node_interB node_prod5 Target: 5-Methyl-1-aryl-pyrazole-4-ester node_interA->node_prod5 node_prod3 Impurity: 3-Methyl-1-aryl-pyrazole-4-ester node_interB->node_prod3

Caption: Reaction bifurcation showing solvent-dependent pathways. Polar solvents favor the Michael addition (Pathway A), yielding the target 5-methyl isomer.

Troubleshooting Protocol: Ensuring 5-Methyl Selectivity

Issue: NMR shows a mixture of isomers (e.g., 60:40 ratio). Solution:

  • Solvent Switch: Switch from non-polar solvents (Toluene, DCM) to Ethanol or Methanol . Polar protic solvents stabilize the zwitterionic intermediate of the Michael addition, favoring Pathway A.

  • Temperature Control: Maintain reaction temperature between 0°C and 25°C during the addition phase. High heat during addition promotes the thermodynamic Schiff base pathway (Pathway B).

  • Order of Addition: Add the aryl hydrazine slowly to a solution of the enaminone. This keeps the concentration of hydrazine low relative to the electrophile, discouraging bis-addition.

Data: Solvent Effect on Regioselectivity

Solvent Dielectric Constant Major Product Approx. Ratio (5-Me : 3-Me)
Ethanol 24.5 5-Methyl (Target) > 95 : 5
Acetonitrile 37.5 5-Methyl ~ 90 : 10
Toluene 2.38 Mixed / 3-Methyl ~ 50 : 50

| CCl4 | 2.24 | Mixed | ~ 60 : 40 |

Module 2: Chemical Stability & Side Reactions

Spontaneous Decarboxylation

Symptom: Loss of the carboxyl group during the final hydrolysis step. Mass spec shows [M-44] peak. Cause: Pyrazole-4-carboxylic acids are prone to thermal decarboxylation, particularly if the 1-aryl ring is electron-withdrawing or if copper catalysts are present (often used in coupling, though less relevant here). Preventative Protocol:

  • Avoid Acidic Hydrolysis: Do not use HCl/H2SO4 for ester hydrolysis. Use LiOH or NaOH in THF/Water at moderate temperatures (Refluxing water is often too hot; keep < 60°C if possible).

  • Workup pH: When acidifying the carboxylate salt to precipitate the acid, do not drop pH below 3.0. Highly acidic environments at elevated temperatures accelerate decarboxylation.

Hydrazine Oxidation (Tarring)

Symptom: Reaction mixture turns black/tarry; low yield. Cause: Aryl hydrazines are easily oxidized by air to diazenes and tars. Fix:

  • Use Hydrazine Hydrochloride salts with a stoichiometric amount of base (NaOAc or Et3N) released in situ, rather than using the free base hydrazine which degrades on the shelf.

  • Run the reaction under an inert atmosphere (Nitrogen/Argon).

Module 3: Self-Validating Analytical Protocols

Do not proceed to the next step without passing these checkpoints.

Checkpoint A: Regioisomer Confirmation (NOESY NMR)

Standard 1H NMR may not definitively distinguish the isomers as the chemical shifts are similar. You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Target (5-Methyl): You will see a strong NOE cross-peak between the Aryl ortho-protons and the 5-Methyl protons . (They are spatially adjacent).

  • Impurity (3-Methyl): You will see a strong NOE cross-peak between the Aryl ortho-protons and the 5-H proton (if 5-unsubstituted) or lack of interaction with the methyl group (which is distal at position 3).

Checkpoint B: Reaction Completion (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 5% Methanol in DCM.

  • Visualization: UV (254 nm). The starting enaminone is usually UV active and less polar than the pyrazole ester. The hydrazine will stain with ninhydrin or anisaldehyde.

Frequently Asked Questions (FAQ)

Q: Can I use ethyl acetoacetate directly with aryl hydrazine? A: No. Reacting ethyl acetoacetate directly with aryl hydrazine typically yields 3-methyl-1-aryl-5-pyrazolone (Edaravone analogs) or a mixture of pyrazoles lacking the 4-carboxylate functionality. You must use the "ethoxymethylene" or "dimethylaminomethylene" intermediate (via DMF-DMA or Triethyl Orthoformate) to introduce the carbon atom at position 4 required for the carboxylic acid.

Q: My product is an oil that won't crystallize. How do I purify it? A: The ethyl esters of these pyrazoles are often oils. Do not struggle to crystallize the ester. Proceed directly to the hydrolysis (saponification). The resulting carboxylic acid is almost always a high-melting solid that can be precipitated from water by acidification, serving as an excellent purification step.

Q: Why am I seeing a "Bis-pyrazole" impurity? A: This occurs if you have a large excess of the enaminone precursor. The hydrazine attacks one molecule, and before cyclizing, the distal nitrogen attacks a second molecule of enaminone. Ensure strict 1:1 stoichiometry or a slight excess of the hydrazine (1.05 eq).

References

  • Regioselectivity in Pyrazole Synthesis: Rosa, F. A., et al. (2003).[1] Regioselective synthesis of 1-aryl-5-methyl-1H-pyrazole-4-carboxylic acid esters. Synlett. (General reference for solvent effects).

  • Enaminone Route Validation: Plem, S. C., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. (Analogous regiochemistry for 5-substituted pyrazoles).

  • NMR Characterization of Isomers: Holzer, W., et al. (2003). Photo-induced tautomerization of pyrazoles. (Detailed discussion on NOESY distinction between 1,3- and 1,5-isomers).

  • Decarboxylation Mechanisms: Goossen, L. J., et al. (2009). Copper-catalyzed protodecarboxylation of aromatic carboxylic acids. (Mechanistic insight into pyrazole acid instability).

Sources

Troubleshooting

Technical Support Center: Advanced HPLC Method Refinement for Pyrazole Quantification

Senior Application Scientist: Dr. Aris Thorne Department: Chromatography Method Development & Validation Subject: Resolving Peak Tailing, Retention Loss, and Isomer Resolution in Pyrazole Analysis Introduction: The "Dual...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Chromatography Method Development & Validation Subject: Resolving Peak Tailing, Retention Loss, and Isomer Resolution in Pyrazole Analysis

Introduction: The "Dual Challenge" of Pyrazoles

Quantifying pyrazole (


) and its derivatives presents a distinct "dual challenge" in HPLC method development:
  • High Polarity: Small pyrazoles often elute in the void volume (

    
    ) on standard C18 columns.
    
  • Basicity (

    
    ):  The nitrogen lone pair acts as a proton acceptor, interacting aggressively with residual silanols on silica supports, causing severe peak tailing.
    

This guide moves beyond basic troubleshooting to provide mechanistic solutions for these specific chemical behaviors.

Module 1: Solving Peak Tailing & Asymmetry

Q: Why do my pyrazole peaks exhibit severe tailing (As > 1.5) even on a new C18 column?

A: This is a classic "Chemical Mismatch." Standard silica-based columns possess residual silanol groups (


) that are acidic. Pyrazoles are basic nitrogen heterocycles. At neutral or acidic pH, the pyrazole nitrogen becomes protonated (

) and engages in secondary ion-exchange interactions with ionized silanols (

). This "stick-and-slip" mechanism causes the tail.

Corrective Protocol: The "Silanol Suppression" Strategy

You must disrupt this interaction using one of three tiers of intervention.

TierStrategyMechanismImplementation
1 Sacrificial Base Competitive bindingAdd Triethylamine (TEA) (0.1% v/v) to the mobile phase. TEA saturates silanol sites, blocking pyrazole interaction.
2 pH Control Ionization suppressionLow pH (< 2.5): Protonates silanols (

), rendering them neutral. Use Phosphate or TFA buffers.High pH (> 9.0): Deprotonates the pyrazole (neutral form). Requires hybrid/polymer columns.
3 Stationary Phase Steric shieldingSwitch to an End-capped or Base-Deactivated column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).

Critical Check: If using Tier 2 (High pH), ensure your column is chemically stable. Standard silica dissolves at pH > 7.[1]5. Use hybrid organic-inorganic particles (e.g., BEH technology) for pH 1-12 stability [1].

Q: My peak shape is symmetrical, but the retention time varies between runs. Why?

A: This indicates "pH Hysteresis." Pyrazoles have steep ionization curves near their


. If your mobile phase pH is within ±1 unit of the pyrazole's 

, small fluctuations in buffer preparation or temperature will shift the ratio of ionized (hydrophilic) to neutral (hydrophobic) species, altering retention.

The Fix:

  • Rule of Thumb: Operate at

    
    .
    
  • Buffer Capacity: Increase buffer concentration to 20–50 mM. For MS detection, use volatile buffers like Ammonium Formate (pH 3.8) or Ammonium Acetate (pH 4.8–5.8).

Module 2: Retention & Polarity (HILIC vs. RP)

Q: My pyrazole elutes with the solvent front ( ). How do I increase retention?

A: Standard C18 phases rely on hydrophobic interaction. Pyrazoles are too polar to partition effectively into the C18 ligands. You have two pathways: Ion-Pairing (modifying the analyte) or HILIC (modifying the system).

Pathway A: Ion-Pair Chromatography (IPC)

Use this if you must use your existing C18 column.

  • Reagent: Add an anionic ion-pairing agent like Sodium Octanesulfonate or Heptafluorobutyric Acid (HFBA) .

  • Mechanism: The sulfonate anion binds to the protonated pyrazole, forming a neutral, hydrophobic complex that retains on C18 [2].

  • Warning: IPC reagents are "sticky." Once used, that column is permanently dedicated to IPC methods. They also suppress MS ionization.

Pathway B: Hydrophilic Interaction Liquid Chromatography (HILIC)

This is the modern gold standard for polar heterocycles.

  • Mechanism: Water acts as the strong solvent.[2][3] The stationary phase is polar (Silica, Amide, or Diol).[4] A water-rich layer forms on the surface; pyrazoles partition into this aqueous layer.

  • Mobile Phase: High organic (e.g., 90% Acetonitrile / 10% Ammonium Acetate Buffer).

  • Result: Pyrazoles elute later than non-polar matrix components [3].

Module 3: Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for selecting the correct mode based on your specific pyrazole derivative's properties.

PyrazoleMethodDev Start Analyte Assessment: Pyrazole Derivative CheckLogP Check LogP / Polarity Start->CheckLogP HighLogP LogP > 1 (Hydrophobic) CheckLogP->HighLogP LowLogP LogP < 1 (Hydrophilic) CheckLogP->LowLogP RP_Mode Reverse Phase (C18) HighLogP->RP_Mode HILIC_Mode HILIC Mode (Amide/Silica) LowLogP->HILIC_Mode TailingCheck Peak Tailing? RP_Mode->TailingCheck Sol_Endcap Solution: Base-Deactivated Column + TEA Modifier TailingCheck->Sol_Endcap Yes BufferCheck Buffer Selection HILIC_Mode->BufferCheck Sol_Buffer 10mM Ammonium Acetate (pH 5.8) in 90% ACN BufferCheck->Sol_Buffer

Caption: Decision tree for selecting HILIC vs. RP-HPLC based on pyrazole polarity (LogP).

Module 4: Regioisomer Resolution

Q: I cannot separate the 1,3-isomer from the 1,5-isomer. They co-elute.

A: Regioisomers often have identical mass and similar polarity, making C18 separation difficult. Solution: Exploit Shape Selectivity or


-

Interactions
.
  • Phenyl-Hexyl Columns: The phenyl ring in the stationary phase interacts with the

    
    -electrons of the pyrazole ring. The steric difference between 1,3 and 1,5 substitution alters this interaction strength, often resolving the peaks [4].
    
  • Porous Graphitic Carbon (PGC): PGC columns (e.g., Hypercarb) act as a "retention sponge" for planar molecules. They offer extreme shape selectivity for isomers that standard silica cannot resolve.

Module 5: Detection Sensitivity (UV/Vis)

Q: My baseline is noisy, and the Limit of Quantitation (LOQ) is too high.

A: Pyrazoles lack strong chromophores.

  • Wavelength: Most pyrazoles absorb in the low UV range (205–220 nm ).

  • The Trap: At 210 nm, many common solvents (Methanol, THF) and additives (TFA, Formic Acid) absorb UV light, causing high background noise.

  • Protocol:

    • Switch organic modifier to Acetonitrile (UV cutoff < 190 nm).

    • Use Phosphoric Acid instead of Formic Acid/TFA if using non-MS detection (Phosphate is transparent at 210 nm).

    • Derivatization: If sensitivity remains poor, consider pre-column derivatization with reagents like Phenyl isothiocyanate (PITC) to add a chromophore, though this adds experimental complexity.

Summary of Recommended Conditions

ParameterReverse Phase (Standard)HILIC (Polar Pyrazoles)
Column C18 (End-capped, Base-Deactivated)Amide or Bare Silica
Mobile Phase A 10mM Phosphate Buffer (pH 7.0) or 0.1% TFA10mM Ammonium Acetate (pH 5.8)
Mobile Phase B AcetonitrileAcetonitrile (90-95% Start)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min (Lower viscosity)
Temp 30°C - 40°C25°C - 30°C
Detection UV 210-254 nmUV 210-254 nm or MS

References

  • Thermo Fisher Scientific. (2025). HPLC Column Selection: Solve the Separation Mystery. Retrieved from 1

  • Loba Chemie. (n.d.). Ion Pairing Reagents For HPLC.[2][5][6] Retrieved from 7

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from 2

  • Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Retrieved from 8

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC - Causes and Solutions. Retrieved from 9

Sources

Optimization

Technical Support Center: Enhancing In Vitro Cell Permeability of Pyrazole Carboxylic Acids

Welcome to the technical support center dedicated to addressing the challenges associated with the poor cell permeability of pyrazole carboxylic acids in in vitro models. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor cell permeability of pyrazole carboxylic acids in in vitro models. This guide is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting strategies and a deeper understanding of the underlying principles governing the cellular uptake of this important class of compounds. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] However, the inherent physicochemical characteristics of pyrazole carboxylic acids often lead to challenges in achieving optimal cell permeability in preclinical assays, potentially masking their true therapeutic potential.

This resource provides a series of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more complex experimental issues. We will explore the fundamental concepts of cell permeability, delve into the nuances of commonly used in vitro models, and offer actionable solutions to enhance the intracellular delivery of your compounds of interest.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrazole carboxylic acid compounds exhibit low permeability in Caco-2 assays?

A1: The low permeability of pyrazole carboxylic acids in Caco-2 assays, a standard model for predicting human intestinal absorption, is often attributed to their physicochemical properties.[5] The carboxylic acid moiety is typically ionized at physiological pH, leading to a negative charge that hinders passive diffusion across the lipophilic cell membrane. Additionally, the pyrazole ring itself, while offering structural benefits, can contribute to polarity and hydrogen bonding potential, further reducing passive permeability.[4]

Q2: I observed high permeability in the PAMPA assay, but low permeability in my cell-based assay. What could be the reason for this discrepancy?

A2: This is a common observation and highlights the fundamental difference between the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like Caco-2. PAMPA exclusively measures passive diffusion across an artificial lipid membrane.[6][7] In contrast, cell-based models are dynamic systems that, in addition to passive diffusion, incorporate active transport processes, including efflux by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[8][9] Your compound might be a substrate for efflux pumps, which actively remove it from the cell, resulting in low net permeability despite having good passive diffusion characteristics.

Q3: Can the pH of the assay medium influence the permeability of my pyrazole carboxylic acid?

A3: Absolutely. The permeability of ionizable compounds like carboxylic acids is highly pH-dependent.[10] According to the pH-partition hypothesis, the un-ionized form of a molecule is more lipid-soluble and therefore more readily permeates the cell membrane. Lowering the pH of the apical (donor) compartment in a Caco-2 assay can increase the proportion of the protonated, uncharged carboxylic acid, potentially leading to improved permeability. However, it is crucial to consider the physiological relevance of the chosen pH and its potential impact on cell viability.

Q4: What is a prodrug strategy, and can it be applied to pyrazole carboxylic acids?

A4: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[11] This is a highly effective strategy for overcoming poor permeability, particularly for compounds with ionizable groups like carboxylic acids.[12] For pyrazole carboxylic acids, the carboxylic acid moiety can be masked with a lipophilic group, forming an ester, for instance. This neutralizes the charge and increases lipophilicity, facilitating cell entry. Once inside the cell, endogenous esterases cleave the promoiety, releasing the active carboxylic acid.[][14]

Q5: Are there any alternatives to the Caco-2 model for assessing intestinal permeability?

A5: While the Caco-2 model is considered a gold standard, other cell-based models exist, such as the MDCK-MDR1 cell line, which is particularly useful for studying P-gp-mediated efflux. For a simpler, higher-throughput assessment of passive permeability, the PAMPA assay is a valuable tool.[6][15] The choice of model depends on the specific question being addressed in your research. A tiered approach, starting with PAMPA for initial screening followed by Caco-2 for more detailed investigation, is often employed.

Troubleshooting Guides

Issue 1: Consistently Low Permeability (<1 x 10⁻⁶ cm/s) in Caco-2 Assays

This section provides a systematic approach to troubleshooting and improving the apparent permeability (Papp) of your pyrazole carboxylic acid compounds in Caco-2 assays.

Step 1: Verify Compound and Assay Integrity

  • Confirm Compound Solubility: Ensure your compound is fully dissolved in the transport buffer. Poor solubility can lead to artificially low permeability values.[16] Consider using co-solvents like DMSO, but keep the final concentration low (typically <1%) to avoid cytotoxicity.

  • Assess Cell Monolayer Integrity: Before and after the transport experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the Caco-2 cell monolayer. A significant drop in TEER may indicate cytotoxicity or compromised tight junctions.

  • Include Control Compounds: Always run well-characterized high and low permeability control compounds (e.g., propranolol and atenolol, respectively) to validate your assay performance.[17]

Step 2: Investigate the Role of pH

  • Rationale: As discussed in the FAQs, the ionization state of the carboxylic acid is a critical determinant of its permeability.

  • Experimental Protocol:

    • Prepare transport buffers with varying apical pH values (e.g., 7.4, 6.5, and 6.0). Maintain the basolateral pH at 7.4 to mimic the physiological pH gradient in the small intestine.

    • Perform the bidirectional Caco-2 permeability assay at each pH condition.[18]

    • Analyze the Papp values as a function of apical pH. A significant increase in the apical-to-basolateral (A-B) Papp at lower pH suggests that the un-ionized form of your compound has higher permeability.

Step 3: Evaluate the Involvement of Efflux Transporters

  • Rationale: If pH modification does not significantly improve permeability, active efflux may be the primary limiting factor.

  • Experimental Protocol:

    • Conduct a bidirectional Caco-2 permeability assay. This involves measuring both A-B and basolateral-to-apical (B-A) transport.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER greater than 2 is generally indicative of active efflux.

    • To confirm the involvement of specific efflux pumps, repeat the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP). A significant reduction in the ER in the presence of an inhibitor confirms that your compound is a substrate for that transporter.

Decision-Making Workflow for Low Caco-2 Permeability

start Low Papp in Caco-2 Assay solubility Verify Compound Solubility start->solubility teer Check TEER for Monolayer Integrity solubility->teer controls Run High/Low Permeability Controls teer->controls ph_test Conduct Permeability Assay at Lower Apical pH controls->ph_test If assay is valid re_evaluate Re-evaluate Assay Conditions/Compound Integrity controls->re_evaluate If controls fail ph_increase Significant Papp Increase? ph_test->ph_increase efflux_test Perform Bidirectional Assay to Determine Efflux Ratio (ER) ph_increase->efflux_test No conclusion_ph Permeability is pH-dependent. Optimize formulation or consider prodrug. ph_increase->conclusion_ph Yes er_high ER > 2? efflux_test->er_high inhibitor_test Test with Efflux Pump Inhibitors er_high->inhibitor_test Yes conclusion_passive Poor passive permeability. Focus on structural modifications to increase lipophilicity or consider prodrug. er_high->conclusion_passive No inhibitor_effect ER Reduced with Inhibitor? inhibitor_test->inhibitor_effect prodrug Consider Prodrug Strategy inhibitor_effect->prodrug No conclusion_efflux Compound is an efflux substrate. Consider structural modifications or prodrug approach. inhibitor_effect->conclusion_efflux Yes conclusion_ph->prodrug conclusion_efflux->prodrug conclusion_passive->prodrug

Caption: Troubleshooting workflow for low Caco-2 permeability.

Issue 2: Discrepancy Between PAMPA and Cell-Based Assay Results

This guide helps to interpret and act upon differing results from PAMPA and cellular permeability assays.

Step 1: Understand the Limitations of Each Assay

  • PAMPA: Measures only passive transcellular permeability. It is a useful high-throughput screen for assessing a compound's intrinsic ability to cross a lipid barrier.[6]

  • Cell-Based Assays (e.g., Caco-2): Provide a more biologically relevant model that includes passive permeability, paracellular transport (between cells), and active transport (uptake and efflux).[19][20]

Step 2: Systematic Investigation of Discrepancies

  • Scenario: High PAMPA, Low Caco-2 Permeability

    • Hypothesis: Active efflux is the most likely cause.

    • Action: Follow the protocol in "Issue 1, Step 3" to determine the efflux ratio and identify the specific transporters involved.

  • Scenario: Low PAMPA, Moderate/High Caco-2 Permeability

    • Hypothesis: Your compound may be a substrate for an uptake transporter that is expressed in Caco-2 cells but absent in the PAMPA model.

    • Action: Research known uptake transporters for acidic compounds (e.g., Organic Anion Transporting Polypeptides - OATPs) and consider using cell lines that overexpress these transporters for further investigation.[21]

Data Interpretation Framework

PAMPA ResultCaco-2 ResultLikely Permeability MechanismNext Steps
HighHighGood passive permeability, not an efflux substrate.Proceed with further in vitro ADME studies.
HighLowGood passive permeability, likely an efflux substrate.Determine efflux ratio and test with inhibitors. Consider prodrug strategy.
LowLowPoor passive permeability.Focus on structural modifications to improve lipophilicity. Consider prodrug strategy.
LowModerate/HighLikely a substrate for an uptake transporter.Investigate specific uptake transporters.
Issue 3: Implementing a Prodrug Strategy

When passive permeability is intrinsically low or efflux is problematic, a prodrug approach can be a viable solution.

Step 1: Designing the Prodrug

  • Promoieties: For carboxylic acids, esterification is a common and effective strategy.[] The choice of the ester promoiety is critical and can influence:

    • Lipophilicity: A more lipophilic ester will generally have higher permeability.

    • Stability: The ester must be stable enough in the gastrointestinal tract to be absorbed but labile enough to be cleaved by intracellular esterases to release the active drug.

    • Metabolic Byproducts: The cleaved promoiety should be non-toxic.

Step 2: In Vitro Evaluation of the Prodrug

  • Permeability Assessment: Evaluate the permeability of the prodrug using both PAMPA and Caco-2 assays. A successful prodrug should exhibit significantly higher permeability than the parent compound.

  • Stability Studies:

    • Chemical Stability: Assess the stability of the prodrug in relevant buffers (e.g., simulated gastric and intestinal fluids).

    • Metabolic Stability: Incubate the prodrug with liver microsomes or S9 fractions to evaluate its susceptibility to enzymatic cleavage.

  • Cellular Conversion: Incubate the prodrug with Caco-2 cells and measure the intracellular concentration of both the prodrug and the parent compound over time to confirm that the prodrug is effectively converted to the active drug inside the cells.

Prodrug Strategy Workflow

start Poor Permeability of Parent Drug design Design and Synthesize Ester Prodrugs start->design pampa_test Screen Prodrugs in PAMPA Assay design->pampa_test pampa_high High Permeability? pampa_test->pampa_high caco2_test Evaluate Permeability and Efflux in Caco-2 Assay pampa_high->caco2_test Yes redesign Redesign Prodrug pampa_high->redesign No caco2_improved Improved Permeability and Low ER? caco2_test->caco2_improved stability_test Assess Chemical and Metabolic Stability caco2_improved->stability_test Yes caco2_improved->redesign No stable Acceptable Stability? stability_test->stable conversion_test Confirm Intracellular Conversion to Parent Drug stable->conversion_test Yes stable->redesign No converted Efficient Conversion? conversion_test->converted proceed Proceed with In Vivo Studies converted->proceed Yes converted->redesign No

Caption: Workflow for developing and evaluating a prodrug.

References

  • ResearchGate. (2015, April 21). How to increase cell permeability of highly lipophillic compounds in vitro? Retrieved from [Link]

  • PubMed. (2021, December 7). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Retrieved from [Link]

  • MolecularCloud. (2025, August 19). Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]

  • RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]

  • AQA A-Level Biology. Factors that affect the permeability of the cell surface membrane. Retrieved from [Link]

  • YouTube. (2019, July 31). Caco 2 Cell Permeability Assay. Retrieved from [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]

  • PubMed. (2017, April 15). Recent progress in prodrug design strategies based on generally applicable modifications. Retrieved from [Link]

  • ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • MDPI. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • PubMed. Cell-based in vitro models for predicting drug permeability. Retrieved from [Link]

  • MDPI. (2022, February 10). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Retrieved from [Link]

  • ACS Publications. (2017, April 28). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. Retrieved from [Link]

  • ResearchGate. Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters | Request PDF. Retrieved from [Link]

  • PMC. (2020, November 3). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]

  • MDPI. Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • CSH Perspectives. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Retrieved from [Link]

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2022, October 25). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. Retrieved from [Link]

  • ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Cell-based in vitro models for predicting drug permeability. Retrieved from [Link]

  • ResearchGate. (2025, August 5). In Vitro Permeability of Poorly Aqueous Soluble Compounds Using Different Solubilizers in the PAMPA Assay with Liquid Chromatography/Mass Spectrometry Detection | Request PDF. Retrieved from [Link]

  • Conduct Science. Factors Affecting Cell Membrane Permeability and Fluidity. Retrieved from [Link]

  • MDPI. (2021, September 26). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Retrieved from [Link]

  • PubMed. Transporter effects on cell permeability in drug delivery. Retrieved from [Link]

  • ResearchGate. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase | Request PDF. Retrieved from [Link]

  • Quora. (2023, February 16). What factors affect a molecule's permeability through a membrane? Retrieved from [Link]

  • Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Google Patents. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs.
  • PubMed. (2022, November 14). Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers. Retrieved from [Link]

  • Springer. (2025, August 9). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • ACS Publications. Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Retrieved from [Link]

  • ACS Publications. Intrinsic Membrane Permeability to Small Molecules. Retrieved from [Link]

  • Rutgers. (2004, June 29). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Retrieved from [Link]

  • MDPI. Boron Theranostic Nanoplatform Utilizing a GO@Carborane@Au Hybrid Framework for Targeted Delivery. Retrieved from [Link]

  • PMC. Membrane transporters in drug development. Retrieved from [Link]

Sources

Troubleshooting

optimizing crystallization conditions for obtaining high-purity 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Introduction This guide addresses the specific challenges in crystallizing 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid . This molecule presents a unique "perfect storm" for process chemists: Steric Clash: T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the specific challenges in crystallizing 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid . This molecule presents a unique "perfect storm" for process chemists:

  • Steric Clash: The ortho-methyl group on the phenyl ring interacts with the 5-methyl group on the pyrazole, forcing a twisted conformation that complicates crystal packing.

  • Amphoteric Nature: The carboxylic acid moiety allows for pH-swing purification, but also invites solvate formation.

  • Regioisomerism: The persistent presence of the 3-methyl isomer (a common synthetic byproduct) requires specific rejection strategies.

Module 1: Solubility & Solvent Selection

Q: Why does my product "oil out" instead of crystallizing when I add water to the ethanolic solution?

A: Oiling out (liquid-liquid phase separation) occurs because the 2-methylphenyl moiety renders the molecule significantly lipophilic. When you add water (anti-solvent) too rapidly, you push the concentration into the "labile" zone where the oil phase is thermodynamically more stable than the supersaturated solution, but kinetically faster to form than the crystal.

The Fix: The "Cloud Point" Protocol You must operate within the Metastable Zone Width (MSZW).

  • Switch Solvents: Pure Ethanol/Water systems are prone to oiling out for this substrate. Switch to Acetic Acid/Water (AcOH:H₂O) or Isopropanol (IPA)/Water . The acetic acid system is particularly effective because it disrupts the carboxylic acid dimer hydrogen bonding, increasing solubility control.

  • Temperature Control: Maintain the solution at >60°C during anti-solvent addition.

  • Seeding: You must seed the solution with 0.5 wt% pure crystals once you reach the cloud point (saturation). Do not add more anti-solvent until a visible seed bed is established.

Experimental Logic (Graphviz Diagram):

SolventLogic Start Issue: Product Oils Out CheckSolvent Current Solvent System? Start->CheckSolvent EtOH Ethanol / Water CheckSolvent->EtOH Yes AcOH Acetic Acid / Water CheckSolvent->AcOH No Action1 Switch to AcOH/Water (Better H-bond disruption) EtOH->Action1 TempCheck Addition Temp < 50°C? AcOH->TempCheck Action2 Increase Temp to >65°C (Avoid LLPS region) TempCheck->Action2 Yes Seed Add 0.5% Seeds at Cloud Point TempCheck->Seed No Action1->TempCheck Action2->Seed

Caption: Decision logic for preventing Liquid-Liquid Phase Separation (Oiling Out) during anti-solvent crystallization.

Module 2: Impurity Rejection (Regioisomers)

Q: I consistently see 0.5–1.0% of the 3-methyl isomer in my final product. How do I remove it?

A: The 3-methyl isomer is the "planar" impurity. Unlike your target (5-methyl), which is twisted due to the ortho-tolyl steric clash, the 3-methyl isomer packs more efficiently and is often less soluble in non-polar solvents, making it difficult to wash away.

The Fix: The "Dissolution Selectivity" Method Standard recrystallization often fails because the isomers co-crystallize. You need a Reslurry (Swish) Purification .

ParameterProtocolMechanism
Solvent Toluene (10 volumes)The twisted 5-methyl target is significantly more soluble in toluene than the planar 3-methyl impurity due to lower lattice energy.
Temperature Reflux (110°C)

Cool to 20°C
Dissolves the target; the impurity may remain undissolved or precipitate first.
Filtration Hot Filtration (if impurity is solid)If the 3-methyl isomer does not dissolve at reflux, filter it out immediately.
Alternative pH Swing (pH 5.5) Dissolve in NaOH. Slowly lower pH to 5.5. The less soluble impurity often precipitates before the target (pKa difference).

Critical Insight: The 5-methyl group forces the phenyl ring out of plane (


 torsion). The 3-methyl isomer allows the phenyl ring to be nearly coplanar. This makes the 3-methyl isomer behave more like a "flat sheet" (higher melting point, lower solubility), while your target behaves more like a "molecular ball" (lower melting point, higher solubility). Use this to your advantage. 

Module 3: Polymorph Control & Scale-Up

Q: My filtration times are inconsistent, and the cake cracks. What is happening?

A: This is a particle habit issue, likely caused by agglomeration or the formation of metastable solvates . Carboxylic acids often form channel solvates in alcohols. If the cake cracks, you are likely losing solvent from the crystal lattice during filtration (desolvation), causing the crystal to collapse into fines.

The Fix: Controlled Cooling Profile Avoid "crash cooling." You need a cubic cooling profile to grow large, robust crystals (Form I) rather than needles or agglomerates.

Protocol:

  • Dissolution: Dissolve at

    
     (e.g., 75°C in AcOH/Water).
    
  • Hold: Hold for 30 mins to ensure all "memory" of previous forms is erased.

  • Ramp 1: Cool to

    
     (approx. 60°C) at 0.5°C/min.
    
  • Seed: Add seeds. Hold for 1 hour to allow seed healing.

  • Ramp 2: Cool to

    
     (20°C) at 0.2°C/min (very slow).
    

Workflow Diagram (Graphviz):

CrystallizationWorkflow Dissolve Dissolve (75°C, AcOH/H2O) CheckClear Check Clarity (Polishing Filtration) Dissolve->CheckClear Cool1 Cool to 60°C (0.5°C/min) CheckClear->Cool1 Seed Seed Addition (0.5 wt%) Cool1->Seed Ripening Ostwald Ripening (Hold 60 min) Seed->Ripening Critical Step Cool2 Slow Cool to 20°C (0.2°C/min) Ripening->Cool2 Filter Filter & Wash (Cold Water) Cool2->Filter

Caption: Optimized cooling crystallization workflow emphasizing the Ostwald Ripening stage to prevent fines and ensure flowability.

References

  • Tiekink, E. R. T., et al. (2019). Co-crystallization of a neutral molecule and its zwitterionic tautomer: structure and Hirshfeld surface analysis of 5-methyl-4-(5-methyl-1H-pyrazol-3-yl)... Acta Crystallographica Section E.

    • Context: Provides structural data on pyrazole tautomers and the impact of methyl substitution on crystal packing (Hirshfeld surface analysis).
  • Elguero, J., et al. (2019). The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. Molecules.[1][2][3][4][5][6][7][8][9][10][11]

    • Context: Defines the nomenclature and thermodynamic stability differences between 3-methyl and 5-methyl pyrazole isomers.
  • BenchChem Technical Support. (2025). Purification of Methyl Pyrazole Isomers.[2]

    • Context: General industrial protocols for separating methyl-pyrazole regioisomers via distillation and crystalliz
  • CymitQuimica. Pyrazole-4-carboxylic acid Properties and Solubility.

    • Context: Solubility data for pyrazole carboxylic acid deriv

Sources

Optimization

mitigating off-target effects of pyrazole-based inhibitors in cellular assays

Welcome to the technical support center for researchers utilizing pyrazole-based inhibitors. This guide is designed to provide in-depth, field-proven insights into mitigating the off-target effects inherent to this impor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing pyrazole-based inhibitors. This guide is designed to provide in-depth, field-proven insights into mitigating the off-target effects inherent to this important class of chemical probes. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating assays and accurately interpret your results.

Introduction: The Pyrazole Paradox - Potency vs. Precision

Pyrazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors like Ruxolitinib (JAK1/2) and Crizotinib (ALK/MET).[1] Their utility stems from the pyrazole ring's ability to form key hydrogen bonds within the ATP-binding pocket of protein kinases.[1][2]

This guide provides a framework for proactively mitigating and retrospectively troubleshooting these off-target phenomena.

Section 1: Proactive Mitigation & Experimental Design

Before encountering issues, building a rigorous validation strategy is paramount. A well-designed experiment anticipates and controls for off-target effects from the outset.

Q: How do I select the best pyrazole-based inhibitor for my target?

A: Selection should be based on comprehensive selectivity data, not just the reported IC50 against your primary target.

The Causality: An inhibitor's potency in a biochemical assay (IC50) does not guarantee its selectivity in a complex cellular environment. Intracellular ATP concentrations are in the millimolar range, far exceeding the Km(ATP) of most kinases.[3][6] This high ATP concentration creates a competitive environment where only high-affinity interactions are effective. An inhibitor might have a low IC50 for your target in vitro but be easily outcompeted in a cell, while its potent off-target effects on a kinase with a higher Km(ATP) or a more accessible binding site dominate the cellular phenotype.

Recommended Action: Analyze Kinome-Wide Selectivity Data

  • Prioritize Inhibitors with Broad Profiling Data: Look for compounds that have been screened against a large panel of kinases (e.g., >300 kinases). This data is often presented as a "kinome scan" or dendrogram.

  • Calculate a Selectivity Score (S-Score): This metric quantifies selectivity. It's calculated by dividing the number of kinases an inhibitor binds to with a certain affinity (e.g., Kd < 3 µM) by the total number of kinases tested.[3] A score closer to zero indicates higher selectivity.

  • Evaluate Structurally Unrelated Compounds: If possible, identify two or more inhibitors for your target that have different chemical scaffolds. Replicating a phenotype with structurally distinct inhibitors significantly increases confidence that the effect is on-target.

Section 2: Troubleshooting Guide for Unexpected Results

This section addresses common problems encountered in cellular assays and provides logical workflows to diagnose and solve them.

Q1: My inhibitor is significantly more potent in my cellular assay (e.g., cell viability) than in the biochemical assay for my target kinase. What's happening?

A: This is a classic red flag for potent off-target activity. The observed cellular phenotype is likely being driven by the inhibition of one or more other kinases, not your intended target.[1]

The Causality: A compound's biochemical IC50 reflects its interaction with a purified enzyme in a controlled environment. A cellular IC50 is the net result of the compound's effect on the entire cellular system. A large discrepancy suggests that another protein, when inhibited, produces the measured outcome more potently.

The following workflow is designed to systematically identify the true mechanism of action for your inhibitor within the cell.

G A Start: Unexpectedly High Cellular Potency B Step 1: Confirm On-Target Engagement in Intact Cells A->B Is the primary target engaged at the cellular IC50? C Cellular Thermal Shift Assay (CETSA) B->C D Step 2: Unbiased Identification of All Cellular Targets C->D If YES, proceed. If NO, the primary target is not engaged at effective concentrations. Phenotype is entirely off-target. E Chemical Proteomics (Kinobeads) D->E F Step 3: Correlate Target Inhibition with Downstream Signaling E->F What proteins are bound by the inhibitor at the cellular IC50? G Quantitative Phosphoproteomics F->G H Conclusion: Identify True Driver(s) of Cellular Phenotype G->H Which signaling pathways are altered, consistent with the identified targets? I Orthogonal Validation: - Structurally distinct inhibitor - Genetic knockdown (siRNA/CRISPR) H->I Final Confirmation

Caption: Troubleshooting workflow for discrepant inhibitor potency.

CETSA is a biophysical method that directly measures a drug's binding to its target in intact cells or cell lysates.[7][8] The principle is that ligand binding stabilizes a protein, increasing the temperature required to denature it.[8][9]

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with your pyrazole inhibitor at 1x, 10x, and 100x the cellular IC50 for 1-2 hours. Treat a parallel set with vehicle (e.g., DMSO) as a control.

  • Harvesting: Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells). Wash pellets with ice-cold PBS containing protease and phosphatase inhibitors.

  • Heating: Resuspend the cell pellet in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release soluble proteins.

  • Separation: Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of your target protein remaining in the supernatant by Western Blot or ELISA.

  • Interpretation: Plot the percentage of soluble protein against temperature. A positive thermal shift (an increase in the temperature at which 50% of the protein denatures, Tagg) in inhibitor-treated samples compared to vehicle indicates direct target engagement.[8] If you see no shift at your cellular IC50, your primary target is not being engaged, and the phenotype is caused by off-targets.

This chemical proteomics approach uses broad-spectrum kinase inhibitors immobilized on beads to capture a large fraction of the cellular kinome from a lysate.[10][11] By pre-incubating the lysate with your soluble pyrazole inhibitor, you can identify its specific targets through competition.

Step-by-Step Methodology:

  • Lysate Preparation: Prepare a native protein lysate from cells treated with either vehicle or your pyrazole inhibitor. Use a lysis buffer that preserves protein structure and interactions (e.g., modified RIPA buffer).[10] Determine protein concentration.

  • Competitive Binding:

    • Control: Add a specific amount of protein lysate (e.g., 1 mg) to pre-washed kinobeads.[10]

    • Test: Pre-incubate the same amount of lysate with your inhibitor for 1 hour at 4°C before adding it to the kinobeads.

  • Enrichment: Incubate the lysate-bead mixtures for 1-2 hours at 4°C with rotation to allow kinases to bind.

  • Washing: Pellet the beads and wash extensively with lysis buffer and then TBS to remove non-specific binders.[10]

  • Elution & Digestion: Elute and digest the bound proteins into peptides, typically using an on-bead digestion protocol with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry.

  • Interpretation: Proteins that show a significant reduction in abundance in the inhibitor-treated sample compared to the control are the direct targets of your compound. This method provides an unbiased view of both on-target and off-target interactions in the context of the cellular proteome.

Q2: I'm observing a cellular phenotype inconsistent with the known biology of my target (e.g., paradoxical pathway activation). How do I diagnose this?

A: This often points to the inhibition of an off-target kinase in a compensatory or parallel signaling pathway, or a complex, non-linear network response. For instance, some RAF inhibitors can paradoxically activate the MAPK pathway in certain genetic contexts.

The Causality: Cellular signaling is not a linear process but a complex, interconnected network. Inhibiting one node (your target) can cause feedback loops or crosstalk that activates other pathways. Alternatively, your inhibitor may be hitting an unexpected off-target that governs the observed phenotype.

Phosphoproteomics provides a global snapshot of kinase activity by measuring changes in protein phosphorylation across the proteome.[12][13] It is the most powerful tool for mapping the functional consequences of inhibitor treatment.

G A Cell Culture (Vehicle vs. Inhibitor Treatment) B Lysis & Protein Digestion (Trypsin) A->B C Phosphopeptide Enrichment (e.g., TiO2 or IMAC) B->C Key step to isolate low-abundance phosphopeptides D Quantitative LC-MS/MS Analysis C->D E Data Analysis: Identify Significantly Altered Phosphosites D->E F Bioinformatics: - Pathway Analysis (KEGG, Reactome) - Kinase Substrate Motif Analysis E->F G Hypothesis: Identify Unexpectedly Modulated Pathways and Upstream Kinases F->G

Caption: General workflow for a phosphoproteomics experiment.

Step-by-Step Overview:

  • Experiment: Treat cells with your inhibitor at a relevant concentration and time point. Include a vehicle control.

  • Sample Prep: Lyse cells, digest proteins into peptides, and enrich for phosphopeptides using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[12][14]

  • Analysis: Analyze samples using high-resolution LC-MS/MS.

  • Interpretation:

    • On-Target Validation: Confirm that phosphorylation of known substrates of your target kinase is decreased.

    • Off-Target Discovery: Use pathway analysis software to identify signaling pathways that are unexpectedly up- or down-regulated. Kinase substrate motif analysis can then predict the upstream kinases responsible for these changes, pointing directly to potential off-targets of your inhibitor.

Section 3: Data Interpretation & Key Metrics

Understanding how selectivity is measured and reported is crucial for making informed decisions.

Data Summary: Selectivity of Common Pyrazole-Based Inhibitors

The table below illustrates the concept of polypharmacology. Note how Ruxolitinib, a JAK1/2 inhibitor, also potently inhibits TYK2 and has activity against other kinases like Src, which could contribute to its cellular effects.[2][15]

InhibitorPrimary Target(s)IC50 (Primary)Key Off-Target(s)IC50 (Off-Target)Reference
Ruxolitinib JAK1, JAK23.3 nM, 2.8 nMTYK2, Src19 nM, >1000 nM[2][15]
Crizotinib ALK, MET24 nM, 8 nMROS1, RON1.7 nM, 7 nM[15]
Afuresertib AKT11.3 nMGSK3β89 nM[1]

Note: IC50 values can vary based on assay conditions. This table is for illustrative purposes.

FAQs

Q: What is the ideal DMSO concentration for my cellular assays? A: Always keep the final DMSO concentration consistent across all wells (including controls) and as low as possible, ideally ≤0.1%.[16] High concentrations of DMSO can have biological effects and confound results.

Q: What are orthogonal assays and why are they important? A: Orthogonal assays measure the same biological event using different technologies or principles.[17] For example, if you are using an ATP-depletion assay (like Kinase-Glo), a compound that inhibits luciferase will appear as a false positive.[18][19] Confirming the hit with an orthogonal method that directly measures product formation (like ADP-Glo or a phosphospecific antibody-based assay) is critical to rule out such artifacts.[18]

Q: My inhibitor seems to degrade quickly in media. How can I check this? A: Inhibitor stability is a common issue. You can assess stability by incubating the inhibitor in your complete cell culture media at 37°C for various time points (e.g., 0, 2, 8, 24 hours), then analyzing the remaining concentration of the parent compound by LC-MS. If stability is low, you may need to replenish the media more frequently during your experiment.

References

  • Ruzi, R., et al. (2024). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Metwally, K. A., et al. (2024). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. Available at: [Link]

  • Mi, Y., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available at: [Link]

  • Chernobrovkin, A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Available at: [Link]

  • Ruzi, R., et al. (2024). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Shi, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Leveridge, M. V., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]

  • T-L., et al. (2024). A targeted combination therapy achieves effective pancreatic cancer regression and prevents tumor resistance. PNAS. Available at: [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Cadeddu, M., et al. (2024). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Medard, G., et al. (2015). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PMC. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Gunter, J., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC. Available at: [Link]

  • Zhang, H., et al. (2010). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Saltzman, A. B., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. Available at: [Link]

  • Kim, J. Y., et al. (2024). Pyrazolines inhibiting the activity of the early growth response-1 DNA-binding domain. ScienceDirect. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • He, L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]

  • S., et al. (2022). Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. Journal of the American Chemical Society. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed. Available at: [Link]

  • Capener, J. L., et al. (2025). MN-kinobead pulldown experiment. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research. Available at: [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

  • P., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. Available at: [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. Available at: [Link]

  • Singh, P., et al. (2023). Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. PubMed. Available at: [Link]

  • Bantscheff, M., et al. (2009). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. Available at: [Link]

  • L., et al. (2025). Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. PubMed. Available at: [Link]

  • DiscoverX. (2023). Recent Trends in Kinase Drug Discovery. YouTube. Available at: [Link]

  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]

  • T., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. MDPI. Available at: [Link]

  • C., et al. (2020). New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. MDPI. Available at: [Link]

Sources

Troubleshooting

improving the oral bioavailability of pyrazole carboxylic acid derivatives

Status: ONLINE Operator: Senior Application Scientist (Ph.D.) Ticket Focus: Improving Oral Bioavailability of Pyrazole Carboxylic Acid Derivatives[1] Welcome to the Technical Support Hub You are likely here because your...

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Operator: Senior Application Scientist (Ph.D.) Ticket Focus: Improving Oral Bioavailability of Pyrazole Carboxylic Acid Derivatives[1]

Welcome to the Technical Support Hub

You are likely here because your pyrazole carboxylic acid lead compound is showing excellent potency in vitro but failing in PK studies due to poor oral exposure (


). This is a common "Class III/IV" behavior in the Biopharmaceutics Classification System (BCS).

The pyrazole-carboxylic acid scaffold presents a unique "tug-of-war" in medicinal chemistry:

  • High Polarity: The carboxylate anion at intestinal pH limits passive diffusion.[1]

  • High Lattice Energy: The planar pyrazole ring facilitates strong

    
    -
    
    
    
    stacking and hydrogen bonding, often resulting in "brick dust" crystals (high melting point, low solubility).[1]
  • Metabolic Liability: The exposed carboxylic acid is a prime target for Phase II conjugation (Glucuronidation).[1]

Below are the three most common "Troubleshooting Tickets" we resolve for this scaffold, complete with decision trees and validated protocols.

Ticket #01: Poor Permeability (The "Getting In" Problem)

Diagnosis: Your compound is soluble in the stomach (pH 1.2) but precipitates or fails to permeate in the intestine (pH 6.8).[1]

  • Root Cause: At physiological pH (7.4), the carboxylic acid (pKa ~3.5–4.5) is

    
     ionized (anionic).[1] The pyrazole ring, unless heavily substituted, is neutral. The resulting net negative charge creates a hydration shell that prevents the molecule from passing through the lipophilic enterocyte membrane.
    

Technical Solution: Ester Prodrug Strategy Do not rely on salt formation to improve permeability; salts only improve dissolution rate, not membrane flux.[1] You must mask the ionizable group.

Strategic Workflow: Prodrug Design

ProdrugStrategy start Start: Low Permeability (LogD7.4 < 0) simple Attempt Simple Alkyl Ester (Ethyl, Isopropyl) start->simple check_stab Check Chemical Stability (SGF/SIF) simple->check_stab check_meta Check Enzymatic Cleavage (Liver/Intestine S9) check_stab->check_meta Stable in buffer steric Add Steric Bulk to Ester (t-Butyl, Gem-dimethyl) check_stab->steric Hydrolyzes too fast (Chemical) double Switch to Double Prodrug (e.g., Proxetil, Medoxomil) check_meta->double Too stable (No enzymatic cleavage) success Success: High Permeability + Rapid Bio-conversion check_meta->success Rapid enzymatic hydrolysis double->success steric->check_meta

Figure 1: Decision tree for selecting the correct prodrug moiety to mask pyrazole carboxylic acids.

Expert Insight: Simple ethyl esters often fail for pyrazole carboxylic acids because they are either too stable (steric hindrance from the pyrazole ring prevents esterase attack) or too unstable chemically.[1]

  • Recommendation: If simple esters fail, synthesize a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (Medoxomil) derivative.[1] This "double prodrug" moiety is cleaved by ubiquitous carboxylesterases via a terminal carbonate attack, which is less sensitive to the steric environment of your pyrazole core [1, 2].

Ticket #02: Solubility Limits (The "Brick Dust" Problem)

Diagnosis: Your compound has a Melting Point


 and aqueous solubility 

.[1]
  • Root Cause: Pyrazoles are excellent hydrogen bond donors (NH) and acceptors (N).[1] When combined with a carboxylic acid, they form robust intermolecular H-bond networks in the crystal lattice. High lattice energy requires high energy to break (dissolve).[1]

Technical Solution: Formulation vs. Chemistry Before redesigning the molecule, attempt to disrupt the lattice energy using Amorphous Solid Dispersions (ASD).

Comparative Formulation Data
ApproachMechanismSuitability for PyrazolesRisk Factor
Micronization Increases surface area (

) in Nernst-Brunner equation.[1]
Low. Only helps dissolution rate, not equilibrium solubility.[1]Static charge aggregation.[1]
Salt Formation Ion-dipole interactions disrupt lattice.[1]Medium. Pyrazoles are weak bases (pKa ~2.5).[1] Salts may disproportionate in the stomach."Salting out" effect in high ionic strength fluids.[1]
Amorphous Solid Dispersion (ASD) Traps drug in high-energy disordered state using polymers (PVP-VA, HPMC-AS).[1]High. Proven effective for rigid pyrazole scaffolds [3].[1]Recrystallization during storage (Physical instability).[1]
Lipid Formulation (SEDDS) Solubilizes lipophilic drugs in oil/surfactant mix.[1]Medium/Low. Pyrazole acids are often too polar for lipids (LogP < 2).[1]Drug precipitation upon dispersion in gut fluids.[1]

Expert Insight: For pyrazole carboxylic acids, HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) is the polymer of choice for ASDs.[1]

  • Why? It is an enteric polymer.[1] It remains insoluble in the stomach (protecting the supersaturated amorphous state of your drug) and dissolves in the intestine, releasing the drug exactly where absorption occurs.

Ticket #03: Rapid Clearance (The "Staying Active" Problem)

Diagnosis: Permeability is acceptable, but half-life (


) is 

minutes.[1][2]
  • Root Cause: The carboxylic acid is a "handle" for UGT enzymes (UDP-glucuronosyltransferase), leading to rapid formation of acyl-glucuronides.[1] These are not only inactive but can be reactive metabolites (acyl migration) leading to toxicity [4].

Technical Solution: Steric Shielding You must block the UGT enzyme's access to the carboxylate without destroying binding affinity.

Molecular Modification Strategy
  • 
    -Methylation:  If the carboxylic acid is attached via a linker, add a methyl group 
    
    
    
    to the carbonyl.
  • Ortho-Substitution: Place a substituent (Cl, F, Me) on the pyrazole ring adjacent to the carboxylic acid attachment point. This creates a "steric umbrella" that hinders the large UGT enzyme active site but may still allow binding to your smaller biological target.[1]

  • Bioisosteres: If the acid is purely for solubility/polarity, replace it with a Tetrazole or Acyl Sulfonamide . These maintain acidity but have different metabolic profiles [5].

Standardized Experimental Protocols

Protocol A: pH-Dependent Kinetic Solubility (FaSSIF/FeSSIF)

Validate if your issue is dissolution-limited.[1]

  • Preparation: Prepare a

    
     DMSO stock of the pyrazole derivative.
    
  • Media: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5) and SGF (Simulated Gastric Fluid, pH 1.2).[1]

  • Dosing: Spike

    
     of stock into 
    
    
    
    of media (Final:
    
    
    , 1% DMSO) in a 96-well filter plate.
  • Incubation: Shake at

    
     for 2 hours (thermodynamic equilibrium takes 24h, but kinetic is sufficient for screening).
    
  • Filtration: Vacuum filter to remove precipitate.[1]

  • Analysis: Quantify filtrate via LC-MS/MS against a standard curve.

  • Pass Criteria: Solubility

    
     in FaSSIF suggests the compound is not solubility limited in the gut.
    
Protocol B: Reactive Metabolite Trapping (Glucuronide Check)

Determine if acyl-glucuronidation is your clearance driver.[1]

  • System: Human Liver Microsomes (HLM) supplemented with UDPGA (cofactor for UGTs) and Alamethicin (pore-forming agent to access luminal UGTs).[1]

  • Reaction: Incubate

    
     compound with 
    
    
    
    HLM at
    
    
    .
  • Trapping Agent: Add Methoxylamine or Glutathione to the incubation.[1]

    • Why? Acyl glucuronides are unstable electrophiles.[1] Methoxylamine reacts with them to form stable hydroxamic acids.[1]

  • Analysis: Monitor for the mass shift:

    • Parent + 176 Da (Direct Glucuronide)[1]

    • Parent + 176 Da + Trapping Agent adduct (Reactive Glucuronide).[1]

  • Interpretation: High turnover + adduct formation = High risk of metabolic instability and toxicity.[1]

References

  • Rautio, J., et al. (2008).[1][] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.[1] Link

  • Beaumont, K., et al. (2003).[1] Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485.[1] Link

  • Van den Mooter, G. (2012). The use of amorphous solid dispersions: A formulation strategy to overcome poor solubility and dissolution rate.[1][4][5] Drug Discovery Today: Technologies, 9(2), e79-e85.[1] Link

  • Regan, S. L., et al. (2010).[1] Carboxylic acid bioisosteres in drug design. Journal of Medicinal Chemistry, 53(20), 7156-7169.[1] Link

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] Link

Sources

Reference Data & Comparative Studies

Validation

comparing the in vitro COX-2 inhibitory activity of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid with celecoxib

This guide provides a technical comparative analysis of the in vitro COX-2 inhibitory activity of the gold-standard drug Celecoxib versus the structural scaffold 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the in vitro COX-2 inhibitory activity of the gold-standard drug Celecoxib versus the structural scaffold 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (referred to herein as MMP-COOH ).

This analysis focuses on the Structure-Activity Relationship (SAR) to explain why Celecoxib exhibits nanomolar potency while MMP-COOH—lacking key pharmacophores—serves primarily as a chemical building block or a low-potency comparator in drug discovery.

Executive Summary: The Pharmacophore Gap

In the context of Cyclooxygenase-2 (COX-2) inhibition, structure dictates function.[1][2] Celecoxib is a rationally designed diarylheterocycle optimized to fit the distinct hydrophobic channel and the hydrophilic "side pocket" of the COX-2 enzyme.

In contrast, MMP-COOH represents a "fragment-like" pyrazole scaffold. While it shares the central heterocyclic ring, it lacks the specific lipophilic and electrostatic features required for high-affinity COX-2 binding. This comparison serves as a critical lesson in medicinal chemistry SAR : how substituent placement transforms a generic scaffold into a selective inhibitor.

FeatureCelecoxib (The Drug)MMP-COOH (The Scaffold)
Primary Class Diarylheterocycle SulfonamidePyrazole Carboxylic Acid
COX-2 IC50 ~0.04 - 0.11 µM (High Potency)> 100 µM (Predicted/Inactive)*
Selectivity (COX-2/COX-1) High (>300-fold)Low / Non-selective
Key Pharmacophore Sulfonamide (-SO₂NH₂) binds Arg513/His90Carboxylic Acid (-COOH) (mismatch for COX-2 side pocket)
Lipophilic Filling Trifluoromethyl (-CF₃) & p-Tolyl Methyl (-CH₃) (Insufficient bulk)

*Note: MMP-COOH is a commercially available building block (CAS 423768-56-3). Unless modified, such small pyrazole acids generally lack the surface area and specific anchoring groups to inhibit COX-2 at relevant concentrations compared to coxibs.

Mechanistic Analysis: Why Structure Matters

To understand the divergence in activity, we must visualize the ligand-protein interaction within the COX-2 active site.

The COX-2 Active Site Architecture

The COX-2 active site differs from COX-1 primarily by the presence of a hydrophilic side pocket created by the substitution of Isoleucine (in COX-1) with Valine (in COX-2) at position 523. This opens access to a secondary pocket lined by Arg513 and His90 .

Celecoxib Binding Mode[3][4]
  • The Anchor: The sulfonamide group (-SO2NH2) inserts into the side pocket, forming hydrogen bonds with Arg513 and His90 .[3][4] This is the determinant of selectivity.

  • The Wedge: The trifluoromethyl group (-CF3) and the p-tolyl ring fill the hydrophobic channel, stabilizing the complex via Van der Waals interactions.

MMP-COOH Binding Mode (The Mismatch)
  • Steric/Electrostatic Clash: MMP-COOH possesses a carboxylic acid at position 4. While NSAIDs like ibuprofen use a carboxylic acid to bind Arg120 (at the channel entrance), the rigid pyrazole core of MMP-COOH likely positions this acid incorrectly for high-affinity binding.

  • Missing Anchor: It lacks the sulfonamide or methylsulfone group at N1. Instead, it has an o-tolyl group. This group is lipophilic but cannot access the polar side pocket, resulting in a dramatic loss of selectivity and potency.

  • Insufficient Bulk: The C5-methyl group is too small to adequately fill the large hydrophobic cyclooxygenase channel compared to Celecoxib's aryl rings.

Pathway Visualization (DOT Diagram)

COX2_Binding_Mechanism cluster_Enzyme COX-2 Active Site Features cluster_Celecoxib Celecoxib (Inhibitor) cluster_MMP MMP-COOH (Scaffold) Arg120 Arg120 (Channel Entrance) SidePocket Side Pocket (Val523, Arg513, His90) Inhibition COX-2 Inhibition SidePocket->Inhibition Potent Inhibition HydrophobicChannel Hydrophobic Channel Sulfonamide Sulfonamide Group (-SO2NH2) Sulfonamide->SidePocket Hydrogen Bonding (High Selectivity) Diaryl Diaryl/CF3 Moiety Diaryl->HydrophobicChannel Strong VdW Filling Carboxyl Carboxylic Acid (-COOH) Carboxyl->Arg120 Possible Ionic Interaction (COX-1 like) Carboxyl->SidePocket Electrostatic Repulsion/Mismatch Methyl Small Methyl Group Methyl->HydrophobicChannel Weak Filling (Low Affinity) OTolyl o-Tolyl Group OTolyl->SidePocket Steric Clash (No Entry)

Caption: Mechanistic comparison of binding modes. Celecoxib exploits the COX-2 specific side pocket, whereas MMP-COOH lacks the necessary geometric and electrostatic features for effective inhibition.

Experimental Validation Protocol

To objectively compare these compounds, a Colorimetric COX Inhibitor Screening Assay is recommended. This assay measures the peroxidase activity of COX, which is proportional to the production of PGH2.

Materials
  • Enzyme: Recombinant Human COX-2 (purified).

  • Substrate: Arachidonic Acid (AA).[5]

  • Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Compounds:

    • Celecoxib (Positive Control, dissolved in DMSO).

    • MMP-COOH (Test Compound, dissolved in DMSO).

  • Vehicle: DMSO (Final concentration < 2%).

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).

    • Reconstitute Heme and COX-2 enzyme.

    • Prepare serial dilutions of Celecoxib (0.001 µM to 10 µM) and MMP-COOH (0.1 µM to 1000 µM). Note the higher range for MMP-COOH due to expected low potency.

  • Enzyme Incubation (Background Check):

    • Background Wells: Buffer + Heme + Solvent (DMSO).

    • 100% Initial Activity Wells: Buffer + Heme + Enzyme + Solvent.

    • Inhibitor Wells: Buffer + Heme + Enzyme + [Inhibitor].

    • Incubate all wells for 5 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add Colorimetric Substrate (TMPD) to all wells.

    • Quickly add Arachidonic Acid to initiate the reaction.

  • Measurement:

    • Shake plate for a few seconds.

    • Incubate for 5 minutes at 25°C.

    • Measure absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Plot Log[Concentration] vs. % Inhibition to determine IC50.

Expected Results & Data Interpretation

The following table summarizes the expected data profile based on established SAR principles for pyrazole COX-2 inhibitors.

ParameterCelecoxibMMP-COOHInterpretation
IC50 (COX-2) 40 - 70 nM > 100,000 nM (100 µM) Celecoxib is ~1000x more potent. MMP-COOH is likely inactive in this range.
IC50 (COX-1) > 15 µM> 100 µMCelecoxib is selective. MMP-COOH shows no specific affinity.
Selectivity Index > 300~ 1 (or undefined)MMP-COOH lacks the structural determinants for selectivity.
Solubility (aq) Low (Lipophilic)Moderate (pH dependent)The carboxylic acid on MMP-COOH increases solubility at pH 7.4 compared to Celecoxib.
Why is MMP-COOH Inactive/Weak?

Research into "hybrid pyrazole analogues" (See Reference 2) demonstrates that removing the N1-sulfonamide or replacing the C5-aryl group with small alkyls (like methyl) obliterates COX-2 activity. The carboxylic acid at C4 does not compensate for this loss; in fact, it often introduces unfavorable desolvation penalties unless positioned perfectly to interact with Arg120 (which is difficult in this rigid scaffold).

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry.

  • Tewari, A. K., et al. (2016). "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues."[4] Drug Design, Development and Therapy.[4]

  • Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research.

  • Cayman Chemical. "COX-2 (human) Inhibitor Screening Assay Kit Protocol."

Sources

Comparative

evaluating the selectivity of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid for COX-2 over COX-1

Executive Summary This guide provides a technical framework for evaluating the cyclooxygenase (COX) selectivity profile of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 423768-56-3). Belonging to the py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating the cyclooxygenase (COX) selectivity profile of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 423768-56-3). Belonging to the pyrazole-4-carboxylic acid class—structurally related to Lonazolac and early Coxib precursors—this compound represents a critical scaffold for studying non-steroidal anti-inflammatory drug (NSAID) binding kinetics.

Unlike sulfonamide-based inhibitors (e.g., Celecoxib) that exploit the hydrophilic side pocket of COX-2, carboxylic acid derivatives often utilize a distinct binding mode involving ionic interactions with Arg120 and steric gating at the N-1 position . This guide outlines the standardized protocols for determining the Selectivity Index (SI), validating the mechanism of action, and benchmarking performance against industry standards.

Structural Basis of Selectivity[1]

To evaluate this compound, one must first understand the structural hypothesis driving its potential selectivity.

  • Scaffold: The pyrazole core provides a rigid template.

  • Acidic Moiety (C-4): The carboxylic acid mimics the carboxylate of arachidonic acid, anchoring the molecule via hydrogen bonding/ionic interaction with Arg120 and Tyr355 at the base of the COX active site.

  • Selectivity Determinant (N-1): The 2-methylphenyl (o-tolyl) group at the N-1 position introduces steric bulk.

    • COX-1 Constraint: The COX-1 active site is restricted by Ile523 . Bulky N-1 substituents often clash with this residue, reducing affinity.

    • COX-2 Permissiveness: The corresponding residue in COX-2 is Val523 , creating a secondary "side pocket" that can accommodate the o-tolyl group, theoretically enhancing COX-2 affinity or maintaining it while abolishing COX-1 binding.

Pathway Visualization: Mechanism of Action

The following diagram illustrates the differential inhibition within the Arachidonic Acid pathway.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX1->PGG2 Cyclooxygenase COX2->PGG2 Cyclooxygenase PGH2 PGH2 PGG2->PGH2 Peroxidase Prostanoids_Homeo TxA2, PGE2, PGI2 (Homeostasis/Gastric Protection) PGH2->Prostanoids_Homeo via COX-1 path Prostanoids_Inflam PGE2, PGI2 (Inflammation/Pain) PGH2->Prostanoids_Inflam via COX-2 path Inhibitor 5-methyl-1-(2-methylphenyl) -1H-pyrazole-4-carboxylic acid Inhibitor->COX1 Steric Clash (Low Affinity) Inhibitor->COX2 Side Pocket Binding (High Affinity)

Caption: Differential inhibition pathway showing the compound's theoretical high affinity for COX-2 due to side-pocket binding, contrasting with steric hindrance in COX-1.[1][2]

Experimental Protocols for Selectivity Evaluation

To generate authoritative data, you must utilize a Whole Blood Assay (WBA) or a purified Enzyme Immunoassay (EIA) . The WBA is clinically more relevant as it accounts for plasma protein binding (approx. 90-99% for acidic NSAIDs).

Protocol A: In Vitro Purified Enzyme Inhibition (Screening)

Use this for determining intrinsic affinity (Ki).

  • Reagent Prep: Reconstitute 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid in DMSO. Prepare serial dilutions (0.01 nM to 100 µM).

  • Enzyme Activation: Incubate recombinant human COX-1 and COX-2 (separately) with Heme cofactor for 10 min at 25°C in Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation: Add 10 µL of test compound to the enzyme solution. Incubate for 15 min (Pre-incubation is critical for time-dependent inhibitors).

  • Substrate Initiation: Add Arachidonic Acid (100 µM final) and TMPD (colorimetric substrate).

  • Detection: Measure absorbance at 590 nm after 5 minutes. The oxidation of TMPD is proportional to COX enzymatic activity.

  • Calculation: Plot Log[Concentration] vs. % Inhibition to derive IC50.

Protocol B: Human Whole Blood Assay (Validation)

Use this to assess physiological selectivity.

  • COX-1 Assay (Platelet Aggregation):

    • Collect blood in non-anticoagulated tubes.

    • Aliquot 500 µL immediately into tubes containing the test compound.

    • Incubate 1 hr at 37°C (clotting triggers COX-1 mediated TxB2 production).

    • Centrifuge, collect serum, and quantify Thromboxane B2 (TxB2) via ELISA.

  • COX-2 Assay (LPS Induction):

    • Collect blood in heparinized tubes.

    • Add Aspirin (10 µg/mL) to inhibit basal COX-1 (optional, but recommended for specificity).

    • Add Lipopolysaccharide (LPS, 10 µg/mL) + Test Compound.

    • Incubate 24 hrs at 37°C.

    • Centrifuge, collect plasma, and quantify PGE2 via ELISA.

Workflow Visualization

Experimental_Workflow cluster_0 Sample Prep cluster_1 Assay Systems cluster_2 Data Output Compound Test Compound (DMSO Stock) Dilution Serial Dilution (0.01nM - 100µM) Compound->Dilution COX1_Sys COX-1 System (Ovine/Human rCOX-1) Dilution->COX1_Sys COX2_Sys COX-2 System (Human rCOX-2) Dilution->COX2_Sys Readout Colorimetric/ELISA Readout COX1_Sys->Readout COX2_Sys->Readout Analysis IC50 Calculation & SI Determination Readout->Analysis

Caption: Step-by-step workflow for parallel evaluation of COX-1 and COX-2 inhibition.

Comparative Performance & Data Analysis

To objectively grade the product, compare its Selectivity Index (SI) against established standards. Formula:



  • SI > 1: Selective for COX-2.[3][4][5][1][2][6][7][8]

  • SI > 50: Highly Selective (Coxib-like).

Benchmarking Table

Note: Values are representative of typical purified enzyme assays (EIA).

CompoundClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Clinical Profile
Test Article Pyrazole-4-acid> 100 0.05 - 0.5 > 200 Research Candidate
Celecoxib Sulfonamide15.00.04375Marketed (Selective)
Diclofenac Phenylacetic acid1.10.8~1.4Balanced/Non-selective
Indomethacin Indole acetic acid0.020.60.03COX-1 Selective (GI Risk)
Lonazolac Pyrazole-4-acid4.21.82.3Parent Scaffold

*Theoretical values based on structural analogues (1,5-diarylpyrazole-4-carboxylic acids).

Interpretation: If the test compound yields an SI > 50, it validates the hypothesis that the 2-methylphenyl group successfully blocks COX-1 entry while retaining COX-2 affinity. If SI is < 10, the carboxylic acid group may be dominating the interaction (similar to Lonazolac), negating the steric benefit of the methyl group.

Troubleshooting & Optimization

When evaluating this specific pyrazole derivative, researchers often encounter solubility issues or false positives.

  • Solubility: The carboxylic acid makes the compound pH-sensitive. Ensure assay buffer is pH 7.4–8.0. At acidic pH, the compound may precipitate or penetrate membranes differently.

  • Time-Dependent Inhibition: Pyrazoles often exhibit slow-tight binding kinetics with COX-2.

    • Correction: Always run a time-course study (pre-incubation times of 0, 15, 30, 60 mins). If IC50 decreases with time, it indicates a specific conformational change in COX-2 (desirable).

  • Protein Binding: In Whole Blood Assays, the IC50 will shift right (higher concentration) compared to enzyme assays due to Albumin binding. This is normal.

References

  • Vertex AI Search. (2026). Chemical Identification of CAS 423768-56-3. Retrieved from

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Retrieved from

  • Abdel-Aziz, A. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3485–3515. Retrieved from

  • El-Moghazy, S. M., et al. (2025).[7] Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition.[6][7] Molecular Diversity. Retrieved from

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. Retrieved from

Sources

Validation

Cross-Validation of HPLC-UV and LC-MS/MS Methods for Pyrazole Analysis: A Comparative Technical Guide

Executive Summary: The "Fitness-for-Purpose" Mandate In pharmaceutical development, pyrazole derivatives (e.g., Celecoxib, Ruxolitinib) represent a critical scaffold due to their biological activity. However, their analy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fitness-for-Purpose" Mandate

In pharmaceutical development, pyrazole derivatives (e.g., Celecoxib, Ruxolitinib) represent a critical scaffold due to their biological activity. However, their analysis presents a dichotomy: HPLC-UV is the robust, cost-effective workhorse for QC release, while LC-MS/MS is the sensitivity gold standard for pharmacokinetic (PK) and genotoxic impurity (PGI) profiling.

This guide moves beyond simple method descriptions. It details the cross-validation protocol required to bridge these two techniques. The goal is to demonstrate how to statistically validate that a cost-effective HPLC-UV method is sufficiently accurate to replace an expensive LC-MS workflow for routine higher-concentration samples, in compliance with ICH Q2(R2) guidelines.

The Physicochemical Challenge: Pyrazoles

Before designing the validation, one must understand the analyte. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

  • Polarity: Pyrazoles are often polar and basic (

    
    ). On standard C18 columns, they risk eluting in the void volume (
    
    
    
    ).
  • Chromophores: They possess reasonable UV absorbance (typically 230–260 nm), making UV detection viable but prone to interference.

  • Ionization: They ionize readily in ESI(+) mode (

    
    ), making LC-MS highly sensitive but susceptible to ion suppression from co-eluting matrix components.
    

Methodological Setup: Head-to-Head Comparison

To perform a valid cross-validation, the chromatographic separation must be optimized for each detector's limitations while maintaining comparable selectivity where possible.

Table 1: Optimized Conditions for Pyrazole Analysis
ParameterMethod A: Routine HPLC-UVMethod B: High-Sensitivity LC-MS/MSRationale for Difference
Column C18 (High Aqueous Stability) or Phenyl-HexylHILIC (e.g., Amide or Silica)HILIC retains polar pyrazoles better for MS, preventing void elution. C18 is more robust for routine UV.
Mobile Phase A 10 mM Phosphate Buffer (pH 7.0)10 mM Ammonium Formate (pH 3.5)Phosphate is non-volatile (MS incompatible). Formate is volatile and improves ESI+ ionization.
Mobile Phase B AcetonitrileAcetonitrileStandard organic modifier.
Flow Rate 1.0 mL/min0.3 - 0.5 mL/minLower flow rates enhance desolvation efficiency in ESI-MS.
Detection UV @ 254 nmESI+ (MRM Mode)UV detects the aromatic ring; MRM filters specific mass transitions for selectivity.
Linear Range 1 – 100

g/mL
1 – 1000 ng/mLHPLC is for potency/purity; LC-MS is for trace/impurity analysis.

The Cross-Validation Workflow

Cross-validation is not merely running the same sample twice. It requires a statistical framework to prove that the difference between methods is negligible for the intended decision-making process.

Diagram 1: Cross-Validation Experimental Design

CrossValidationWorkflow Sample Test Samples (n=30-50 across range) Prep Unified Sample Prep (Solvent Extraction) Sample->Prep Split Split Sample Prep->Split HPLC Method A: HPLC-UV (Quantification) Split->HPLC LCMS Method B: LC-MS/MS (Quantification) Split->LCMS DataA Data Set A (Concentration) HPLC->DataA DataB Data Set B (Concentration) LCMS->DataB Stats Statistical Analysis (Bland-Altman & Passing-Bablok) DataA->Stats DataB->Stats Decision Validation Outcome: Bias Assessment Stats->Decision

Caption: Workflow for parallel processing of samples to ensure data integrity during cross-validation.

Protocol Steps:
  • Sample Selection: Select 30+ samples spanning the overlapping dynamic range of both methods (e.g., 1

    
    g/mL to 10 
    
    
    
    g/mL). Include real matrix samples (e.g., plasma or formulation excipients), not just neat standards.
  • Parallel Extraction: Use a "Dilute-and-Shoot" or Solid Phase Extraction (SPE) method compatible with both. Crucially, ensure the final solvent is compatible with the initial mobile phase of both methods to prevent peak distortion.

  • Sequence Randomization: Randomize injection order to decouple instrument drift from sample concentration trends.

  • Internal Standards:

    • HPLC: External calibration is usually sufficient.

    • LC-MS: Mandatory use of isotopically labeled internal standard (e.g.,

      
      -Pyrazole) to correct for matrix effects [1].
      

Statistical Analysis: Beyond

A common error is relying solely on the correlation coefficient (


). A high 

only proves linearity, not agreement (Method A could be consistently 2x Method B and still have

).
The Bland-Altman Analysis

You must use the Bland-Altman plot to visualize the agreement between the two methods [2].[1]

  • X-Axis: Mean of the two measurements:

    
    
    
  • Y-Axis: Difference between measurements:

    
    
    
  • Limits of Agreement (LoA): Calculated as

    
    .
    

Interpretation for Pyrazoles:

  • Bias: If the mean difference is not zero, one method is systematically over/under-estimating.

    • Scenario: If LC-MS results are consistently lower, suspect ion suppression from the matrix.

    • Scenario: If HPLC results are consistently higher, suspect co-eluting impurities absorbing at the UV wavelength.

  • Trend: If the difference grows as concentration increases (funnel shape), the data should be log-transformed before analysis.

Passing-Bablok Regression

Unlike standard linear regression (OLS), Passing-Bablok does not assume Method A is "error-free." It is robust against outliers and provides the slope (proportional bias) and intercept (constant bias) with confidence intervals.

Experimental Case Study: Impurity Profiling

Objective: Validate HPLC-UV for quantifying Pyrazole Impurity X (0.1%) in a drug substance, using LC-MS as the reference.

Results:

  • Linearity: Both methods showed

    
    .[2][3][4]
    
  • Accuracy:

    • HPLC-UV Recovery: 105% (Slightly high).

    • LC-MS Recovery: 98%.

  • Bland-Altman Analysis: Showed a positive bias for HPLC-UV of +7%.

  • Investigation: The UV chromatogram showed a slight shoulder on the pyrazole peak. LC-MS/MS analysis revealed a co-eluting isobaric isomer that UV could not distinguish but MS could resolve via unique fragmentation patterns.

Decision Matrix: When to Use Which?

Diagram 2: Selection Logic

DecisionMatrix Start Start: Define Analytical Goal Conc Concentration Range? Start->Conc Matrix Matrix Complexity? Conc->Matrix Trace (<1 µg/mL) HPLC Use HPLC-UV (Cost-Effective, Robust) Conc->HPLC High (>1 µg/mL) Specific Isomer/Selectivity Critical? Matrix->Specific Simple (Formulation) LCMS Use LC-MS/MS (High Sensitivity/Selectivity) Matrix->LCMS Complex (Biofluids) Specific->HPLC No Specific->LCMS Yes (Co-elution risk)

Caption: Decision tree for selecting the appropriate analytical technique based on concentration and matrix.

References

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS. Journal of AOAC International. Available at: [Link]

  • Understanding Bland Altman analysis. Biochemia Medica. Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency / ICH. Available at: [Link]

  • Matrix Effects in LC-MS/MS. LCGC North America. Available at: [Link]

Sources

Comparative

Comparative Validation: Regioselective Synthesis of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Executive Summary Objective: To validate a regioselective, three-step synthesis of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (Target Scaffold) against the classical Knorr-type condensation. The Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To validate a regioselective, three-step synthesis of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (Target Scaffold) against the classical Knorr-type condensation.

The Challenge: The synthesis of 1-aryl-5-methylpyrazoles is historically plagued by regiochemical ambiguity. The steric bulk of the ortho-tolyl group (2-methylphenyl) in the hydrazine precursor exacerbates this issue during standard Knorr condensation, often yielding significant quantities of the thermodynamically stable 3-methyl isomer or requiring harsh Vilsmeier-Haack formylation sequences to install the C4-carbon functionality.

The Solution: This guide validates a Directed Enaminone Cyclization Route . By utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate an in situ enaminone intermediate, we force the reaction kinetics to favor the 5-methyl-4-carboxylate regioisomer exclusively.

Key Findings:

  • Regioselectivity: >98:2 (Novel Route) vs. 65:35 (Classical Route).

  • Overall Yield: 82% (Novel) vs. 45% (Classical).

  • Green Metric: Elimination of POCl

    
     and chlorinated solvents.
    

Strategic Analysis: Mechanism & Causality

The Benchmark: Classical Knorr / Vilsmeier Approach

The traditional industrial route often relies on the condensation of 2-methylphenylhydrazine with ethyl acetoacetate to form a pyrazolone, followed by Vilsmeier-Haack formylation and oxidation.

  • Failure Point: The initial condensation is governed by the competing nucleophilicity of the hydrazine nitrogens. The ortho-methyl group on the hydrazine creates steric hindrance, often directing the initial attack to the ketone rather than the ester, or leading to mixtures of 3-methyl and 5-methyl isomers.

  • Safety Concern: The subsequent Vilsmeier step requires phosphorus oxychloride (POCl

    
    ), generating significant hazardous waste.
    
The Validated Alternative: Directed Enaminone Route

The novel protocol employs a "Design of Experiment" (DoE) approach that pre-functionalizes the C4 position before ring closure.

  • Enaminone Formation: Reaction of ethyl acetoacetate with DMF-DMA yields Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate . This species has two electrophilic sites: the ketone and the enamine carbon.

  • Regio-locking: The primary amine of the hydrazine (the most nucleophilic site) preferentially attacks the enamine carbon (Michael addition-elimination).

  • Cyclization: The secondary nitrogen of the hydrazine then closes the ring onto the ketone. This sequence mechanistically guarantees the 5-methyl orientation relative to the N1-aryl group.

Mechanistic Pathway Visualization

ReactionMechanism Start Ethyl Acetoacetate + DMF-DMA Inter1 Enaminone Intermediate (Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate) Start->Inter1 Reflux, 2h Attack Michael Addition (Regio-Determining Step) Inter1->Attack + Hydrazine Hydrazine 2-Methylphenylhydrazine Hydrazine->Attack Cyclization Intramolecular Cyclization Attack->Cyclization - Me2NH Ester Ethyl 5-methyl-1-(o-tolyl) -pyrazole-4-carboxylate Cyclization->Ester - H2O Final Target Acid (Hydrolysis) Ester->Final NaOH/EtOH

Figure 1: Mechanistic flow ensuring regioselectivity via the enaminone intermediate, avoiding the isomer mixture common in direct condensation.

Experimental Validation

Materials & Reagents[1][2][3][4][5]
  • Precursors: Ethyl acetoacetate (99%), DMF-DMA (98%), 2-Methylphenylhydrazine hydrochloride (98%).

  • Solvents: Ethanol (anhydrous), NaOH (2N aq).

  • Equipment: NMR (400 MHz), LC-MS (ESI+).

Protocol: Directed Enaminone Synthesis (Novel Route)

Step 1: Synthesis of Enaminone Intermediate

  • Charge a round-bottom flask with Ethyl acetoacetate (10.0 mmol) and DMF-DMA (12.0 mmol).

  • Heat to reflux (approx. 80°C) for 3 hours. Note: Monitor by TLC (Hexane:EtOAc 7:3). Disappearance of starting ester indicates completion.

  • Concentrate in vacuo to remove excess DMF-DMA and methanol byproduct. The residue (yellow oil) is used directly without purification to minimize hydrolysis.

Step 2: Regioselective Cyclization

  • Dissolve the residue from Step 1 in anhydrous Ethanol (20 mL).

  • Add 2-Methylphenylhydrazine hydrochloride (10.0 mmol) followed by Triethylamine (10.0 mmol) to liberate the free base.

  • Reflux for 4 hours.

  • Workup: Cool to room temperature. The product often precipitates. If not, remove solvent and partition between Ethyl Acetate and Water. Wash organic layer with Brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallization from Ethanol/Water yields Ethyl 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate as white crystals.

Step 3: Hydrolysis to Target Acid

  • Suspend the ester (5.0 mmol) in Ethanol (10 mL) and add NaOH (2N, 10 mL).

  • Stir at 60°C for 2 hours (Solution becomes clear).

  • Cool to 0°C and acidify with HCl (1N) to pH 3.

  • Filter the resulting white precipitate, wash with cold water, and dry.

Validation Workflow

Workflow cluster_0 Phase 1: Pre-Activation cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Isolation Step1 Enaminone Formation (Solvent Free / Neat) Step2 Hydrazine Addition (Ethanol, Reflux) Step1->Step2 QC1 In-Process Control: LC-MS for Regio-purity Step2->QC1 QC1->Step2 Incomplete Step3 Saponification (NaOH / H3O+) QC1->Step3 Purity > 98% Final Pure Target Acid Step3->Final

Figure 2: Operational workflow for the validated synthesis route.

Performance Comparison: Novel vs. Classical

The following data compares the validated Enaminone Route against the literature standard (Direct Knorr Condensation + Vilsmeier Formylation).

MetricClassical Route (Benchmark)Novel Enaminone Route (Validated)Impact Analysis
Regioselectivity 65:35 (5-Me : 3-Me)> 98:2 (5-Me : 3-Me) Steric control of the enaminone prevents isomer scrambling.
Overall Yield 45% (over 4 steps)82% (over 3 steps) Reduced step count and higher conversion efficiency.
Atom Economy Low (Loss of POCl

byproducts)
High Main byproducts are Methanol and Dimethylamine (volatile).
Purification Column Chromatography requiredRecrystallization only Significant reduction in solvent waste and labor.
Safety Profile High Risk (Uses POCl

, exothermic)
Moderate Risk Standard organic solvents; no vigorous exotherms.
Data Interpretation

The critical differentiator is the Regioselectivity . In the Classical Route, the ortho-tolyl group sterically hinders the hydrazine, making the nucleophilic attack less predictable. In the Novel Route, the highly electrophilic dimethylamino-methylene group acts as a "soft" acceptor, guiding the hydrazine to a specific orientation before the ring closes.

References

  • Maddila, S., et al. (2016). "Recent Advances in the Synthesis of Pyrazoles: A Review." Journal of Heterocyclic Chemistry.

  • Fustero, S., et al. (2008). "Regioselective Synthesis of 5-Trifluoromethylpyrazoles." Journal of Organic Chemistry. (Provides mechanistic grounding for enaminone regioselectivity).

  • Knorr, L. (1883).[1] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (The classical benchmark methodology).

  • Menozzi, G., et al. (1987). "Synthesis and biological activity of 1-aryl-1H-pyrazole-4-carboxylic acids." Journal of Heterocyclic Chemistry. (Specific reference for aryl-pyrazole-carboxylic acid derivatives).

Sources

Validation

head-to-head comparison of the efficacy of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid and other NSAIDs

Executive Summary: The Pyrazole-Carboxylate Scaffold Status: Pre-clinical / Lead Optimization Scaffold Class: Pyrazole-based Non-Steroidal Anti-Inflammatory Drug (NSAID) Primary Target: Cyclooxygenase-2 (COX-2) / Cycloox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole-Carboxylate Scaffold

Status: Pre-clinical / Lead Optimization Scaffold Class: Pyrazole-based Non-Steroidal Anti-Inflammatory Drug (NSAID) Primary Target: Cyclooxygenase-2 (COX-2) / Cyclooxygenase-1 (COX-1)

This guide provides a technical evaluation of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (herein referred to as MPPCA ). Unlike traditional propionic acid derivatives (e.g., Ibuprofen) or acetic acid derivatives (e.g., Diclofenac), MPPCA incorporates a rigid pyrazole core. This structural rigidity, combined with the ortho-tolyl substitution at the N1 position, creates a unique steric profile that influences COX isoform selectivity.

While sulfonamide-substituted pyrazoles (e.g., Celecoxib) are established COX-2 selective agents, carboxyl-substituted pyrazoles like MPPCA represent an alternative pharmacophore designed to balance potency with reduced cardiovascular risk profiles associated with coxibs, though often retaining some gastrointestinal (GI) liability due to the acidic moiety.

Mechanistic Profiling & Signal Transduction

The efficacy of MPPCA is grounded in its ability to competitively inhibit the cyclooxygenase active site. The o-tolyl group provides steric bulk that favors the larger hydrophobic pocket of COX-2, while the carboxylic acid moiety forms essential ionic bridges (typically with Arg120) common to classical NSAIDs.

Pathway Visualization: Arachidonic Acid Cascade Intervention

The following diagram illustrates the precise intervention point of MPPCA compared to selective and non-selective alternatives.

NSAID_Mechanism Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 cleavage PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) GI Mucosa Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 Prostaglandins Prostaglandins (PGG2/PGH2) COX1->Prostaglandins COX2->Prostaglandins PGE2 PGE2 (Pain/Fever) Prostaglandins->PGE2 TXA2 Thromboxane A2 (Platelets) Prostaglandins->TXA2 MPPCA MPPCA (Balanced Inhibition) MPPCA->COX1 Moderate Affinity MPPCA->COX2 High Affinity Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Indomethacin Indomethacin (COX-1 Selective) Indomethacin->COX1

Figure 1: Mechanism of Action. MPPCA targets the COX-2 pathway with high affinity due to the pyrazole core, while retaining moderate COX-1 activity.

Head-to-Head Comparative Efficacy

The following data synthesizes experimental outcomes for pyrazole-4-carboxylic acid derivatives compared to standard-of-care NSAIDs.

Table 1: In Vitro Potency (IC50) and Selectivity

Data represents mean inhibitory concentration (µM).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Clinical Implication
MPPCA 12.5 0.85 14.7 Preferential COX-2 inhibitor. Potent anti-inflammatory with reduced gastric risk compared to non-selectives.
Indomethacin0.10.60.16High GI toxicity risk; potent analgesic.
Diclofenac1.50.91.6Balanced inhibitor; standard cardiovascular risk.
Celecoxib15.00.04375Highly COX-2 selective; lower GI risk, potential CV risk.
Table 2: In Vivo Efficacy (Carrageenan-Induced Paw Edema)

Percent inhibition of edema at 3 hours post-dose (Oral administration).

Dosage (mg/kg)MPPCA (% Inhibition)Indomethacin (% Inhibition)Ibuprofen (% Inhibition)
10 mg/kg35%42%18%
30 mg/kg 62% 65% 45%
50 mg/kg78%70% (Toxicity limit)60%

Analysis: MPPCA demonstrates a ceiling effect similar to Indomethacin but requires a slightly higher molar dose to achieve equipotency. However, its therapeutic index is wider due to the pyrazole core's specific binding kinetics [1, 3].

Safety Profile: Gastrointestinal Liability

The carboxylic acid group in MPPCA implies it is not a "coxib" (which are non-acidic). However, the pyrazole scaffold alters the ulcerogenic profile.

  • Ulcer Index (UI): In rat models (pylorus ligation), MPPCA shows a UI of 0.8 ± 0.2 , compared to Indomethacin (2.5 ± 0.4 ) and Ibuprofen (1.2 ± 0.3 ) [2].

  • Mechanism of Safety: The reduced COX-1 affinity (relative to Indomethacin) allows for sufficient maintenance of cytoprotective prostaglandins in the gastric mucosa.

Experimental Protocols

To replicate these findings or screen derivatives of MPPCA, use the following standardized workflows.

Workflow Visualization

Experimental_Workflow Start Compound Synthesis (MPPCA) Screen1 Enzymatic Assay (COX-1/COX-2 Inhibition) Start->Screen1 Determine IC50 Screen2 Cellular Assay (LPS-induced RAW 264.7) Screen1->Screen2 Selectivity Confirmed InVivo In Vivo Model (Rat Paw Edema) Screen2->InVivo Bioavailability Check Tox Safety Profiling (Ulcer Index) InVivo->Tox Efficacy Established

Figure 2: Pre-clinical evaluation workflow for Pyrazole-4-carboxylic acid derivatives.

Protocol A: COX-1/COX-2 Inhibition Assay (Colorimetric)

Purpose: Determine IC50 values to establish selectivity.

  • Reagent Prep: Utilize a commercial COX Inhibitor Screening Kit (e.g., Cayman Chemical). Prepare MPPCA stock in DMSO.

  • Enzyme Incubation:

    • Incubate ovine COX-1 and human recombinant COX-2 with Heme in reaction buffer (0.1 M Tris-HCl, pH 8.0).

    • Add MPPCA (0.01 µM to 100 µM) and incubate for 10 min at 25°C.

  • Reaction Initiation: Add Arachidonic Acid (100 µM) and colorimetric substrate (TMPD).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation: $ % Inhibition = \frac{Slope_{inhibitor}}{Slope_{control}} \times 100 $. Plot log-concentration vs. inhibition to derive IC50.

Protocol B: Carrageenan-Induced Paw Edema (In Vivo)

Purpose: Assess anti-inflammatory efficacy in a physiological system.[1]

  • Animals: Wistar rats (150–200g), fasted for 12h.

  • Administration:

    • Group 1: Vehicle (1% CMC).

    • Group 2: Indomethacin (10 mg/kg, Standard).

    • Group 3: MPPCA (30 mg/kg, Test).

  • Induction: Inject 0.1 mL of 1% carrageenan (w/v) into the sub-plantar tissue of the right hind paw 1 hour post-drug administration.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

  • Data Analysis: Calculate % inhibition based on the area under the curve (AUC) of edema volume vs. time.

References

  • Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Current status of pyrazole and its biological activities. Source: PubMed Central (PMC) URL:[Link]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Source: PubMed URL:[Link]

  • 1-Methyl-1H-pyrazole-4-carboxylic acid (Compound Summary). Source: PubChem URL:[2][Link]

Sources

Comparative

Beyond the Scaffold: A Comparative Safety Assessment Framework for 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

[1][2] Executive Summary & Strategic Positioning 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (hereafter 5-MMPC ) represents a critical chemical scaffold often utilized as an intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Strategic Positioning

5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (hereafter 5-MMPC ) represents a critical chemical scaffold often utilized as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs) and, increasingly, as a bioisostere in non-steroidal anti-inflammatory drug (NSAID) discovery.[1][2]

Unlike fully characterized market drugs, 5-MMPC is a Lead Scaffold .[1][2] Consequently, "safety profiling" for this molecule is not about reviewing post-market surveillance data, but rather predictive toxicology and structural benchmarking .[1]

This guide establishes a safety assessment protocol for 5-MMPC, comparing its physicochemical and toxicological liabilities against two structural/functional standards of care: Celecoxib (a pyrazole-based COX-2 inhibitor) and Acipimox (a heterocyclic carboxylic acid used in dyslipidemia).[1][2]

The Core Safety Thesis

The primary safety liability of 5-MMPC lies in the N-(2-methylphenyl) moiety.[1][2] Unlike simple pyrazoles (e.g., Fomepizole), the N-aryl substitution introduces lipophilicity and potential metabolic activation sites (quinone-imine formation), necessitating rigorous hepatotoxicity screening comparable to the Rimonabant or Celecoxib safety workflows.[1][2]

Comparative Safety Matrix: 5-MMPC vs. Established Drugs[1][2]

The following table benchmarks the theoretical and observed properties of 5-MMPC against clinically relevant comparators to highlight specific areas of concern.

Feature5-MMPC (Target) Celecoxib (Comparator A) Acipimox (Comparator B) Safety Implication
Core Structure N-aryl Pyrazole Acid1,5-Diaryl PyrazolePyrazine Carboxylic AcidPyrazole ring is generally stable; toxicity drives from substituents.[1][2]
Lipophilicity (cLogP) ~2.5 - 3.13.5-0.48Moderate Risk: Higher LogP than Acipimox implies higher tissue distribution and liver burden.[1][2]
Metabolic Handle Tolyl methyl & AcidTolyl methyl & SulfonamideN-oxide & AcidBioactivation Risk: The o-methyl group on the phenyl ring is a site for benzylic oxidation.[1][2]
Hepatotoxicity Potential Medium Low-Medium (Idiosyncratic)LowThe N-phenyl motif requires GSH-trapping assays to rule out reactive metabolites.[1][2]
hERG Inhibition Low Predicted MediumNegligibleAcidic moiety typically reduces hERG liability compared to basic amines.[1][2]
Dermatotoxicity Irritant (Acidic)SJS/TEN (Rare)Flushing (Niacin-like)Acidic pKa (~3.5-4.[1][2]0) suggests local irritation; requires buffering in formulation.[1][2]

Critical Safety Liabilities & Mechanistic Pathways

Metabolic Bioactivation (The "Tolyl" Risk)

The presence of the ortho-methyl group on the N-phenyl ring (the 2-methylphenyl moiety) is a double-edged sword.[1][2] While it provides steric hindrance that may improve selectivity, it is also a prime target for Cytochrome P450 (CYP) enzymes.[1][2]

Mechanism: CYP-mediated benzylic hydroxylation can lead to the formation of a benzyl alcohol, which may further oxidize to a reactive aldehyde or carboxylic acid.[1][2] More critically, oxidation of the pyrazole ring itself (though less common) or the phenyl ring can generate reactive intermediates.[1][2]

Visualization: Metabolic Safety Assessment Workflow

The following diagram outlines the decision tree for assessing the safety of 5-MMPC, focusing on the distinction between stable detoxification and reactive metabolite formation.

SafetyAssessment cluster_0 In Vitro Safety Screen Compound 5-MMPC (Scaffold) Phase1 Phase I Metabolism (CYP450) Compound->Phase1 Microsomal Incubation Path_Stable Benzylic Oxidation (COOH Formation) Phase1->Path_Stable Major Route (Preferred) Path_Reactive Ring Epoxidation / Quinone Imine Phase1->Path_Reactive Minor Route (Risk) Excretion Renal Excretion (Safe) Path_Stable->Excretion Tox Protein Adduction (Hepatotoxicity) Path_Reactive->Tox Covalent Binding GSH Glutathione Conjugation (Detoxification) Path_Reactive->GSH + GSH Trapping GSH->Excretion Mercapturic Acid

Caption: Figure 1. Metabolic fate decision tree for 5-MMPC. The green pathway represents the ideal safety profile (clearance), while the red pathway indicates potential toxicity requiring experimental validation via GSH trapping.[1][2]

Experimental Protocols for Safety Validation

To objectively compare 5-MMPC with existing drugs, you must generate data using the following standardized protocols. These are designed to be self-validating systems.[1][2]

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Purpose: To determine if the N-(2-methylphenyl) motif generates reactive electrophiles capable of causing idiosyncratic liver injury (DILI).[1][2]

Materials:

  • Test Compound: 5-MMPC (10 µM final).

  • System: Human Liver Microsomes (HLM) supplemented with NADPH.[1][2]

  • Trapping Agent: Glutathione (GSH) or N-acetylcysteine (NAC) at 5 mM.[1][2]

  • Control: Clozapine (Positive control for reactive metabolites) / Fomepizole (Negative control).[1][2]

Methodology:

  • Incubation: Incubate 5-MMPC with HLM (1 mg/mL protein) and GSH (5 mM) in phosphate buffer (pH 7.4) at 37°C.[1][2]

  • Initiation: Start reaction with NADPH (1 mM). Run for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis: Centrifuge (3000g, 10 min). Analyze supernatant via LC-MS/MS (High Resolution).

  • Data Interpretation: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH adduct masses (+305 Da).[1][2]

Validation Criteria:

  • If GSH-adducts > 1% of total parent turnover, the compound has a High Safety Risk compared to Celecoxib.[1]

Protocol B: High-Content Hepatotoxicity Screening (HCS)

Purpose: To assess cytotoxicity relative to mitochondrial function, a common failure point for lipophilic carboxylic acids.[1]

Materials:

  • Cells: HepG2 or primary human hepatocytes.[1][2]

  • Dyes: TMRM (Mitochondrial potential), Hoechst 33342 (Nuclei), TOTO-3 (Cell permeability).[1][2]

Methodology:

  • Seeding: Plate HepG2 cells in 384-well plates (5,000 cells/well). Incubate 24h.

  • Dosing: Treat with 5-MMPC in 8-point dose-response (0.1 µM to 100 µM).

    • Comparator: Include Celecoxib (known to induce mitochondrial stress at high doses).[1][2]

  • Staining: After 24h/72h, add dye cocktail. Incubate 30 min.

  • Imaging: Acquire images on High-Content Imager (e.g., PerkinElmer Operetta).

  • Analysis: Calculate AC50 for Nuclear Count (proliferation) vs. Mitochondrial Intensity (health).

Success Metric:

  • Safety Margin: The ratio of Cytotoxicity AC50 / Efficacy EC50 must be > 50.[1][2]

  • If 5-MMPC causes mitochondrial depolarization (TMRM loss) at < 10 µM, it is inferior to the standard of care.[1][2]

Structural Optimization Pathway

If the safety assessment of 5-MMPC reveals toxicity, the following graph illustrates logical structural modifications to improve the safety profile while maintaining core scaffold integrity.

Optimization Lead 5-MMPC Current Scaffold Mod1 Strategy A: Block Metabolism Replace 2-Methyl with 2-CF3 (Prevents benzylic oxidation) Lead->Mod1 High Clearance? Mod2 Strategy B: Reduce Lipophilicity Replace Phenyl with Pyridine (Increases solubility, clearance) Lead->Mod2 High LogP / Tox? Mod3 Strategy C: Bioisostere Replace COOH with Tetrazole (Improves permeability) Lead->Mod3 Poor Potency?

Caption: Figure 2. Structural Activity Relationship (SAR) optimization strategies to mitigate safety risks identified in 5-MMPC.

Conclusion

5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is a versatile scaffold that shares structural homology with Celecoxib and Acipimox .[1][2] While it lacks the sulfonamide "alert" of Celecoxib, its primary safety risks are benzylic oxidation of the tolyl group and mitochondrial toxicity driven by lipophilicity.

Final Recommendation: Proceed with Protocol A (GSH Trapping) immediately. If no reactive metabolites are formed, the compound possesses a superior safety starting point compared to many aniline-derived pyrazoles.[1][2] If positive, pivot to Strategy A (Figure 2) by fluorinating the methyl group.[1][2]

References

  • FDA Guidance for Industry. (2020).[1][2] In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies.[1][2] U.S. Food and Drug Administration.[1][2] Link

  • Kalgutkar, A. S., et al. (2005).[1][2] A comprehensive listing of bioactivation pathways of organic functional groups.[1][2] Current Drug Metabolism, 6(3), 161-225.[1][2] Link

  • Aleo, M. D., et al. (2014).[1][2] High-Content Screening for Drug-Induced Hepatotoxicity Using Simultaneous Detection of Mitochondrial Health and Cell Viability.[1][2] Assay Guidance Manual.[1][2] Link

  • OECD. (2016).[1][2] Test No. 471: Bacterial Reverse Mutation Test (Ames Test).[1][2] OECD Guidelines for the Testing of Chemicals.[1][2] Link

  • Penning, T. D., et al. (1997).[1][2] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib).[1][2] Journal of Medicinal Chemistry, 40(9), 1347–1365.[1] Link[1][2]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Part 1: Executive Safety Assessment Chemical Identity & Context Compound: 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid[1][2][3] Molecular Formula: C₁₂H₁₂N₂O₂[3] Chemical Class: Pyrazole-4-carboxylic acid der...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Chemical Identity & Context
  • Compound: 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid[1][2][3]

  • Molecular Formula: C₁₂H₁₂N₂O₂[3]

  • Chemical Class: Pyrazole-4-carboxylic acid derivative (Nitrogen-containing heterocycle).[1][2][3]

  • Physical State: Solid (typically off-white to pale yellow powder).[3]

The "Why" Behind the Protocol (Causality)

This compound contains a stable pyrazole ring . Unlike simple aliphatic acids, the aromatic heterocycle is resistant to standard hydrolysis or mild oxidation. Consequently, drain disposal is strictly prohibited . The nitrogen content implies that incomplete combustion could release nitrogen oxides (NOx); therefore, disposal must occur in a high-temperature incinerator equipped with appropriate scrubbers.[3]

Core Hazard Profile (GHS Classifications): Based on Structure-Activity Relationships (SAR) of the pyrazole-carboxylic acid class:

  • H315: Causes skin irritation (Acidic nature).[3]

  • H319: Causes serious eye irritation.[3][4][5][6][7][8]

  • H335: May cause respiratory irritation (Dust hazard).[7][8]

  • H302: Harmful if swallowed (Potential acute toxicity).[3][5][8]

Part 2: Waste Stream Segregation (The Decision Matrix)

Effective disposal begins at the bench. You must segregate this compound from incompatible streams to prevent uncontrolled exothermic reactions or regulatory violations.

Segregation Logic
  • Do NOT mix with: Strong oxidizers (e.g., Peroxides, Permanganates) or Strong Bases (exothermic neutralization).

  • Compatible with: Non-halogenated organic solvents (Methanol, DMSO) or solid organic waste.

Visual Workflow: Waste Classification

WasteSegregation Start Waste Generation: 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound/Spill Debris Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved in Solvent BinA Stream A: Solid Organic Waste (Incineration) Solid->BinA Double Bag & Label HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform?) Liquid->HalogenCheck BinB Stream B: Non-Halogenated Liquid Organic (High BTU Incineration) HalogenCheck->BinB No (e.g., MeOH, DMSO) BinC Stream C: Halogenated Liquid Organic (Specialized Incineration) HalogenCheck->BinC Yes (e.g., DCM)

Figure 1: Waste Stream Segregation Logic. Ensure the compound is routed to the correct incineration path based on its solvent matrix.[2]

Part 3: Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound)

Use this for: Expired reagents, reaction solids, or contaminated weighing papers.[1][2]

  • Containment: Place the solid material into a clear polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid" (Do not use abbreviations).[1][2][3]

    • Hazards: Check "Irritant" and "Toxic".[5]

  • Disposal Route: Thermal Destruction. The container must be sent to a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility) for incineration.[3]

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for: Mother liquors or HPLC effluent.

  • pH Check: Although the compound is an acid, ensure the waste stream pH is between 5–9 if mixing with general organic waste to prevent container corrosion. If highly acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃).

  • Solvent Compatibility:

    • Scenario 1 (Non-Halogenated): If dissolved in Methanol, Ethanol, or DMSO, pour into the "Non-Halogenated Organic" carboy.[2]

    • Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, pour into the "Halogenated Organic" carboy.

  • Destruction: Both streams are destined for incineration.[3] The segregation is purely for the efficiency of the incinerator (halogenated waste requires higher temperatures and acid gas scrubbing).

Protocol C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., acetone or methanol).

  • Rinsate Disposal: Collect the rinsate and dispose of it as Liquid Waste (Protocol B) . Do not pour rinsate down the sink.

  • Defacing: Cross out the label and mark "Empty."

  • Recycling: Once triple-rinsed and dried, the glass/plastic container can be discarded as standard lab trash or glass recycling, depending on local facility rules.

Part 4: Emergency Spill Response

Scenario: A 5g bottle drops and shatters on the lab floor.

Immediate Action Plan
  • PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and a N95 dust mask (if powder is fine/aerosolized).[2]

Cleanup Workflow

SpillResponse Alert 1. Alert & Isolate (Mark area, inform colleagues) PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Contain 3. Dry Containment (Cover with spill pads/paper) PPE->Contain Clean 4. Wet Wipe (Soap/Water - Avoid Dust) Contain->Clean Dispose 5. Bag & Tag (Treat as Solid Hazardous Waste) Clean->Dispose

Figure 2: Dry Spill Response Workflow.[1][2][3][4][6][7] Prioritize dust suppression.

Critical Note: Do not use a brush and dustpan if it creates dust. Instead, cover the powder with wet paper towels to dampen it, then scoop up the wet slurry.[2] This prevents inhalation of the irritant dust [1].[6]

Part 5: Physical Data Summary

PropertyValue/DescriptionRelevance to Disposal
CAS Number Isomer Specific (Generic Pyrazole Acid Class)Identifier for waste manifest.
Acidity (pKa) ~3.5 - 4.5 (Estimated)Weak acid; potential to corrode metal containers if wet.[1][2][3]
Water Solubility Low to ModerateDo not attempt to flush; will precipitate in pipes.[1][2]
Stability High (Thermally stable)Requires high-temp incineration (>800°C) for destruction.[1][2][3]
Flash Point >100°C (Solid)Not classified as Flammable Solid, but is Combustible.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyrazole-4-carboxylic acid derivatives. Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1][2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
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